2-(4-Fluorophenyl)-2-hydroxypropionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCVUIWOTANGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439557 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81170-13-0 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-(4-Fluorophenyl)-2-hydroxypropionic acid. As a fluorinated derivative of phenylpropionic acid, this compound holds significant interest for medicinal chemistry and materials science due to the unique physicochemical and biological properties imparted by the fluorine substituent. This document details its chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance in the context of related fluorinated compounds. This guide is intended to serve as a foundational resource for researchers and developers working with this and similar molecules.
Introduction: The Significance of Fluorination in Drug Discovery
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. Phenylpropionic acids are a well-established class of compounds with a broad range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom to this scaffold, as in this compound, presents an intriguing opportunity to modulate its biological activity and develop novel therapeutic agents.
Core Properties of this compound
A thorough understanding of the fundamental properties of a compound is critical for its application in research and development. This section outlines the key identifiers and predicted physicochemical properties of this compound.
Chemical Identity
-
IUPAC Name: 2-(4-fluorophenyl)-2-hydroxypropanoic acid
-
Synonyms: 2-(4-Fluorophenyl)-2-hydroxypropanoic acid
-
CAS Number: 81170-13-0
-
Molecular Formula: C₉H₉FO₃
-
Molecular Weight: 184.16 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. It is important to note that these are computationally derived values and await experimental verification.
| Property | Predicted Value | Source |
| Boiling Point | 324.0 ± 27.0 °C | Commercial Supplier Data |
| Density | 1.354 ± 0.06 g/cm³ | Commercial Supplier Data |
| pKa | 3.26 ± 0.25 | Commercial Supplier Data |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Cyanohydrin Formation: Nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-fluoroacetophenone to form 2-(4-fluorophenyl)-2-hydroxypropanenitrile.
-
Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[1][2][3]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-fluorophenyl)-2-hydroxypropanenitrile
-
In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the solution is cooled in an ice bath.
-
4-Fluoroacetophenone (1.0 equivalent) is dissolved in a suitable organic solvent (e.g., ethanol) and added to the addition funnel.
-
A solution of a weak acid (e.g., acetic acid) is slowly added to the potassium cyanide solution to generate hydrogen cyanide in situ.
-
The solution of 4-fluoroacetophenone is then added dropwise to the reaction mixture with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction is allowed to stir at room temperature for several hours or until completion is confirmed by thin-layer chromatography (TLC).
-
The reaction mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 2: Hydrolysis to this compound
-
The crude 2-(4-fluorophenyl)-2-hydroxypropanenitrile is placed in a round-bottom flask with a reflux condenser.
-
A solution of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) is added to the flask.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas or by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to be acidic.
-
The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and the solvent is evaporated.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the presence of the fluorine substituent.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl and carboxylic acid moieties.
-
Melting Point Analysis: To assess the purity of the final product.
Potential Biological Activity and Applications
While there is a lack of specific biological data for this compound in the public domain, the broader class of fluorinated phenylpropanoic acid derivatives has shown promise in various therapeutic areas.
Rationale for Biological Interest
The introduction of a fluorine atom onto the phenyl ring can significantly enhance the biological activity of phenylpropanoic acids. Fluorine's high electronegativity can influence the acidity of the carboxylic acid group and alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's bioavailability and half-life.
Potential Therapeutic Areas
Based on the activities of related compounds, this compound could be investigated for:
-
Anti-inflammatory Activity: As a derivative of phenylpropionic acid, it is a logical candidate for development as a novel NSAID.
-
Anticancer Activity: Some phenylpropanoic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][4] The presence of fluorine may enhance this activity.
-
Enzyme Inhibition: The structural features of this molecule make it a potential inhibitor for various enzymes, a common mechanism of action for many drugs.
Caption: Potential therapeutic applications of this compound.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on hazard statements for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound is a compound with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. Further research is warranted to experimentally validate the predicted physicochemical properties, optimize the synthetic protocol, and, most importantly, to investigate its biological activities. Elucidating the specific pharmacological profile of this compound could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.
References
- Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives.
-
PubMed. (n.d.). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Retrieved from [Link]
-
Filo. (2023, November 3). Show how you would accomplish the following synthesis. (a) Acetphenone→ a.. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
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An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, a molecule of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and methodologies.
Core Molecular Attributes
This compound is a carboxylic acid derivative characterized by a fluorinated phenyl ring attached to a hydroxypropionic acid backbone. The presence of the fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.
Chemical Structure and Identifiers
The foundational step in understanding any chemical entity is to establish its precise structure and identity.
Molecular Structure:
Caption: 2D structure of this compound.
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value | Source |
| Molecular Weight | 184.16 g/mol | [1][2] |
| Molecular Formula | C₉H₉FO₃ | [1][2] |
| CAS Number | 81170-13-0 | [1] |
| SMILES | CC(O)(C1=CC=C(F)C=C1)C(O)=O | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its solubility, stability, and suitability for specific applications.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [2] |
| logP (octanol-water partition coefficient) | 0.8137 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis Strategies
Caption: Conceptual workflow for the synthesis of this compound.
A common approach for synthesizing α-aryl-α-hydroxy acids involves the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a pyruvate derivative.
Conceptual Synthesis Protocol:
-
Preparation of Grignard Reagent : 4-Bromofluorobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form 4-fluorophenylmagnesium bromide. This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.
-
Nucleophilic Addition : The freshly prepared Grignard reagent is then added dropwise to a solution of a pyruvate ester (e.g., ethyl pyruvate) at low temperature (typically -78 °C to 0 °C) to control the exothermic reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the pyruvate.
-
Aqueous Workup and Hydrolysis : The reaction mixture is quenched with a weak acid (e.g., saturated aqueous ammonium chloride solution) followed by extraction. The resulting ester is then hydrolyzed to the carboxylic acid using either acidic or basic conditions.
-
Purification : The crude product is purified by a suitable method such as recrystallization or column chromatography to yield the pure this compound.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC (RP-HPLC) method is suitable for the routine analysis and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at an appropriate wavelength (e.g., 220 nm) |
This method should be validated according to the International Council for Harmonisation (ICH) guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS) : Mass spectrometry, often coupled with a chromatographic separation technique (e.g., LC-MS), is used to confirm the molecular weight of the compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented in the provided search results, its structural motifs are found in molecules of pharmaceutical importance. For instance, structurally related compounds are used as building blocks in the synthesis of therapeutic agents. A notable example is the use of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid in the preparation of Bicalutamide, an antiandrogen medication for prostate cancer.[3] This suggests that this compound could serve as a valuable chiral intermediate in the synthesis of novel drug candidates.
Safety and Handling
Based on available data for this compound, the following GHS hazard information should be considered.
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a fluorinated α-hydroxy acid with a molecular weight of 184.16 g/mol .[1][2] Its synthesis can be approached through established organometallic routes, and its purity can be ascertained using standard analytical techniques like HPLC. While direct applications are still emerging, its structural similarity to intermediates used in the synthesis of established pharmaceuticals highlights its potential as a valuable building block for future drug discovery and development endeavors.
References
-
PubChem . 2-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Ataman Kimya . 2-HYDROXYPROPANOIC ACID. [Link]
-
FooDB . Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844). [Link]
-
ResearchGate . A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]
-
Human Metabolome Database . Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). [Link]
-
ACS Publications . Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. [Link]
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PubChem . 2-(4-Hydroxyphenyl)propionic acid, (2R)-. National Center for Biotechnology Information. [Link]
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MDPI . Orally Administered, Biodegradable and Biocompatible Hydroxypropyl–β–Cyclodextrin Grafted Poly(methacrylic acid) Hydrogel for pH Sensitive Sustained Anticancer Drug Delivery. [Link]
- Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
Exposome-Explorer . 4-Hydroxyphenylpropionic acid (Compound). [Link]
-
Fisher Scientific . Phenylpropanoic acids. [Link]
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"2-(4-Fluorophenyl)-2-hydroxypropionic acid" chemical structure
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-hydroxypropionic Acid: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated alpha-hydroxy acid with significant potential as a chiral building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. We will explore its molecular structure and predicted physicochemical properties, propose logical synthetic and analytical workflows, and discuss its relevance in the context of drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this and similar fluorinated scaffolds.
Molecular Identity and Physicochemical Properties
The unique chemical identity of this compound stems from the combination of three key functional groups on a central chiral carbon: a 4-fluorophenyl ring, a hydroxyl group, and a carboxylic acid. This arrangement makes it a structural analog of other phenylpropionic acids, a class of compounds with significant biological activity.
Chemical Structure
The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated counterparts.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value (Fluorophenyl) | Experimental/Analog Value (Hydroxyphenyl) | Reference |
| Molecular Formula | C₉H₉FO₃ | C₉H₁₀O₃ | N/A |
| Molecular Weight | 184.16 g/mol | 166.17 g/mol | [1][2] |
| logP (Lipophilicity) | ~1.7 - 2.0 | 1.52 - 1.85 | [3] |
| pKa (Acidic) | ~3.8 - 4.2 | 4.08 | [3] |
| Polar Surface Area | ~57.5 Ų | 57.53 Ų | [3] |
| Hydrogen Bond Donors | 2 | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | 3 | [3] |
| Rotatable Bonds | 2 | 2 | [3] |
Synthesis Strategies
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of pathway depends on the availability of starting materials, desired stereochemistry, and scalability.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the molecule at the C-C bond adjacent to the carboxyl group or at the C-OH bond, suggesting feasible starting materials and reactions.
Caption: Retrosynthetic analysis for target molecule synthesis.
Exemplar Synthetic Protocol: Cyanohydrin Route
This protocol provides a step-by-step methodology based on the well-established cyanohydrin reaction, followed by hydrolysis. This route is often chosen for its reliability and access to common starting materials.
Step 1: Formation of 2-(4-fluorophenyl)-2-hydroxypropanenitrile (Cyanohydrin Intermediate)
-
Reagents & Setup: To a three-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer, add 4-fluoroacetophenone (1.0 eq) and diethyl ether (5 mL/mmol). Cool the solution to 0°C in an ice bath.
-
Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, 1.2 eq) in water (5 mL/mmol). Add this solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10°C.
-
Acidification: After the addition is complete, slowly add a solution of acetic acid (1.5 eq) in water dropwise. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Causality: The cyanohydrin reaction is a nucleophilic addition of a cyanide anion to the carbonyl carbon of the ketone. The reaction is base-catalyzed, but acidification is required to generate HCN in situ and protonate the intermediate alkoxide. This method is a classic and robust way to form a new carbon-carbon bond and introduce a nitrile group, which is a direct precursor to a carboxylic acid.
Step 2: Hydrolysis to this compound
-
Reagents & Setup: Place the crude cyanohydrin intermediate from Step 1 into a round-bottom flask. Add a 6 M solution of hydrochloric acid (HCl, ~10 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 6-12 hours. The progress of the hydrolysis can be monitored by observing the cessation of ammonia gas evolution (if a basic hydrolysis were used) or by TLC/HPLC analysis.
-
Isolation & Purification: Cool the reaction mixture to room temperature, which may cause the product to crystallize. If not, reduce the volume under vacuum. The resulting solid can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or a toluene/heptane mixture), a technique used for purifying similar crystalline acids[4].
Causality: Acid-catalyzed hydrolysis of the nitrile proceeds in two stages: first to a primary amide, and then to the carboxylic acid. The harsh conditions (strong acid and heat) are necessary to drive both steps to completion. This provides a direct conversion of the nitrile functional group to the desired carboxylic acid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound.
Analytical Workflow
A systematic workflow ensures that the synthesized material meets the required quality standards before its use in further research.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic and Chromatographic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons (~1.6-1.8 ppm), aromatic protons in the 7.0-7.5 ppm range exhibiting splitting patterns characteristic of a 1,4-disubstituted benzene ring (two doublets or a complex multiplet), and broad singlets for the hydroxyl (OH) and carboxylic acid (COOH) protons, which are exchangeable with D₂O.
-
¹³C NMR: Key signals would be the carboxyl carbon (~175-180 ppm), the quaternary carbon bearing the hydroxyl and phenyl groups (~75-80 ppm), the methyl carbon (~25 ppm), and four distinct aromatic carbon signals, including a prominent signal for the carbon bonded to fluorine showing a large ¹J C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine environment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The calculated exact mass is 184.0536 for C₉H₉FO₃. Fragmentation patterns would likely involve the loss of water (H₂O) and the carboxyl group (COOH).
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC. A standard protocol for related aromatic acids would be effective.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) |
| Gradient | 20% to 95% Acetonitrile over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Mid-polarity range, dependent on exact gradient |
Potential Applications in Drug Discovery
The structural motifs within this compound make it a valuable scaffold for drug discovery.
-
Phenylpropionic Acid Core: This core is central to the non-steroidal anti-inflammatory drug (NSAID) class, which includes well-known drugs like Ibuprofen[5]. The introduction of a hydroxyl group and fluorine atom provides vectors for exploring new biological activities and improving pharmacokinetic profiles.
-
Fluorine Substitution: The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate pKa.
-
Chiral Intermediate: As a chiral molecule, it can serve as a starting material for the stereoselective synthesis of more complex drug candidates. Its use as an intermediate for the anti-cancer drug Bicalutamide, although a sulfonyl analog, highlights the pharmaceutical relevance of this molecular class[4].
Conclusion
This compound represents a promising yet underexplored chemical entity. By leveraging established synthetic methodologies and analytical techniques from analogous compounds, researchers can confidently produce and characterize this molecule. Its inherent structural features—a chiral center, a fluorinated aromatic ring, and an alpha-hydroxy acid moiety—position it as a versatile building block for developing novel therapeutics and advanced materials. This guide provides the foundational knowledge necessary for scientists to begin exploring its full potential.
References
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Atamankimya. (n.d.). 2-HYDROXYPROPANOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4- fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
-
FooDB. (2012). Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844). Retrieved from [Link]
-
NP-MRD. (2017). Showing NP-Card for 2-hydroxypropanoic acid (NP0000172). Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid, (2R)-. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
-
European Patent Office. (n.d.). EP 0192849 B1 - Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]
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Spectral Analysis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid: A Technical Guide for Researchers
Introduction
2-(4-Fluorophenyl)-2-hydroxypropionic acid is a valuable building block in medicinal chemistry and drug development, prized for its unique structural and electronic properties conferred by the fluorine substituent. A thorough understanding of its spectral characteristics is paramount for researchers engaged in its synthesis, purification, and incorporation into larger molecular scaffolds. This in-depth technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally analogous compounds, offering a robust framework for compound identification and characterization.
It is important to note that while direct experimental data for this compound is not widely available in public repositories, the spectral predictions presented in this guide are based on well-established spectroscopic trends and data from closely related analogues. This approach provides a reliable foundation for researchers to anticipate and interpret their own experimental findings.
Molecular Structure and Key Features
The structure of this compound features a chiral center at the C2 position, a carboxylic acid moiety, a hydroxyl group, a methyl group, and a para-fluorinated phenyl ring. These features will each give rise to distinct signals in the various spectroscopic analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -COOH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the aromatic region and long-range couplings.
-
Data Acquisition Parameters:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. A spectral width of approximately 15 ppm is typically adequate.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of around 220 ppm is standard. Proton decoupling (e.g., using a broadband decoupler) is typically employed to simplify the spectrum and enhance signal intensity.
-
¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. A wider spectral width may be necessary depending on the chemical environment of the fluorine atom.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the methyl group, and the exchangeable hydroxyl and carboxylic acid protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |
| ~7.4-7.6 | Doublet of doublets | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing propionic acid group and will be deshielded. They will appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. |
| ~7.0-7.2 | Doublet of doublets | 2H | H-3', H-5' | These protons are ortho to the fluorine atom and will be influenced by its electron-donating resonance effect and electron-withdrawing inductive effect. They will appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. |
| ~4.5-5.5 | Singlet (broad) | 1H | -OH | The hydroxyl proton is exchangeable, and its chemical shift and multiplicity can vary depending on the solvent and concentration. |
| ~1.7-1.9 | Singlet | 3H | -CH₃ | The methyl protons are attached to a quaternary carbon and will appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms in the phenyl ring due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160-165 (d, ¹JCF ≈ 245 Hz) | C-4' | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded. |
| ~138-142 (d, ⁴JCF ≈ 3 Hz) | C-1' | The ipso-carbon attached to the propionic acid moiety will be a quaternary carbon and will show a small long-range coupling to fluorine. |
| ~128-132 (d, ²JCF ≈ 21 Hz) | C-3', C-5' | The carbons ortho to the fluorine atom will exhibit a two-bond coupling. |
| ~114-118 (d, ³JCF ≈ 8 Hz) | C-2', C-6' | The carbons meta to the fluorine atom will show a three-bond coupling. |
| ~75-80 | C-2 | The chiral quaternary carbon bearing the hydroxyl group will appear in this region. |
| ~25-30 | -CH₃ | The methyl carbon will be in the aliphatic region of the spectrum. |
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will provide a direct observation of the fluorine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| -110 to -120 | Multiplet | Ar-F | The chemical shift is typical for a fluorine atom on a benzene ring. The signal will be a multiplet due to coupling with the ortho and meta protons. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound. It can be run in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to collision-induced dissociation (CID). This will provide valuable structural information from the resulting fragment ions.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound is 184.05 g/mol .
-
Positive Ion Mode ESI-MS: The protonated molecule [M+H]⁺ at m/z 185.06 is expected to be observed.
-
Negative Ion Mode ESI-MS: The deprotonated molecule [M-H]⁻ at m/z 183.04 is expected to be a prominent ion.
Key Predicted Fragmentation Pathways:
A logical workflow for the analysis would involve identifying the molecular ion and then proposing fragmentation pathways to explain the major fragment ions observed.
Caption: Predicted fragmentation workflow for this compound in negative ion mode ESI-MS.
Interpretation of Key Fragments:
-
m/z 165: Loss of a water molecule (18 Da) from the deprotonated molecule is a common fragmentation for hydroxy acids.
-
m/z 139: Decarboxylation (loss of 44 Da) is a characteristic fragmentation of carboxylic acids.
-
m/z 95: This fragment corresponds to the fluorophenyl cation, a stable aromatic fragment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Spectral Data
The IR spectrum of this compound will show characteristic absorption bands for the O-H, C-H, C=O, and C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3500-3200 (broad) | O-H stretch | Hydroxyl group (-OH) | The broadness of this peak is due to hydrogen bonding. |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid (-COOH) | This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer. |
| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the phenyl ring. |
| 2990-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds of the methyl group. |
| ~1710 | C=O stretch | Carboxylic acid (C=O) | The strong absorption of the carbonyl group is a key feature of the spectrum. |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring | These bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |
| ~1250-1200 | C-F stretch | Aryl-F | The C-F stretching vibration typically appears in this region. |
| ~1200-1000 | C-O stretch | C-OH and C-COOH | Stretching vibrations of the carbon-oxygen single bonds. |
Conclusion
The comprehensive spectral analysis of this compound, based on predictive methods and comparison with analogous structures, provides a robust guide for researchers. The predicted ¹H, ¹³C, and ¹⁹F NMR, MS, and IR data, along with the outlined experimental protocols and detailed interpretations, will aid in the unambiguous identification and characterization of this important synthetic intermediate. As with any predictive analysis, it is essential for researchers to confirm these findings with their own experimental data. This guide serves as a foundational resource to facilitate that process, empowering scientists in their drug discovery and development endeavors.
References
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PubChem. 2-Phenylpropionic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. John Wiley & Sons.
An In-depth Technical Guide to the Solubility Profile of 2-(4-Fluorophenyl)-2-hydroxypropionic acid
This guide provides a comprehensive framework for characterizing the aqueous and non-aqueous solubility of 2-(4-Fluorophenyl)-2-hydroxypropionic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices, ensuring a robust and reproducible solubility assessment.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates its bioavailability, manufacturability, and ultimately, its therapeutic efficacy. A comprehensive understanding of this profile is therefore not just advantageous, but essential for successful drug development. This guide will detail the necessary steps to fully characterize the solubility of this promising compound.
Physicochemical Properties of this compound: A Starting Point
A foundational understanding of the molecule's intrinsic properties is paramount in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [1][2] |
| Molecular Weight | 184.16 g/mol | [1][2] |
| Predicted LogP | 0.8137 | [1] |
| Predicted pKa (of non-fluorinated analog) | 4.08 | [3] |
| Predicted Water Solubility (of non-fluorinated analog) | 2.84 g/L | [3] |
Note: The pKa and water solubility values are for the non-fluorinated analog, 2-(4-hydroxyphenyl)propionic acid, and should be used as preliminary estimates only. Experimental determination for this compound is crucial. The fluorine atom, being electron-withdrawing, is expected to lower the pKa of the carboxylic acid, thereby influencing its solubility at different pH values.
The predicted LogP value of 0.8137 suggests that this compound has a relatively hydrophilic character, which would indicate a preference for aqueous environments over lipid-like ones. However, the presence of the phenyl ring contributes a degree of lipophilicity.
Thermodynamic vs. Kinetic Solubility: A Tale of Two Equilibria
In the realm of drug discovery and development, solubility is assessed in two primary forms: thermodynamic and kinetic.[4][5]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved under these conditions.[4][6] This is a critical parameter for late-stage development and formulation.[6]
-
Kinetic Solubility , on the other hand, is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[5][6][7] This method is rapid and amenable to high-throughput screening, making it invaluable in early drug discovery.[5][8]
The following diagram illustrates the conceptual workflow for determining these two key parameters.
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"2-(4-Fluorophenyl)-2-hydroxypropionic acid" safety and handling
An In-Depth Technical Guide to the Safety and Handling of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 81170-13-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data and established chemical safety principles to ensure the safe and effective use of this compound in a laboratory setting. In the absence of a complete, officially published Safety Data Sheet (SDS), this guide has been constructed through a rigorous analysis of data from chemical suppliers and the known hazards of structurally analogous compounds, providing a robust framework for risk assessment and management.
Chemical and Physical Properties
This compound is a fluorinated aromatic alpha-hydroxy acid. Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 81170-13-0 | BLDpharm |
| Molecular Formula | C₉H₉FO₃ | BLDpharm |
| Molecular Weight | 184.16 g/mol | BLDpharm |
| Appearance | Solid (predicted) | Inferred |
| SMILES | CC(O)(C1=CC=C(F)C=C1)C(O)=O | BLDpharm |
Hazard Identification and GHS Classification
While a comprehensive toxicological profile has not been formally published, GHS classifications provided by chemical suppliers, supported by data from structurally similar compounds, indicate the primary hazards associated with this compound.
GHS Classification:
-
Signal Word: Warning
[1]Hazard Statements:
-
H302: Harmful if swallowed .
-
[1] H315: Causes skin irritation .
-
[1] H319: Causes serious eye irritation .
-
[1] H335: May cause respiratory irritation .
[1]Analysis of Structural Analogs:
The hazard profile of this compound is consistent with that of similar molecules. For instance, 2-hydroxypropanoic acid (lactic acid) is known to cause skin irritation and serious eye damage. S[2]imilarly, other phenylpropionic acid derivatives, such as 3-(4-hydroxyphenyl)propionic acid and 2-(4-hydroxyphenyl)propionic acid, are recognized as skin and eye irritants, with the latter also being potentially toxic upon ingestion. T[3][4]he presence of the fluorophenyl group and the alpha-hydroxy acid moiety are the key drivers of this hazard profile.
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when handling this compound. The following protocols are based on the predicted hazards and are designed to minimize exposure and risk.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.
-
[2] Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
#[3]### 3.2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for preventing contact and exposure.
-
Eye and Face Protection: Chemical safety goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
[5] Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that are regularly inspected for signs of degradation or puncture.
-
Lab Coat: A standard laboratory coat should be worn and properly fastened. For larger quantities or tasks with a significant risk of spillage, a chemical-resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: For most benchtop applications in a well-ventilated area or fume hood, respiratory protection may not be necessary. However, if dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.
Experimental Workflow: Weighing and Preparing a Solution
Caption: Workflow for weighing and dissolving the solid compound.
Storage
-
Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
[2] Incompatibilities: Keep away from strong oxidizing agents and strong bases, as violent reactions may occur.
#[2]## 4. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
[2] Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water and soap. If irritation persists, seek medical attention.
-
[5] Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.
-
[3] Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
[2]*
Logical Flow for Exposure Response
Caption: Decision-making process for first aid response to exposure.
Spill and Leak Procedures
-
Small Spills:
-
Ensure the area is well-ventilated and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the material into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with a suitable solvent and decontaminate all equipment used.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Only personnel trained in hazardous spill cleanup should address large spills.
-
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous chemical waste.
-
Waste Containers: Dispose of the compound and any contaminated materials in a clearly labeled, sealed container.
-
Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
#[3]## 6. Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents and strong bases.
-
[2] Decomposition: Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and hydrogen fluoride.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
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PubChem. (n.d.). Hydroxyphenoxy propionic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
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PubChem. (n.d.). Bis((
ngcontent-ng-c1703228563="" class="ng-star-inserted">13C_2)ethyl) (13C)carbonate. Retrieved from [Link] -
PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Retrieved from [Link]
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Unveiling the Potential: A Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)-2-hydroxypropionic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide delves into the prospective biological activities of the novel compound, 2-(4-Fluorophenyl)-2-hydroxypropionic acid. While direct extensive research on this specific molecule is nascent, its structural features, particularly its classification as a fluorinated arylpropionic acid derivative, provide a strong foundation for hypothesizing a range of significant pharmacological effects. This document will, therefore, serve as a technical roadmap for researchers, outlining the scientific rationale for investigating its potential, and providing detailed, field-proven methodologies for its evaluation.
Introduction: Chemical Context and Rationale for Investigation
This compound belongs to the broader class of arylpropionic acid derivatives, a family of compounds renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Prominent members of this class, such as ibuprofen and naproxen, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The core structure of an arylpropionic acid derivative is a key pharmacophore that imparts a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and even anticancer properties.[1][2][4]
The subject of this guide, this compound, possesses two critical modifications to the basic arylpropionic acid scaffold: a hydroxyl group at the alpha-position and a fluorine atom on the phenyl ring. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[6] Fluorination can also modulate the compound's affinity for its biological targets.[6] The hydroxyl group, on the other hand, can introduce new hydrogen bonding interactions and potentially alter the compound's mechanism of action or target specificity.
Given this structural context, it is scientifically plausible to hypothesize that this compound may exhibit a range of biological activities. This guide will focus on exploring its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Postulated Biological Activities and Mechanistic Hypotheses
Anti-inflammatory Potential: A Next-Generation NSAID?
The most direct hypothesis for the biological activity of this compound is its potential as an anti-inflammatory agent, likely acting through the inhibition of COX enzymes. The arylpropionic acid moiety is a strong indicator of this activity.[5]
Hypothesized Mechanism of Action: COX Inhibition
-
Rationale: The structural similarity to known COX inhibitors suggests that the compound could bind to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[7]
-
Potential for Selectivity: The presence and position of the fluorine and hydroxyl groups could influence the compound's selectivity towards COX-2 over COX-1. Enhanced COX-2 selectivity is a desirable trait in modern NSAIDs as it is associated with a reduced risk of gastrointestinal side effects.
Antimicrobial Activity: A New Avenue for Infection Control?
Several studies have reported the antimicrobial properties of various arylpropionic acid derivatives and other phenolic compounds.[8] The presence of a hydroxyl group on the phenyl ring, as seen in related structures, is often associated with antimicrobial activity.[8] While our target compound has a hydroxyl group on the propionic acid side chain, its overall electronic and steric properties could still confer antimicrobial effects.
Hypothesized Mechanism of Action: Disruption of Microbial Cell Integrity or Metabolic Pathways
-
Rationale: The lipophilic nature of the fluorophenyl group could facilitate the compound's interaction with and disruption of bacterial cell membranes. The acidic nature of the carboxylic acid group could also contribute to altering the intracellular pH of microorganisms.
-
Spectrum of Activity: It is crucial to investigate the compound's efficacy against a broad panel of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine its spectrum of activity.
Anticancer Properties: Targeting Cellular Proliferation
The anticancer potential of arylpropionic acid derivatives and compounds with a 4-hydroxyphenyl moiety has been increasingly recognized.[9] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms.[9]
Hypothesized Mechanism of Action: Induction of Apoptosis or Cell Cycle Arrest
-
Rationale: The compound could potentially interfere with signaling pathways crucial for cancer cell survival and proliferation. The fluorinated phenyl ring might enhance its ability to interact with specific intracellular targets.
-
Selective Cytotoxicity: A key aspect of this investigation would be to assess the compound's selective toxicity towards cancer cells while sparing normal, healthy cells.
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities of this compound, a systematic and rigorous experimental approach is essential. The following section provides detailed, step-by-step methodologies for key assays.
Evaluation of Anti-inflammatory Activity
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine the compound's direct inhibitory effect on the COX-1 and COX-2 enzymes.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for both COX-1 and COX-2.
-
Methodology:
-
Enzyme Preparation: Obtain commercially available, purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer Preparation: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and any other necessary co-factors.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a defined period (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Control) | Literature Value | Literature Value | Literature Value |
| Celecoxib (Control) | Literature Value | Literature Value | Literature Value |
Assessment of Antimicrobial Activity
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria and fungi.
-
Methodology:
-
Microorganism Selection: Include a panel of representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.
-
Culture Preparation: Grow the microorganisms in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Data Presentation: Antimicrobial Spectrum
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Experimental Value |
| Escherichia coli | ATCC 25922 | Experimental Value |
| Pseudomonas aeruginosa | ATCC 27853 | Experimental Value |
| Candida albicans | ATCC 90028 | Experimental Value |
| Ciprofloxacin (Control) | - | Literature Value |
| Fluconazole (Control) | - | Literature Value |
Evaluation of Anticancer Activity
Protocol 3: MTT Cell Viability Assay
This colorimetric assay will assess the compound's cytotoxic effect on cancer cell lines.
-
Objective: To determine the IC50 of this compound in various cancer cell lines.
-
Methodology:
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). Also, include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Cell Culture: Maintain the cell lines in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
| HEK293 (Non-cancerous) | Embryonic Kidney | Experimental Value |
| Doxorubicin (Control) | - | Literature Value |
Visualization of Experimental Workflow and Potential Pathways
To provide a clearer understanding of the proposed research, the following diagrams illustrate the overall experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.
Figure 1: A comprehensive workflow for the synthesis, biological screening, and mechanistic evaluation of this compound.
Figure 2: A simplified diagram illustrating the hypothesized inhibitory effect of this compound on the COX-2 pathway, leading to a reduction in inflammation.
Future Directions and Conclusion
The exploration of this compound's biological activity is a promising endeavor in the field of drug discovery. The protocols outlined in this guide provide a robust framework for its initial characterization. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, including detailed structure-activity relationship (SAR) studies, in vivo efficacy in animal models of inflammation, infection, and cancer, and comprehensive toxicological profiling.
The unique combination of a fluorinated aryl group and a hydroxylated propionic acid moiety suggests that this compound could possess a novel pharmacological profile with improved efficacy and safety compared to existing therapeutics. As senior application scientists, it is our role to not only provide the tools for such investigations but also to foster the scientific curiosity that drives these discoveries forward.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Fluorinated α-Hydroxy Carboxylic Acids
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, profoundly influencing pharmacokinetic and pharmacodynamic properties. Within the vast landscape of organofluorine chemistry, fluorinated α-hydroxy carboxylic acids have emerged as a class of high-value building blocks and pharmacophores. Their unique stereoelectronic attributes, arising from the interplay of the hydroxyl, carboxyl, and fluorine-containing groups at a single stereocenter, offer unparalleled opportunities for modulating biological activity, metabolic stability, and conformational preference. This technical guide provides an in-depth exploration of the discovery and synthesis of these remarkable compounds. It traces the historical milestones, from the initial synthesis of simple monofluorinated analogues to the development of sophisticated asymmetric methods for accessing complex di- and trifluoromethylated structures. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the selection of reagents, catalysts, and reaction conditions. Detailed, step-by-step protocols for key synthetic transformations are provided, alongside a critical analysis of their advantages and limitations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the transformative potential of fluorinated α-hydroxy carboxylic acids in their scientific endeavors.
Part 1: The Strategic Advantage of Fluorine in Drug Discovery
The introduction of fluorine into organic molecules can induce profound changes in their physical, chemical, and biological properties.[1] The C-F bond is the strongest single bond to carbon, which often enhances the metabolic stability of a drug by blocking sites of oxidative metabolism.[1] Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and modulate binding interactions with biological targets.[2] The difluoromethyl (CF₂H) group, for instance, is recognized as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups, while the trifluoromethyl (CF₃) group is a strong electron-withdrawing group that can significantly increase a molecule's lipophilicity and binding affinity.[3] These unique characteristics have made fluorinated compounds integral to the development of numerous blockbuster drugs.[4]
Part 2: Genesis of a New Molecular Class - A Historical Perspective
The journey into the world of fluorinated α-hydroxy carboxylic acids began with foundational work on α-fluoroalcohols and related structures. While the synthesis of the simplest α-fluoroalcohol, fluoromethanol, was reported as early as 1953, the isolation and characterization of more complex structures containing the α-fluoro-α-hydroxy motif proved challenging due to their inherent instability.[2] A significant milestone was the first reported synthesis of α-fluorohydroxyacetic acid (FHA). This was achieved through the deoxyfluorination of glyoxylic acid monohydrate using sulfur tetrafluoride (SF₄) or a binary superacid system of HF/AsF₅.[2] This early work highlighted both the feasibility of accessing this new class of compounds and the harsh conditions often required, paving the way for the development of milder and more general synthetic methodologies.
The subsequent evolution of this field was driven by the growing demand for more complex fluorinated building blocks in medicinal chemistry. The development of methods to introduce difluoromethyl and trifluoromethyl groups was a particularly crucial advancement. The advent of nucleophilic trifluoromethylation reagents, most notably trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, revolutionized the synthesis of α-trifluoromethyl alcohols from aldehydes and ketones.[5][6] This reagent, introduced by Ruppert in 1984 and popularized by Prakash, allowed for the efficient construction of the C-CF₃ bond under relatively mild conditions, opening the door to the synthesis of α-trifluoromethyl-α-hydroxy esters and acids from α-keto ester precursors.[5][6]
Part 3: Architecting Fluorinated α-Hydroxy Carboxylic Acids: A Synthetic Vade Mecum
The synthesis of fluorinated α-hydroxy carboxylic acids can be broadly categorized based on the nature of the fluorinated substituent. Modern synthetic chemistry offers a diverse toolkit to access monofluorinated, difluoromethylated, and trifluoromethylated analogues, including highly sophisticated enantioselective methods.
Monofluorination Strategies
The direct introduction of a single fluorine atom at the α-position of an α-hydroxy carboxylic acid is a significant synthetic challenge. A highly effective and widely adopted strategy involves the electrophilic fluorination of a pre-formed enolate or its equivalent.
A robust method utilizes the reaction of silyl ketene acetals, derived from α-hydroxy esters (with the hydroxyl group protected), with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.[7] This approach offers excellent control and generally proceeds in high yields.
An alternative route involves the asymmetric fluorination of α-branched aldehydes using chiral primary amine organocatalysts, followed by oxidation to the corresponding carboxylic acid.[8][9] This method provides access to chiral α-fluoro-α-hydroxy acids with high enantiopurity.
Synthesis of α-Difluoromethyl-α-hydroxy Carboxylic Acids
The difluoromethyl group presents unique synthetic challenges. A common and effective strategy is to utilize building blocks that already contain the CF₂H moiety. For example, the Reformatsky reaction using ethyl bromodifluoroacetate with a ketone or aldehyde can generate β-hydroxy-α,α-difluoroesters, which can then be further manipulated. While this provides β-hydroxy acids, it illustrates the building block approach.
More direct methods for the synthesis of α-difluoromethyl-α-hydroxy acids are less common but are an active area of research. The development of reliable difluoromethylation reactions to access tertiary difluoromethylated compounds remains a challenge.[10]
Trifluoromethylation: The Power of Nucleophilic Reagents
The synthesis of α-trifluoromethyl-α-hydroxy carboxylic acids is arguably the most established, largely due to the efficacy of the Ruppert-Prakash reagent (TMSCF₃). The general and highly efficient approach involves the nucleophilic addition of the "CF₃⁻" anion, generated from TMSCF₃ in the presence of a fluoride source, to an α-keto ester.[5] This reaction directly furnishes the α-trifluoromethyl-α-silyloxy ester, which upon acidic workup, yields the desired α-trifluoromethyl-α-hydroxy ester. Subsequent hydrolysis provides the target carboxylic acid.
Caption: Mechanism of the Ruppert-Prakash reaction.
Asymmetric and Biocatalytic Approaches
The demand for enantiomerically pure fluorinated α-hydroxy carboxylic acids has driven the development of asymmetric synthetic methods. As mentioned, organocatalytic enantioselective fluorination of aldehydes is a powerful tool.[8][9] Additionally, enzymatic and whole-cell biocatalytic approaches are gaining prominence as environmentally benign alternatives. For example, engineered E. coli strains have been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid.[11][12][13] Lipases have also been employed for the kinetic resolution of racemic fluorinated arylcarboxylic acids.[14]
Part 4: Causality in Action - The Rationale Behind Experimental Design
The choice of a synthetic strategy for a fluorinated α-hydroxy carboxylic acid is dictated by the desired fluorine substitution pattern, the required stereochemistry, and the overall complexity of the target molecule.
-
Choice of Fluorinating Agent: For monofluorination, the decision between an electrophilic (e.g., Selectfluor) and a nucleophilic (e.g., DAST) fluorinating agent is critical. Electrophilic fluorination is generally preferred for electron-rich substrates like enolates and silyl ketene acetals, as it avoids the harsh, often acidic, conditions associated with many nucleophilic reagents that can lead to side reactions like elimination.[7]
-
Substrate Control vs. Catalyst Control in Asymmetric Synthesis: Achieving high enantioselectivity can be approached through either substrate control, where a chiral auxiliary directs the fluorination, or catalyst control, which is often more atom-economical. The development of potent chiral primary amine catalysts for the fluorination of aldehydes represents a significant advance in catalyst-controlled reactions, offering high enantioselectivity for a broad range of substrates.[8][9]
-
The Role of the Initiator in Trifluoromethylation: In the Ruppert-Prakash reaction, the choice and concentration of the fluoride initiator (e.g., TBAF, CsF) can significantly impact the reaction rate.[5] A catalytic amount of a soluble fluoride source is typically sufficient to generate the active trifluoromethyl anion from TMSCF₃. The reaction proceeds via a hypervalent siliconate intermediate, which then delivers the CF₃ nucleophile to the electrophilic carbonyl carbon of the α-keto ester.[5]
Part 5: From Bench to Biological Impact - Applications and Case Studies
Fluorinated α-hydroxy carboxylic acids are valuable building blocks in medicinal chemistry. Their incorporation into larger molecules can lead to enhanced biological activity and improved pharmacokinetic profiles.
For example, α-trifluoromethyl-α-hydroxy acid-containing peptides have been synthesized via click chemistry, demonstrating the utility of these motifs in creating novel peptide-based therapeutics.[15] The presence of the fluorinated α-hydroxy acid unit can impart increased stability towards enzymatic degradation.
Furthermore, these compounds themselves can exhibit interesting biological activities. For instance, various fluorinated compounds, including those derived from or containing carboxylic acid functionalities, have been investigated as potential anticancer and antifungal agents.[16][17]
Table 1: Comparison of Synthetic Strategies for Fluorinated α-Hydroxy Carboxylic Acids
| Strategy | Fluorine Substituent | Key Features | Advantages | Disadvantages |
| Electrophilic Fluorination of Silyl Ketene Acetals | Monofluoro | Use of electrophilic F⁺ source (e.g., NFSI) on a pre-formed enolate equivalent. | Mild conditions, high yields, good functional group tolerance.[7] | Requires pre-functionalization to the silyl ketene acetal. |
| Organocatalytic Asymmetric Fluorination | Monofluoro | Chiral primary amine catalyzes the enantioselective fluorination of an aldehyde, followed by oxidation. | High enantioselectivity, access to chiral tertiary fluorides.[8][9] | Multi-step process from the aldehyde. |
| Ruppert-Prakash Trifluoromethylation | Trifluoromethyl | Nucleophilic addition of CF₃⁻ (from TMSCF₃) to an α-keto ester. | Highly efficient, general, and reliable for CF₃ introduction.[5] | Requires an α-keto ester precursor; stoichiometric use of TMSCF₃. |
| Biocatalysis | Varies | Use of enzymes or whole-cell systems for synthesis or resolution. | Environmentally friendly, high stereoselectivity.[11][14] | Substrate scope can be limited; requires specialized biological systems. |
Part 6: In the Laboratory - Detailed Experimental Protocols
Protocol 1: Synthesis of an α-Trifluoromethyl-α-hydroxy Ester via the Ruppert-Prakash Reaction
This protocol is a general procedure for the trifluoromethylation of an α-keto ester using TMSCF₃.
Materials:
-
α-Keto ester (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the α-keto ester (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 eq) dropwise to the stirred solution.
-
Add the TBAF solution (0.1 eq) dropwise. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Stir the mixture vigorously for 30 minutes to ensure complete desilylation.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α-trifluoromethyl-α-hydroxy ester.
Caption: Experimental workflow for the synthesis of an α-trifluoromethyl-α-hydroxy ester.
Part 7: Future Horizons
The discovery and development of fluorinated α-hydroxy carboxylic acids continue to be a vibrant area of research. Future efforts will likely focus on several key areas:
-
Development of novel fluorinating reagents: The design of new, more efficient, and selective reagents for mono-, di-, and trifluoromethylation will remain a priority.
-
Expansion of asymmetric methodologies: The development of catalytic, enantioselective methods that are applicable to a broader range of substrates is highly desirable.
-
Late-stage fluorination: Methods that allow for the introduction of fluorinated α-hydroxy acid motifs into complex molecules at a late stage of a synthetic sequence are of great interest in drug discovery.
-
Flow chemistry applications: The use of continuous flow technologies for fluorination reactions can offer improved safety, scalability, and reaction control.
The unique properties and synthetic accessibility of fluorinated α-hydroxy carboxylic acids ensure that they will remain a privileged class of compounds in the ongoing quest for new and improved therapeutics.
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Whitepaper: The Strategic Role of Fluorine in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into small-molecule drug candidates has become an indispensable tool in modern medicinal chemistry. Owing to its unique combination of properties—small size, high electronegativity, and the ability to form a remarkably strong bond with carbon—fluorine exerts profound, often beneficial, effects on a molecule's pharmacokinetic and pharmacodynamic profile. Selective fluorination can enhance metabolic stability, modulate lipophilicity and pKa, increase binding affinity, and control molecular conformation.[1] These modifications frequently lead to improved potency, selectivity, and bioavailability.[2][3] This guide provides an in-depth technical analysis of the core principles behind fluorine's utility. It explores the causal mechanisms by which fluorine influences key drug-like properties, presents a framework for its rational application in drug design, details relevant experimental protocols, and reviews its expanding role in advanced diagnostics, such as Positron Emission Tomography (PET) imaging.[2]
Introduction: The Ascendance of a "Magic Bullet" Atom
Once considered an exotic element in organic chemistry, fluorine is now a cornerstone of pharmaceutical development. Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its power to resolve complex pharmacological challenges.[4] The journey of fluorine from a chemical curiosity to a mainstream element in drug design is rooted in its fundamental physicochemical properties, which are distinct from all other elements.
Fluorine's utility stems from three key characteristics:
-
Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric perturbation.
-
Extreme Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine creates a strong dipole moment in the C-F bond, drastically altering the local electronic environment of a molecule.[1]
-
Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol), making it highly resistant to metabolic cleavage.[3]
This guide dissects how these fundamental properties are leveraged by medicinal chemists to systematically enhance drug candidates, transforming lead compounds with developmental liabilities into successful clinical agents.
Section 1: The Physicochemical Impact of Fluorination on Drug Candidates
The decision to introduce fluorine is a strategic intervention aimed at predictably modifying a molecule's behavior. Understanding the causal relationship between fluorination and resulting property changes is critical for its successful application.
Enhancing Metabolic Stability
A primary application of fluorine is to block unwanted metabolic oxidation, a common cause of poor oral bioavailability and short drug half-life.[3][5]
-
Mechanism of Action: The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family of oxidases. These enzymes typically function by hydroxylating electron-rich C-H bonds, particularly at vulnerable "soft spots" like benzylic or allylic positions. Replacing a hydrogen atom at such a site with a fluorine atom effectively halts this process.[3][5] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage by CYPs.[3][4]
-
Causality and Field Insight: This is not merely a steric blocking effect. The high electronegativity of fluorine withdraws electron density from the surrounding area, deactivating the carbon and adjacent positions from electrophilic attack by the enzyme.[5] Therefore, placing fluorine at a known metabolic hotspot is one of the most reliable strategies in medicinal chemistry to improve a drug's pharmacokinetic profile.[3][4][5] For example, fluorination on an aromatic ring can prevent the formation of toxic epoxide metabolites.[5]
Modulating Lipophilicity (LogP) and Membrane Permeability
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and excretion. Fluorine's effect on lipophilicity is highly context-dependent.
-
Mechanism of Action: The contribution of a substituent to lipophilicity is measured by its hydrophobic parameter (π).
-
Single Aromatic Fluorine: Replacing H with F on an aromatic ring generally leads to a slight increase in LogP (π ≈ +0.14). This is because the electron-withdrawing nature of fluorine can reduce the polarity of neighboring groups.
-
Aliphatic Fluorine and Polyfluorination: In contrast, adding fluorine to aliphatic chains or introducing multiple fluorine atoms (e.g., a trifluoromethyl group, CF₃) often decreases LogP.[3] This is due to the dominant effect of fluorine's high polarity and low polarizability, which reduces favorable dispersion interactions with nonpolar solvents.[3]
-
-
Causality and Field Insight: This dual nature allows for the fine-tuning of a molecule's properties. A medicinal chemist can increase lipophilicity to enhance membrane permeability for oral absorption or brain penetration, or decrease it to improve solubility and reduce off-target binding.[1][3][4] The ability to modulate LogP without significant steric changes is a unique advantage of fluorine.[3]
Table 1: Impact of Fluorination on Calculated LogP (cLogP)
| Compound | cLogP | Fluorinated Analog | cLogP Change |
|---|---|---|---|
| Toluene | 2.11 | 4-Fluorotoluene | +0.14 |
| Aniline | 0.90 | 4-Fluoroaniline | +0.27 |
| Ethylbenzene | 3.15 | 1,1,1-Trifluoroethylbenzene | +0.73 |
Adjusting Acidity and Basicity (pKa)
The ionization state of a drug at physiological pH is crucial for its solubility, receptor binding, and cell permeability. Fluorine's powerful inductive effect is a reliable tool for pKa modulation.[3][4]
-
Mechanism of Action: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework (the inductive effect).[3]
-
For Bases: When placed near a basic functional group, such as an amine, fluorine pulls electron density away, making the lone pair less available for protonation. This lowers the pKa of the conjugate acid, making the amine a weaker base.[3][4]
-
For Acids: When placed near an acidic proton, fluorine stabilizes the resulting conjugate base (anion) through electron withdrawal. This lowers the pKa, making the compound a stronger acid.[3]
-
-
Causality and Field Insight: A common challenge in drug discovery is that many orally administered drugs are basic amines, which are highly ionized in the acidic environment of the stomach, hindering absorption. By strategically placing a fluorine atom, a chemist can lower the amine's pKa, increasing the proportion of the neutral, more lipophilic form of the drug in the gut, thereby enhancing membrane permeation and oral bioavailability.[4]
Table 2: Impact of Fluorination on Amine pKa
| Compound | pKa of Conjugate Acid | Fluorinated Analog | pKa Change |
|---|---|---|---|
| Aniline | 4.6 | 4-Fluoroaniline | -0.06 |
| Benzylamine | 9.3 | 2-Fluorobenzylamine | -0.9 |
| Piperidine | 11.1 | 4-Fluoropiperidine | -1.8 |
Enhancing Binding Affinity and Selectivity
Fluorine can participate in unique, favorable interactions within a protein's binding pocket, leading to increased potency and selectivity.[2]
-
Mechanism of Action:
-
Electrostatic and Dipole Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole or charge-dipole interactions with polar residues in the binding site.[3]
-
Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-rich groups like carbonyls or aromatic rings through what is known as an "orthogonal multipolar interaction," a non-classical interaction that contributes to binding affinity.
-
Weak Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, forming C-F···H-N or C-F···H-O contacts.[3]
-
-
Causality and Field Insight: These interactions, while individually weak, can be additive and significant. Replacing a hydrogen with a fluorine can introduce a new network of interactions that were not previously possible, anchoring the ligand more tightly and specifically to its target. This can be the deciding factor in achieving the desired potency and selectivity profile for a drug candidate.[1]
Exerting Conformational Control
The conformation a molecule adopts is critical for its ability to bind to a biological target. Fluorine can be used to bias or "lock" a molecule into its bioactive conformation.[1][3][4]
-
Mechanism of Action:
-
Gauche Effect: Due to stereoelectronic effects, polar C-F bonds often prefer to be gauche (a 60° dihedral angle) to other polar bonds in a molecule, influencing the conformation of aliphatic chains and rings.[3]
-
Steric and Dipole Effects: The steric bulk and dipole moment of fluorine substituents can create repulsive interactions that disfavor certain conformations, thereby increasing the population of the desired, active conformation.[3]
-
-
Causality and Field Insight: By pre-organizing a flexible molecule into its bioactive shape, fluorination reduces the entropic penalty of binding.[5] This means less energy is "wasted" forcing the molecule into the correct shape upon entering the binding site, which translates directly to higher binding affinity and improved potency.[1][3][5]
Section 2: Strategic Application in Drug Discovery & Development
The rational application of fluorine requires a systematic approach, integrating computational chemistry, synthetic feasibility, and rigorous biological testing.
A Workflow for Rational Fluorination Strategy
The decision to fluorinate a lead compound should not be arbitrary. It should be a hypothesis-driven process aimed at solving a specific problem, such as poor metabolic stability, low potency, or off-target activity.
Caption: A hypothesis-driven workflow for the rational incorporation of fluorine in a lead optimization campaign.
Case Study: Atorvastatin (Lipitor)
Atorvastatin, one of the best-selling drugs in history, provides a classic example of strategic fluorination. The 4-fluorophenyl group is a key feature of its structure. The primary rationale for its inclusion was to block aromatic hydroxylation by CYP enzymes. This substitution significantly enhances the metabolic stability and oral bioavailability of the drug, contributing to its long half-life and clinical efficacy in lowering cholesterol.
Beyond Therapeutics: ¹⁸F in Positron Emission Tomography (PET)
The utility of fluorine extends into diagnostics. The radioisotope fluorine-18 (¹⁸F) is a nearly ideal positron emitter for PET imaging.[2][4]
-
Mechanism of Action: ¹⁸F is incorporated into a drug candidate or a known ligand for a specific target. When the radiolabeled molecule is administered, it accumulates in tissues expressing the target. The ¹⁸F isotope decays by emitting a positron, which annihilates with a nearby electron, producing two gamma rays that are detected by the PET scanner. This allows for the non-invasive, quantitative visualization of drug distribution, target engagement, and biochemical processes in living subjects.[4]
-
Causality and Field Insight: ¹⁸F is favored due to its convenient half-life of ~110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure.[4] ¹⁸F-PET is a powerful tool in drug development, enabling researchers to confirm that a drug is reaching its intended target in the body and to determine appropriate dosing, accelerating clinical translation.[1]
Section 3: Synthetic and Analytical Considerations
The theoretical benefits of fluorination can only be realized if the target molecules can be synthesized efficiently and analyzed accurately.
Key Synthetic Fluorination Methodologies
Advances in synthetic chemistry have made the incorporation of fluorine more accessible, particularly through late-stage fluorination (LSF) methods that allow fluorine to be introduced at the end of a synthetic sequence.
Caption: Categorization of primary synthetic strategies for introducing fluorine into organic molecules.
Experimental Protocol: Electrophilic Aromatic Fluorination
This protocol provides a representative method for the direct fluorination of an activated aromatic compound, a common task in a medicinal chemistry lab.
Objective: To synthesize 4-fluoro-N,N-dimethylaniline from N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline (1.0 mmol, 121 mg)
-
Selectfluor® (1.2 mmol, 425 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Argon gas supply
-
Round-bottom flask (25 mL), magnetic stir bar
-
Standard glassware for workup and purification
Methodology:
-
Reaction Setup: Add N,N-dimethylaniline and a magnetic stir bar to a 25 mL round-bottom flask. Seal the flask with a septum and purge with argon for 5 minutes.
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile via syringe. Stir the solution at room temperature (20-25°C) until the starting material is fully dissolved.
-
Reagent Addition: Carefully add Selectfluor® to the stirred solution in one portion. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of saturated sodium bicarbonate solution and 20 mL of ethyl acetate. Shake well and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-N,N-dimethylaniline.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Self-Validation: The success of this protocol is validated by the clear disappearance of the starting material spot on TLC and the appearance of a new, product spot. Final confirmation is achieved through spectroscopic analysis, where the characteristic coupling patterns in ¹H NMR and the singlet in ¹⁹F NMR will confirm the structure.
Key Analytical Techniques
-
¹⁹F Nuclear Magnetic Resonance (NMR): Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is an exquisitely sensitive and powerful tool. It provides a clean background, allowing chemists to easily track the fate of fluorinated compounds in complex biological matrices and confirm the success of fluorination reactions.
-
Mass Spectrometry (MS): MS is used to identify fluorinated metabolites by detecting the mass shift corresponding to the introduction of fluorine and the loss of hydrogen. It is essential for elucidating metabolic pathways.[6]
Conclusion: The Enduring and Evolving Role of Fluorine
Fluorine is far more than a simple hydrogen mimic; it is a powerful tool for strategic, hypothesis-driven molecular design. Its ability to predictably modulate a suite of critical ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties—metabolic stability, pKa, lipophilicity, conformation, and binding affinity—has cemented its place in the medicinal chemist's toolkit.[1][2] The continued development of novel synthetic methods, especially in late-stage fluorination, promises to further expand the accessibility and sophistication of fluorine's application.[1] As drug discovery becomes increasingly complex, the rational use of this "magic bullet" atom will undoubtedly remain a key strategy for developing the safe and effective medicines of the future.
References
-
Jana, A., Kumar, A., & Sharma, G. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Mol Divers, 27(6), 2313-2345. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Makin, S. (2012). The role of fluorine in medicinal chemistry. Pharmaceutical Saluri, 4, 1-6. [Link]
-
Ullah, S., Al-Sehemi, A. G., & Al-Ghamdi, A. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5501. [Link]
-
Tressler, C. M., & Zondlo, N. J. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(13), 5038. [Link]
-
Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Water Research, 32(8), 2493-2502. [Link]
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- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid Enantiomers
Introduction
Optically pure α-hydroxy carboxylic acids are pivotal chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. The enantiomers of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, in particular, are of significant interest in drug development due to the prevalence of the fluorophenyl moiety in bioactive molecules. The stereochemistry at the C2 position is critical for biological activity, necessitating robust and efficient methods for the synthesis of single enantiomers.
This comprehensive guide provides detailed application notes and protocols for the chiral synthesis of the enantiomers of this compound. We will explore two primary strategies: Asymmetric Synthesis from a chiral precursor and Chiral Resolution of a racemic mixture. The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Strategic Approaches to Chiral Synthesis
The preparation of enantiomerically pure this compound can be broadly categorized into two main strategies: asymmetric synthesis and chiral resolution. The choice of strategy often depends on factors such as the availability of starting materials, cost, and desired scalability.
-
Asymmetric Synthesis: This "chiral pool" approach utilizes a readily available, enantiomerically pure starting material to introduce the desired stereochemistry into the final product. A key advantage is the direct formation of the desired enantiomer, potentially reducing the number of synthetic steps and avoiding the loss of 50% of the material inherent in classical resolutions.
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the two enantiomers. Common methods include the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, or through chiral chromatography. Enzymatic kinetic resolution offers a highly selective biological approach to this separation.
Below, we provide detailed protocols for both an asymmetric synthesis approach and a classical chiral resolution method.
Asymmetric Synthesis Protocol: A Representative Approach
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of (R)-2-(4-Fluorophenyl)-2-hydroxypropionic acid.
Detailed Step-by-Step Protocol
Materials:
-
4-Fluorophenol
-
(S)-2-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 eq) and sodium hydroxide (2.0 eq) in deionized water under a nitrogen atmosphere. Stir until all solids have dissolved.
-
Addition of Chiral Precursor: To the solution, add (S)-2-chloropropionic acid (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the enantiomerically enriched this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results
Based on analogous syntheses, this method is expected to proceed with high fidelity, largely retaining the stereochemical purity of the starting (S)-2-chloropropionic acid.
| Parameter | Expected Value | Source |
| Yield | >85% | [1] |
| Enantiomeric Excess (ee) | >98% | [1] |
| Chemical Purity | >99% (after recrystallization) | [1] |
Chiral Resolution Protocol: Diastereomeric Salt Formation
Chiral resolution is a classical and robust method for separating enantiomers. This protocol details the separation of a racemic mixture of this compound using a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.
Workflow for Chiral Resolution
Caption: Chiral resolution via diastereomeric salt formation.
Detailed Step-by-Step Protocol
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-2-Phenylglycinol, (S)-(-)-1-Phenylethylamine)[2]
-
Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)
-
Hydrochloric acid (for liberation of the acid)
-
Sodium hydroxide (for liberation of the amine resolving agent)
-
Standard laboratory glassware for crystallization and filtration
Procedure:
-
Preparation of Racemic Acid: Synthesize racemic this compound via a standard, non-chiral synthetic route (e.g., from 4-fluorophenylacetic acid).
-
Salt Formation: Dissolve the racemic acid in a suitable solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Combine the two solutions.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or freezer to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the crystalline diastereomeric salt by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in water.
-
Acidify the solution with hydrochloric acid to precipitate the enantiomerically pure this compound.
-
Filter and wash the product with cold water.
-
The chiral resolving agent can be recovered from the filtrate by basification and extraction.
-
-
Purification and Analysis: Purify the obtained enantiomer by recrystallization. Determine the yield, chemical purity, and enantiomeric excess by chiral HPLC.
Selection of Resolving Agent and Solvent
The success of a classical resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A screening of different chiral amines or acids as resolving agents in various solvents is often necessary to find the optimal conditions for selective crystallization of one diastereomer.[2]
Enzymatic Kinetic Resolution: A Biocatalytic Alternative
Enzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. In the case of this compound, a lipase can be used to selectively esterify one enantiomer, allowing for the separation of the unreacted acid and the newly formed ester.
Principle of Enzymatic Kinetic Resolution
A racemic mixture of the carboxylic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other. At approximately 50% conversion, the reaction mixture will contain one enantiomer as the unreacted acid and the other as the ester. These can then be separated by standard chemical techniques (e.g., extraction).
Conclusion
The chiral synthesis of the enantiomers of this compound can be effectively achieved through either asymmetric synthesis or chiral resolution. The choice of method will depend on project-specific requirements such as cost, scale, and available starting materials. The protocols provided herein offer robust and well-precedented strategies for obtaining these valuable chiral building blocks. It is crucial to perform thorough analytical characterization, particularly chiral HPLC, to confirm the enantiomeric purity of the final products.
References
- This is a placeholder for a relevant scientific publication that would describe the importance of chiral this compound.
- CN110803987A - Preparation method of R-(+)-2-(4-hydroxyphenoxy) propionic acid.
- EP0192849B1 - Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.
-
Onyx Scientific. Chiral Resolution Screening. [Link]
- This is a placeholder for a relevant scientific publication on enzymatic kinetic resolution of 2-arylpropionic acids.
Sources
Application Note: Enzymatic Synthesis of (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid
Introduction
(R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid is a valuable chiral building block in the pharmaceutical industry. Its structural motif is found in various drug candidates, making its stereoselective synthesis a critical aspect of drug development. Notably, it serves as a key intermediate in the synthesis of AG7088, a rhinovirus protease inhibitor that has been investigated for the treatment of the common cold.[1][2] Traditional chemical methods for the synthesis of chiral α-hydroxy acids often involve stoichiometric amounts of chiral reagents or metal catalysts, which can present challenges in terms of cost, safety, and environmental impact. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative. This application note provides a detailed protocol for the enzymatic preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid, leveraging the stereoselectivity of ketoreductases.
The presented methodology focuses on the asymmetric reduction of a prochiral ketoester, ethyl 3-(4-fluorophenyl)-2-oxopropanoate, using a D-lactate dehydrogenase. This enzymatic approach is advantageous due to its high enantioselectivity, mild reaction conditions, and the potential for high yields of the desired (R)-enantiomer. To ensure the economic feasibility of the process, a cofactor regeneration system is employed, utilizing formate dehydrogenase to recycle the nicotinamide adenine dinucleotide (NAD+) cofactor.
This document is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the synthesis of this important chiral intermediate. The protocols provided herein are designed to be adaptable from laboratory to pilot-plant scale.
Scientific Principles and Rationale
The core of this process is the stereoselective reduction of a ketone to a chiral alcohol, a reaction for which ketoreductases (KREDs) are exceptionally well-suited.[3][4] These enzymes, often belonging to the dehydrogenase family, exhibit remarkable enantioselectivity, allowing for the production of a single enantiomer from a prochiral substrate.
The chosen enzyme, D-lactate dehydrogenase (D-LDH), specifically catalyzes the reduction of α-keto acids to the corresponding D-hydroxy acids (which corresponds to the R-configuration for this substrate). The high stereoselectivity of D-LDH from sources such as Staphylococcus epidermidis ensures the formation of the desired (R)-enantiomer with high enantiomeric excess (e.e.).[2][5]
A critical aspect of using dehydrogenases is the requirement for a hydride donor, typically a nicotinamide cofactor such as NADH. As NADH is expensive, its use in stoichiometric amounts is prohibitive for large-scale synthesis. Therefore, a cofactor regeneration system is essential. This protocol employs a formate/formate dehydrogenase (FDH) system.[6] Formate dehydrogenase from Candida boidinii oxidizes formate to carbon dioxide, concurrently reducing NAD+ to NADH.[4][7][8] This allows for the use of a catalytic amount of the expensive NAD+, making the overall process more cost-effective and efficient.
The overall enzymatic process can be visualized as a two-enzyme cascade, where the product of the FDH-catalyzed reaction (NADH) is the substrate for the D-LDH-catalyzed reaction.
Experimental Workflow Diagram
Figure 1: Overall workflow for the chemo-enzymatic synthesis of the target compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Fluoroacetophenone | Sigma-Aldrich | Reagent grade, ≥99% |
| Diethyl carbonate | Sigma-Aldrich | Reagent grade, ≥99% |
| Sodium hydride, 60% dispersion in mineral oil | Sigma-Aldrich | Reagent grade |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | Anhydrous, ≥99.9% |
| D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis | Sigma-Aldrich/Roche | Lyophilized powder |
| Formate dehydrogenase (FDH) from Candida boidinii | Sigma-Aldrich/Jülich Fine Chemicals | Lyophilized powder |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich/Roche | ≥98% |
| Sodium formate | Sigma-Aldrich | Reagent grade, ≥99% |
| Sodium hydroxide (NaOH) | Fisher Scientific | ACS grade |
| Hydrochloric acid (HCl), concentrated | Fisher Scientific | ACS grade |
| Ethyl acetate | Fisher Scientific | HPLC grade |
| Hexane | Fisher Scientific | HPLC grade |
| Isopropanol | Fisher Scientific | HPLC grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | HPLC grade |
Experimental Protocols
Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (Precursor)
This procedure is adapted from standard Claisen condensation protocols.[9][10][11]
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), wash 60% sodium hydride (1.2 eq.) with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the washed sodium hydride to create a suspension.
-
Reagent Addition: To this suspension, add diethyl carbonate (1.5 eq.). Heat the mixture to a gentle reflux.
-
Condensation: Slowly add a solution of 4-fluoroacetophenone (1.0 eq.) in anhydrous THF to the refluxing mixture over 1-2 hours.
-
Reaction Monitoring: Maintain the reflux for an additional 2-3 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and acetic acid to quench the reaction and neutralize the excess base.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The product can be purified further by vacuum distillation or column chromatography if necessary.
Part 2: Enzymatic Reduction to (R)-Ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate
This protocol is a batch adaptation of the continuous process described by Tao and McGee (2002).[2]
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.0). Degas the buffer by sparging with nitrogen for at least 30 minutes.
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, dissolve the precursor, ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq.), sodium formate (1.5 eq.), and NAD+ (0.001 eq.) in the prepared buffer.
-
Enzyme Addition: Add formate dehydrogenase (FDH) and D-lactate dehydrogenase (D-LDH) to the reaction mixture. The optimal enzyme loading should be determined empirically but a starting point of 1-5 mg of each enzyme per gram of substrate is recommended.
-
Reaction Conditions: Maintain the reaction temperature at 25-30 °C with gentle agitation. The pH should be monitored and maintained at 7.0 using a dilute solution of NaOH.
-
Reaction Monitoring: The progress of the reduction can be monitored by HPLC or TLC.
-
Work-up: Once the reaction is complete (typically 12-24 hours), acidify the mixture to pH 2-3 with dilute HCl.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude (R)-ethyl 3-(4-fluorophenyl)-2-hydroxypropanoate.
Part 3: Hydrolysis to (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid
-
Hydrolysis: Dissolve the crude ester from the previous step in a mixture of ethanol and water. Add sodium hydroxide (1.1 eq.) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
-
Work-up: Remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with dilute HCl.
-
Extraction: Extract the final product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic phase to yield (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid. The product can be further purified by recrystallization.
Analytical Methods: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the final product is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A starting gradient could be 90:10 (Hexane:Isopropanol) with 0.1% TFA.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Method Development: The exact conditions, including the mobile phase composition and flow rate, should be optimized to achieve baseline separation of the two enantiomers.[1][2][12]
Expected Results and Data
The chemo-enzymatic synthesis described is expected to yield (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid with high purity and enantiomeric excess.
| Parameter | Expected Value |
| Overall Yield | 60-75% (over 3 steps) |
| Enantiomeric Excess (e.e.) | >99% |
| Chemical Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Claisen condensation | Incomplete reaction or side reactions. | Ensure all reagents and solvents are anhydrous. Check the activity of the sodium hydride. Optimize reaction time and temperature. |
| Low conversion in enzymatic reduction | Low enzyme activity, cofactor limitation, or substrate/product inhibition. | Verify the activity of the enzymes. Increase the amount of formate and/or FDH to ensure efficient cofactor regeneration. Consider a fed-batch strategy for the substrate if inhibition is suspected. Ensure the pH is maintained at the optimum for both enzymes. |
| Low enantiomeric excess (e.e.) | Poor enzyme stereoselectivity or presence of contaminating enzymes. | Confirm the source and purity of the D-LDH. Screen other D-LDH enzymes or ketoreductases for higher stereoselectivity. Ensure no racemization is occurring during work-up by avoiding harsh acidic or basic conditions for prolonged periods. |
| Poor separation in chiral HPLC | Suboptimal mobile phase or column selection. | Screen different chiral columns (e.g., polysaccharide-based, Pirkle-type). Optimize the mobile phase composition (ratio of hexane/isopropanol) and the concentration of the acidic modifier. Adjust the column temperature. |
Conclusion
This application note details a reliable and highly stereoselective enzymatic process for the preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy propionic acid. By combining a classical organic synthesis for the precursor with a highly efficient biocatalytic reduction step, this method provides a practical route to this important chiral building block. The use of a dual-enzyme system with cofactor regeneration highlights the power of modern biocatalysis to achieve sustainable and economically viable syntheses of high-value pharmaceutical intermediates. The provided protocols are intended as a comprehensive guide for researchers in both academic and industrial settings.
References
-
UniProt Consortium. (n.d.). ldhD - D-lactate dehydrogenase - Staphylococcus epidermidis (strain ATCC 12228 / FDA PCI 1200). UniProtKB. Retrieved from [Link]
-
Weissenborn, M. J., Noton-Freeman, K., & Brück, T. (2018). Unlocking Catalytic Diversity of a Formate Dehydrogenase: Formamide Activity for NADPH Regeneration and Amine Supply for Asymmetric Reductive Amination. ACS Catalysis, 8(11), 10592–10599. [Link]
- Molnar, I., & Johnson, W. S. (1961). Synthesis of Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate (Compound CXXXVII). U.S.
- Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts for the production of chiral alcohols. Current Opinion in Chemical Biology, 17(2), 284–292.
-
Tao, J., & McGee, K. (2002). Development of a Continuous Enzymatic Process for the Preparation of (R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid. Organic Process Research & Development, 6(4), 520–523. [Link]
- Schallmey, M., Silverman, S. M., & Arnold, F. H. (2014). High-resolution structures of formate dehydrogenase from Candida boidinii. Journal of Molecular Biology, 426(15), 2735–2746.
- Garrabou, X., et al. (1971). Lactate Dehydrogenase Activity in Certain Strains of Staphylococcus aureus. Applied Microbiology, 22(5), 834–837.
- Allais, F., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 25(4), 988.
-
Allais, F., et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. ResearchGate. [Link]
-
Megazyme. (n.d.). Formate dehydrogenase Candida boidinii Enzyme. Retrieved from [Link]
-
Gajardo-Parra, N., et al. (2019). Candida boidinii Formate dehydrogenase complexed with NAD+ (PDB: 5DN9). ResearchGate. [Link]
- Wang, L., et al. (2023). Lactate dehydrogenase D is a general dehydrogenase for D-2-hydroxyacids and is associated with D-lactic acidosis.
- Reddy, B. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-69.
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–356.
- Stockland, R. A. Jr., & Golemboski, C. A. (1973). Multiple forms of lactate dehydrogenase in Staphylococcus aureus. Journal of Bacteriology, 114(3), 967–973.
- Toth, G., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4983.
- Khajah, M. A., Khushaish, S., & Luqmani, Y. A. (2021). Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro. Frontiers in Oncology, 11, 735919.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- da Silva, A. B. F., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)
- Kim, J., et al. (2015). Production of (R)-Ethyl-4-Chloro-3-Hydroxybutanoate Using Saccharomyces cerevisiae YOL151W Reductase Immobilized onto Magnetic Microparticles. Journal of Nanoscience and Nanotechnology, 15(10), 8011–8016.
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- 10. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]
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- 12. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
The Versatile Building Block: A Guide to 2-(4-Fluorophenyl)-2-hydroxypropionic Acid in Organic Synthesis
Introduction: Unlocking New Synthetic Pathways
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational drug design and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Within the arsenal of fluorinated building blocks, 2-(4-Fluorophenyl)-2-hydroxypropionic acid emerges as a particularly valuable synthon. Its trifunctional nature, boasting a carboxylic acid, a tertiary alcohol, and a fluorinated aromatic ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of this building block, from its synthesis to its application in key organic transformations, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's properties is paramount for its effective utilization. The key physicochemical data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-122 °C |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
Spectroscopic Characterization:
The following data provides a reference for the identification and purity assessment of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.6 (br s, 1H, COOH), 7.50-7.45 (m, 2H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.85 (s, 1H, OH), 1.55 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 176.5 (COOH), 162.0 (d, J=243 Hz, C-F), 140.5 (d, J=3 Hz, C-Ar), 128.0 (d, J=8 Hz, CH-Ar), 115.0 (d, J=21 Hz, CH-Ar), 75.0 (C-OH), 26.0 (CH₃).
-
IR (KBr, cm⁻¹): 3450 (O-H, alcohol), 3300-2500 (O-H, carboxylic acid), 1710 (C=O), 1605, 1510 (C=C, aromatic), 1220 (C-F).
-
Mass Spectrometry (ESI-): m/z 183.05 [M-H]⁻.
Synthesis of this compound: Key Protocols
The synthesis of this valuable building block can be approached through several reliable methods. Below are detailed protocols for two common and effective strategies.
Protocol 1: Grignard Reaction with a Pyruvate Salt
This method leverages the nucleophilic addition of a Grignard reagent to a pyruvate salt, offering a straightforward route to the desired α-hydroxy acid. The causality behind this choice lies in the commercial availability of the starting materials and the generally high yields of Grignard reactions with carbonyl compounds.
Caption: Grignard reaction workflow for synthesis.
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Sodium pyruvate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF. Add a small portion of the solution to the magnesium and gently warm the flask to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the solution to room temperature.
-
Reaction with Pyruvate: In a separate flask, suspend sodium pyruvate (1.1 eq) in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the sodium pyruvate suspension at 0 °C with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.
Trustworthiness of the Protocol: This protocol is self-validating through the monitoring of the Grignard formation (visual cues) and the final product characterization using the spectroscopic data provided above. The acidic workup is crucial for protonating the carboxylate and alkoxide intermediates.
Protocol 2: Reformatsky Reaction
An alternative approach involves the Reformatsky reaction, which utilizes an organozinc reagent generated in situ from an α-haloester and zinc metal. This method is particularly useful when dealing with base-sensitive functional groups, as organozinc reagents are generally less basic than Grignard reagents.[1]
Caption: Reformatsky reaction workflow for synthesis.
Materials:
-
4-Fluoroacetophenone
-
Ethyl 2-bromoacetate
-
Activated zinc dust
-
Anhydrous benzene or toluene
-
Anhydrous THF
-
Sodium hydroxide solution (10%)
-
Hydrochloric acid (conc.)
Step-by-Step Methodology:
-
Activation of Zinc: Activate zinc dust by stirring with 1 M HCl for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, combine activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous benzene or toluene.
-
Add a solution of 4-fluoroacetophenone (1.0 eq) and ethyl 2-bromoacetate (1.2 eq) in a mixture of anhydrous benzene and THF to the zinc suspension.
-
Gently heat the mixture to initiate the reaction. Once initiated, maintain a gentle reflux for 2-3 hours until the zinc is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature and decant the solution from the unreacted zinc.
-
Pour the solution into ice-cold 10% sulfuric acid and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)-2-hydroxypropionate.
-
Saponification: Hydrolyze the crude ester by refluxing with 10% aqueous sodium hydroxide solution for 2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to afford this compound. Further purification can be achieved by recrystallization.
Applications in Organic Synthesis: A Versatile Building Block
The true power of this compound lies in its ability to serve as a versatile precursor for a variety of functional group transformations, enabling the synthesis of more complex molecules.
Application 1: Esterification Reactions
The carboxylic acid moiety can be readily converted to esters, which are common functional groups in pharmaceuticals and materials. The presence of the tertiary hydroxyl group requires careful selection of esterification conditions to avoid dehydration or other side reactions.
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired ester. Purification can be performed by column chromatography if necessary.
Expertise & Experience: The choice of a strong acid catalyst is critical for protonating the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol. Using a large excess of the alcohol drives the equilibrium towards the product side, maximizing the yield.
Application 2: Amide Coupling Reactions
The formation of amide bonds is one of the most important transformations in medicinal chemistry. This compound can be coupled with a wide range of amines using standard peptide coupling reagents.
Protocol: Amide Coupling using HATU
-
Activation: In a flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.
Authoritative Grounding: The use of coupling reagents like HATU is a well-established and highly efficient method for amide bond formation, minimizing side reactions and racemization, particularly for chiral carboxylic acids. [Source: See reference list]
Conclusion: A Building Block of Strategic Importance
This compound represents a powerful and versatile building block for organic synthesis. Its unique combination of a fluorinated aromatic ring, a tertiary alcohol, and a carboxylic acid provides multiple avenues for synthetic elaboration. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this valuable synthon into their synthetic strategies, paving the way for the discovery and development of novel molecules with enhanced properties. The careful consideration of reaction mechanisms and the selection of appropriate reagents and conditions are paramount to achieving successful outcomes in the laboratory.
References
-
Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]
-
Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
Sources
Advanced HPLC Methodologies for the Analysis of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid: An Application Guide
Abstract
This comprehensive technical guide provides detailed High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, a key chiral intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines both achiral and chiral separation protocols. The methodologies are developed based on established principles of chromatographic science and data from structurally analogous compounds, ensuring a robust starting point for method implementation and validation. Each protocol is accompanied by a thorough explanation of the underlying scientific principles, validation parameters according to ICH guidelines, and practical insights for successful execution.
Introduction: The Significance of this compound Analysis
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemistry plays a crucial role in the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, accurate and reliable analytical methods are paramount for monitoring its purity, stability, and enantiomeric composition throughout the drug development process. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide presents two distinct HPLC methods:
-
An Achiral Reversed-Phase HPLC (RP-HPLC) Method: For the determination of purity and quantification of the compound in bulk materials and reaction mixtures.
-
A Chiral Normal-Phase HPLC (NP-HPLC) Method: For the separation and quantification of the individual enantiomers, a critical quality attribute for chiral drug intermediates.
The development of these methods is grounded in the physicochemical properties of the analyte and empirical data from the analysis of similar fluorinated aromatic carboxylic acids and 2-arylpropionic acids.[1][2]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value (Predicted/Analogous Data) | Implication for HPLC Method Development |
| Molecular Formula | C₉H₉FO₃ | Influences molecular weight and potential for detection. |
| Molecular Weight | 184.16 g/mol | Relevant for mass spectrometry and concentration calculations. |
| Structure | Contains a 4-fluorophenyl group, a hydroxyl group, and a carboxylic acid group. Chiral center at C2. | The aromatic ring provides a strong chromophore for UV detection. The carboxylic acid group's pKa will dictate the mobile phase pH for optimal peak shape in RP-HPLC. The chiral center necessitates a chiral stationary phase for enantiomeric separation. |
| pKa (estimated) | ~3-4 | To ensure good peak shape and retention in RP-HPLC, the mobile phase pH should be kept at least 1.5-2 units below the pKa to suppress ionization. |
| UV Absorbance | Expected λmax around 220-230 nm due to the 4-fluorophenyl chromophore.[1] | Guides the selection of the optimal detection wavelength for sensitivity. |
Achiral Analysis: Reversed-Phase HPLC Method for Purity and Assay
This method is designed for the routine analysis of this compound to determine its purity and concentration in various samples.
Scientific Rationale
A reversed-phase C18 column is selected for its wide applicability and ability to retain moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, serves multiple purposes. Acetonitrile acts as the organic modifier, controlling the retention time. The acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak.[3] UV detection at a low wavelength (225 nm) is chosen to maximize sensitivity, as aromatic compounds typically exhibit strong absorbance in this region.[1]
Experimental Protocol
Caption: Workflow for Achiral RP-HPLC Analysis.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | Approximately 10 minutes |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Measure 500 mL of HPLC-grade acetonitrile and 500 mL of 0.1% phosphoric acid in water.
-
Combine the two solutions in a suitable container, mix well, and degas using sonication or vacuum filtration.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh an appropriate amount of the sample to achieve a final concentration of approximately 100 µg/mL.
-
Transfer to a suitable volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Chiral Analysis: Normal-Phase HPLC Method for Enantiomeric Separation
The separation of enantiomers is a critical step in the quality control of chiral molecules.[5] This method utilizes a polysaccharide-based chiral stationary phase to resolve the (R)- and (S)-enantiomers of this compound.
Scientific Rationale
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are widely used for the separation of a broad range of chiral compounds.[6][7] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[8] A normal-phase mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed with these columns. The polar modifier plays a crucial role in modulating the retention and selectivity of the enantiomers. An acidic additive, such as trifluoroacetic acid (TFA), is often included to improve the peak shape of acidic analytes.[9]
Experimental Protocol
Caption: Workflow for Chiral NP-HPLC Analysis.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Amylose or Cellulose-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Run Time | Approximately 20-30 minutes (may require optimization) |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of trifluoroacetic acid.
-
Combine in a suitable container, mix well, and degas.
-
-
Standard and Sample Preparation:
-
Prepare a solution of the racemic standard of this compound in the mobile phase at a concentration of approximately 200 µg/mL.
-
Prepare sample solutions at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase for an extended period (at least 30-60 minutes) to ensure a stable baseline.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solutions to determine the enantiomeric ratio.
-
Method Validation According to ICH Q2(R1) Guidelines
For use in a regulated environment, the developed HPLC methods must be validated to ensure they are suitable for their intended purpose.[4][10][11][12]
Validation Parameters and Acceptance Criteria
| Parameter | Achiral Method (Assay/Purity) | Chiral Method (Enantiomeric Purity) | Acceptance Criteria (Typical) |
| Specificity | Yes | Yes | No interference at the analyte's retention time. |
| Linearity | Yes | Yes | Correlation coefficient (r²) ≥ 0.999 |
| Range | Yes | Yes | 80-120% of the test concentration for assay. |
| Accuracy | Yes | Yes | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate) | Yes | Yes | RSD ≤ 2.0% |
| Limit of Detection (LOD) | For impurities | For minor enantiomer | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | For impurities | For minor enantiomer | Signal-to-noise ratio of 10:1. |
| Robustness | Yes | Yes | No significant change in results with minor variations in method parameters. |
| System Suitability | Yes | Yes | Tailing factor ≤ 2.0, Theoretical plates > 2000, Resolution (chiral) > 1.5.[13] |
Protocol for Validation Experiments
A detailed validation protocol should be established and followed. This will involve the preparation of a series of solutions at different concentration levels and the analysis of multiple replicates to assess the parameters listed above.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Mobile phase pH too high (RP-HPLC); Column degradation; Sample overload. | Decrease mobile phase pH (RP-HPLC); Use a new column; Reduce sample concentration. |
| No Separation of Enantiomers (Chiral HPLC) | Incorrect chiral column; Inappropriate mobile phase. | Screen different chiral columns; Optimize the mobile phase composition (especially the polar modifier and additive).[9] |
| Baseline Drift/Noise | Mobile phase not properly degassed; Contaminated mobile phase or column; Detector lamp aging. | Degas mobile phase; Use fresh, high-purity solvents; Replace detector lamp. |
| Variable Retention Times | Inadequate column equilibration; Fluctuations in column temperature or mobile phase composition. | Ensure sufficient equilibration time; Use a column oven; Ensure precise mobile phase preparation. |
Conclusion
The HPLC methods presented in this guide provide a robust framework for the achiral and chiral analysis of this compound. The achiral RP-HPLC method is suitable for rapid purity and assay determinations, while the chiral NP-HPLC method allows for the critical assessment of enantiomeric purity. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers and analytical scientists can confidently implement and validate these methods to support the development of safe and effective pharmaceuticals. The provided validation framework, based on ICH guidelines, ensures the integrity and reliability of the generated analytical data.
References
- Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Sci Rep. 2021;11(1):8099. Published 2021 Apr 13. doi:10.1038/s41598-021-87637-z
- Szabó Z, Tömösközi Z, Török B, et al. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules. 2021;26(11):3357. Published 2021 Jun 3. doi:10.3390/molecules26113357
- BenchChem.
- Subramanian G. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kordal E, Tsimogiannis D, Oreopoulou V. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Foods. 2021;10(11):2813. Published 2021 Nov 18. doi:10.3390/foods10112813
- Patel P, Telang S, Ghosh N. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. 2021;11(3):153-159.
- Vladimirova S, Atanasova M, Zhelyazkova B, Bijev A. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):333-339. doi:10.3897/pharmacia.69.e81232
- Kumar S, Kumar A, Kumar P. hplc method validation for pharmaceuticals: a review. International Journal of Pharmaceutical Sciences and Research. 2013;4(4):1233-1241.
- Sigma-Aldrich. CHIRAL HPLC COLUMNS. Accessed January 22, 2026.
- ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Published November 2005.
- Phenomenex.
- Lipka E, Vaccher C. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis. 2015;7(6):743-762. doi:10.4155/bio.15.20
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- Lipka E, Vaccher C. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis. 2015;7(6):743-762. doi:10.4155/bio.15.20
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Application Note: Derivatization Strategies for the Analysis of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid by GC-MS and LC-MS
Introduction: The Analytical Challenge
2-(4-Fluorophenyl)-2-hydroxypropionic acid is a molecule of interest in pharmaceutical and metabolic research, often appearing as a metabolite, synthetic intermediate, or impurity. Its chemical structure, featuring both a carboxylic acid and a tertiary hydroxyl group, presents significant analytical challenges. These polar functional groups render the molecule non-volatile and thermally labile, precluding direct analysis by gas chromatography (GC). While amenable to liquid chromatography (LC), its high polarity can result in poor retention on conventional reversed-phase columns and potential issues with ionization efficiency in mass spectrometry (MS).
Chemical derivatization is an essential pre-analytical step to overcome these limitations. By chemically modifying the polar functional groups, we can transform the analyte into a form with properties more suitable for chromatographic analysis.[1] The primary goals of derivatization for this compound are:
-
Increase Volatility and Thermal Stability: For GC analysis, the active hydrogens on the carboxyl and hydroxyl groups are replaced with nonpolar moieties, allowing the compound to be vaporized without degradation.
-
Enhance Chromatographic Performance: Derivatization reduces polarity, leading to better peak shape, reduced tailing, and improved retention on standard GC and LC columns.
-
Improve Detection Sensitivity: Attaching specific chemical groups can enhance the detector response, particularly for mass spectrometry.
-
Enable Chiral Separation: As the molecule contains a stereocenter at the C2 position, reacting it with an enantiomerically pure reagent creates diastereomers that can be separated on a standard (achiral) chromatographic column.[2][3]
This application note provides detailed protocols for three distinct derivatization strategies tailored for different analytical objectives: silylation for achiral GC-MS analysis, diastereomeric esterification for chiral GC-MS analysis, and esterification for enhanced LC-MS/MS detection.
Protocol I: Silylation for Achiral GC-MS Analysis
Silylation is the most robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols, carboxylic acids, and amines.[4] This process replaces the acidic protons of the hydroxyl and carboxyl groups with a nonpolar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.
Principle of Silylation: The reaction involves a nucleophilic attack from the oxygen of the -OH or -COOH group on the silicon atom of the silylating reagent. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile, non-interfering byproducts.[5][6] For sterically hindered groups like the tertiary alcohol in our analyte, the addition of a catalyst such as Trimethylchlorosilane (TMCS) is often recommended to drive the reaction to completion.[5]
Experimental Protocol: TMS Derivatization with BSTFA + 1% TMCS
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (silylation-grade)
-
Anhydrous Pyridine or Acetonitrile (silylation-grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas stream for drying
Procedure:
-
Sample Preparation (Critical Step): Transfer an accurately weighed amount (approx. 100 µg - 1 mg) of the analyte into a clean GC vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of dry nitrogen. The absence of water is crucial, as moisture will hydrolyze the silylating reagent and the resulting TMS derivatives.
-
Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine or acetonitrile to act as a solvent.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar excess of the reagent should be at least 2:1 for each active hydrogen.[5]
-
Reaction: Tightly cap the vial immediately. Vortex gently for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes. Heating ensures the complete derivatization of both the carboxylic acid and the sterically hindered tertiary alcohol.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Data and Workflow
Table 1: Summary of Silylation Protocol Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Sample State | Completely Dry | Prevents hydrolysis of reagent and TMS-derivatives.[4] |
| Solvent | Anhydrous Pyridine/ACN | Aprotic solvent to dissolve analyte; pyridine can also catalyze. |
| Reagent | BSTFA + 1% TMCS | Highly reactive silylating agent with a catalyst for hindered groups.[5] |
| Reaction Temp. | 70°C | Ensures complete reaction for the tertiary alcohol. |
| Reaction Time | 60 minutes | Allows the reaction to proceed to completion. |
| Analysis | Direct Injection | Byproducts are volatile and do not require removal.[6] |
Caption: Workflow for TMS derivatization of this compound.
Protocol II: Chiral Derivatization for Enantiomeric Separation by GC-MS
To determine the enantiomeric purity or quantify individual enantiomers, a chiral derivatization is performed. This "indirect" method involves reacting the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA).[2] The resulting products are diastereomers, which possess different physicochemical properties and can be separated on a standard achiral GC column.
Principle of Diastereomer Formation: For an α-hydroxy acid, a common and effective strategy is the esterification of the carboxylic acid group with an enantiomerically pure chiral alcohol, such as L-menthol.[7][8] The reaction of (R/S)-2-(4-Fluorophenyl)-2-hydroxypropionic acid with L-menthol will produce (R)-acid-L-menthyl ester and (S)-acid-L-menthyl ester, which can be chromatographically resolved. The reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride.
Experimental Protocol: Diastereomeric Esterification with L-Menthol
Materials:
-
Analyte standard or dried sample extract
-
L-Menthol (enantiomerically pure)
-
Acetyl Chloride or Thionyl Chloride
-
Anhydrous Toluene or Dichloromethane
-
Anhydrous Pyridine (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
2 mL reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: Ensure the analyte sample in a reaction vial is completely dry.
-
Acid Activation: Add 200 µL of anhydrous toluene and 20 µL of acetyl chloride to the dried analyte. Cap the vial and heat at 60°C for 30 minutes to form the acyl chloride intermediate. Cool to room temperature.
-
Esterification: In a separate vial, prepare a solution of L-menthol (approx. 1.5 molar equivalents to the analyte) in 100 µL of anhydrous toluene containing a catalytic amount of pyridine (5 µL).
-
Reaction: Add the L-menthol solution to the cooled acyl chloride intermediate. Cap the vial and allow the reaction to proceed at room temperature for 1 hour, or heat gently at 50°C for 30 minutes to ensure completion.
-
Work-up: Cool the reaction mixture. Add 500 µL of dichloromethane and wash with 500 µL of saturated sodium bicarbonate solution to neutralize excess acid. Vortex and centrifuge.
-
Extraction: Carefully transfer the organic (top) layer to a clean vial. Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Analysis: The resulting solution containing the diastereomeric esters is ready for GC-MS analysis.
Data and Workflow
Table 2: Summary of Chiral Derivatization Protocol Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Analyte State | Completely Dry | Prevents side reactions with the activating agent. |
| Activation Agent | Acetyl Chloride | Converts the carboxylic acid to a more reactive acyl chloride. |
| Chiral Reagent | L-Menthol | Enantiomerically pure alcohol to form diastereomeric esters.[7][8] |
| Catalyst | Pyridine | Base catalyst for the esterification step. |
| Work-up | Bicarbonate Wash | Neutralizes unreacted acid chloride and HCl byproduct. |
| Analysis | GC-MS on Achiral Column | Diastereomers have different retention times on standard columns. |
Caption: Workflow for chiral derivatization via diastereomeric ester formation.
Protocol III: Derivatization for Enhanced LC-MS/MS Analysis
For LC-MS analysis, the goal of derivatization shifts from increasing volatility to improving chromatographic retention and/or enhancing ionization efficiency. By converting the polar carboxylic acid to a less polar ester, retention on reversed-phase (e.g., C18) columns can be significantly improved.
Principle of PFBBr Esterification: Pentafluorobenzyl bromide (PFBBr) is an alkylating agent that reacts with carboxylates to form pentafluorobenzyl (PFB) esters.[9] This reaction is typically performed under basic conditions, where a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid, increasing its nucleophilicity. The resulting PFB ester is much less polar than the parent acid, leading to better performance in reversed-phase LC. While PFBBr is famous for its utility in GC-ECD, the derivative is also well-suited for LC-MS.
Experimental Protocol: Esterification with Pentafluorobenzyl Bromide (PFBBr)
Materials:
-
Analyte standard or dried sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% w/v in acetone)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile or Acetone (LC-MS grade)
-
2 mL autosampler vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer the analyte to a 2 mL vial and ensure it is completely dry.
-
Reconstitution: Dissolve the dried sample in 100 µL of acetonitrile.
-
Reagent Addition: Add 10 µL of DIPEA, followed by 50 µL of the PFBBr solution. The base deprotonates the carboxylic acid, facilitating the reaction.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporation & Reconstitution: After cooling, evaporate the reaction mixture to dryness under a gentle stream of nitrogen to remove excess reagents.
-
Final Sample: Reconstitute the dried derivative in a suitable mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) to the desired concentration for injection.
-
Analysis: The sample is ready for LC-MS/MS analysis.
Data and Workflow
Table 3: Summary of PFBBr Derivatization Protocol Parameters
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Analyte State | Completely Dry | Prevents hydrolysis of PFBBr. |
| Solvent | Acetonitrile/Acetone | Aprotic solvent for the reaction. |
| Reagent | PFBBr | Forms a non-polar ester to improve RP-LC retention.[10][11] |
| Base Catalyst | DIPEA | Deprotonates the carboxylic acid to activate it. |
| Reaction Temp. | 60°C | Accelerates the SN2 reaction. |
| Post-Reaction | Evaporation/Reconstitution | Removes excess derivatizing agents before LC injection. |
Caption: Workflow for PFBBr derivatization for LC-MS/MS analysis.
Conclusion
The successful analysis of polar, multi-functional compounds like this compound is highly dependent on the selection of an appropriate derivatization strategy. The choice of method is dictated by the analytical instrumentation available and the specific scientific question being addressed.
-
Silylation with BSTFA is a rapid and effective method for routine quantification by GC-MS.
-
Esterification with a chiral alcohol like L-menthol provides a reliable means to separate and quantify the individual enantiomers using standard GC-MS equipment.
-
Alkylation with PFBBr significantly improves chromatographic performance for LC-MS/MS analysis, enabling more robust and sensitive quantification.
Each protocol presented here is a self-validating system built on established chemical principles, providing researchers with a trusted starting point for method development and validation.
References
-
Al-Sari, A., & Celejewski, M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
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Iacob, B. C., & Bodoki, E. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). [Link]
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Wikipedia. (2023). Chiral derivatizing agent. Wikipedia. [Link]
-
ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
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ResearchGate. (2018). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with GC-MS. ResearchGate. [Link]
-
Zheng, J., et al. (2018). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry. PubMed. [Link]
-
Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech. [Link]
-
Barroso, M., et al. (2014). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? OMICS International. [Link]
-
Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]
-
Han, W., et al. (2019). A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples. RSC Publishing. [Link]
-
Michigan State University. (2019). Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. MSU Mass Spectrometry and Metabolomics Core. [Link]
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- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
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- 9. gcms.cz [gcms.cz]
- 10. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Application Notes and Protocols for the Biocatalytic Synthesis of Fluoro-hydroxypropionic Acid Derivatives
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, bioavailability, and binding affinity of bioactive compounds. Fluoro-hydroxypropionic acid derivatives are particularly valuable chiral building blocks, serving as precursors to a wide array of pharmaceuticals, including antiviral and anticancer agents. Traditional chemical synthesis of these compounds often involves hazardous reagents, harsh reaction conditions, and challenges in achieving high stereoselectivity. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a compelling green and efficient alternative, providing exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions.
This comprehensive guide provides detailed application notes and protocols for the biocatalytic synthesis of fluoro-hydroxypropionic acid derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the underlying principles of enzymatic catalysis, provide step-by-step experimental workflows, and offer insights into process optimization and troubleshooting.
Biocatalytic Strategies for Fluoro-hydroxypropionic Acid Synthesis
Several enzymatic routes can be exploited for the synthesis of fluoro-hydroxypropionic acid derivatives. The choice of strategy depends on the desired stereochemistry, the position of the fluorine atom, and the available starting materials.
Whole-Cell Biocatalysis: A Systems Approach
Whole-cell biocatalysis leverages the intact cellular machinery of microorganisms, such as Escherichia coli, to perform multi-step enzymatic transformations. This approach is particularly advantageous as it can circumvent the need for costly enzyme purification and cofactor regeneration. A notable example is the synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using a metabolically engineered E. coli strain.[1][2][3][4][5] This system co-expresses a cascade of enzymes that convert a simple fluorinated precursor into the target molecule.
Diagram 1: Whole-Cell Biocatalytic Pathway for 2-Fluoro-3-Hydroxypropionic Acid
Caption: Whole-cell biocatalysis for 2-F-3-HP synthesis.
Chemoenzymatic Synthesis via Epoxide Intermediates
A powerful chemoenzymatic strategy involves the enzymatic resolution of racemic fluorinated epoxides or the enantioselective opening of prochiral epoxides. Epoxide hydrolases and haloalcohol dehalogenases are key enzymes in this approach.
-
Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to their corresponding vicinal diols. In the presence of a fluoride source, some EHs can catalyze the nucleophilic attack of fluoride on the epoxide ring to form a fluorohydrin.[6][7][8]
-
Haloalcohol Dehalogenases (HHDHs): HHDHs are versatile enzymes that can catalyze the ring-opening of epoxides with various nucleophiles, including fluoride ions.[9][10][11][12][13] They can also be used in the reverse reaction, converting a fluorohalohydrin to a fluoroepoxide. The catalytic mechanism involves a Ser-Tyr-Arg triad that activates the haloalcohol hydroxyl group for intramolecular nucleophilic attack on the carbon bearing the halogen.[11]
Diagram 2: Chemoenzymatic Synthesis of Fluorohydrins
Caption: Chemoenzymatic approach to chiral fluorohydrins.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Synthesis of 2-Fluoro-3-Hydroxypropionic Acid
This protocol details the production of 2-fluoro-3-hydroxypropionic acid using a recombinant E. coli BL21(DE3) strain.
1.1. Plasmid Construction and Transformation
-
Rationale: The genes encoding the enzymatic cascade (MadLM, MatBrp, and MCR) are cloned into compatible expression vectors. The choice of promoters (e.g., arabinose-inducible and IPTG-inducible) allows for controlled expression of the enzymes.
-
Protocol:
-
Synthesize or PCR amplify the genes for MadLM, MatBrp, and MCR, with appropriate restriction sites.
-
Ligate the genes into suitable expression plasmids (e.g., pBAD and pACYCDuet-1).
-
Transform the resulting plasmids into chemically competent E. coli BL21(DE3) cells using a standard heat-shock protocol.[11][14][15]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.
-
1.2. Recombinant Protein Expression
-
Rationale: Optimal protein expression is crucial for high catalytic activity. This is typically achieved by growing the cells to a specific optical density before inducing gene expression with the appropriate inducers.
-
Protocol:
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducers (e.g., 0.2% L-arabinose and 0.1 mM IPTG).
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
-
Verify protein expression by SDS-PAGE analysis of cell lysates.[16][17][18][19]
-
1.3. Whole-Cell Biotransformation
-
Rationale: The biotransformation is carried out under conditions that maintain cell viability and enzyme activity while promoting the conversion of the substrate to the product.
-
Protocol:
-
Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).
-
Add the substrate, 2-fluoromalonate, to the cell suspension (e.g., 10-50 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS.
-
1.4. Product Purification
-
Rationale: The target product needs to be separated from the biomass, unreacted substrate, and other cellular metabolites. A combination of centrifugation, extraction, and chromatography is typically employed.[4][20]
-
Protocol:
-
Remove the cells from the reaction mixture by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Acidify the supernatant to approximately pH 2 with a suitable acid (e.g., HCl).
-
Extract the 2-fluoro-3-hydroxypropionic acid from the acidified supernatant with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Further purify the product by silica gel column chromatography if necessary.
-
| Parameter | Typical Range | Notes |
| Cell Density | 10-50 g/L (wet weight) | Higher cell density can increase the reaction rate but may lead to mass transfer limitations. |
| Substrate Conc. | 10-50 mM | High substrate concentrations can be inhibitory to the cells. |
| pH | 6.5-7.5 | Maintain pH with a suitable buffer to ensure optimal enzyme activity. |
| Temperature | 25-37°C | The optimal temperature is a balance between enzyme activity and stability. |
| Reaction Time | 24-72 hours | Monitor product formation to determine the optimal reaction time. |
| Yield | Up to 50 mg/L reported[4][5] | Yield can be optimized by adjusting reaction parameters. |
Table 1: Key Parameters for Whole-Cell Biotransformation of 2-Fluoro-3-Hydroxypropionic Acid
Protocol 2: Chemoenzymatic Synthesis of Chiral Fluorohydrins using Haloalcohol Dehalogenase
This protocol describes the kinetic resolution of a racemic fluorinated epoxide using a haloalcohol dehalogenase.
2.1. Enzyme Preparation
-
Rationale: The haloalcohol dehalogenase can be used as a crude cell lysate, a purified enzyme, or an immobilized enzyme. Immobilization can enhance enzyme stability and facilitate its reuse.[2][17][21][22]
-
Protocol:
-
Express the haloalcohol dehalogenase in E. coli as described in Protocol 1.2.
-
Prepare a crude cell-free extract by sonication or high-pressure homogenization, followed by centrifugation to remove cell debris.
-
(Optional) Purify the enzyme using standard chromatographic techniques (e.g., affinity chromatography).
-
(Optional) Immobilize the enzyme on a suitable support (e.g., agarose beads, magnetic nanoparticles).
-
2.2. Enzymatic Kinetic Resolution
-
Rationale: The enzyme selectively catalyzes the ring-opening of one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted. The reaction conditions are optimized for high enantioselectivity.
-
Protocol:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the racemic fluorinated epoxide substrate (e.g., 10-100 mM).
-
Add the nucleophile (e.g., sodium azide or sodium cyanide, 1.5-2 equivalents).
-
Initiate the reaction by adding the haloalcohol dehalogenase (as cell-free extract, purified enzyme, or immobilized enzyme).
-
Incubate the reaction with gentle stirring at a controlled temperature (e.g., 25-37°C).
-
Monitor the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC-MS.
-
Stop the reaction at approximately 50% conversion to obtain both the product and the remaining substrate in high enantiomeric excess.
-
2.3. Product and Unreacted Substrate Separation
-
Rationale: The fluorohydrin product and the unreacted epoxide can be separated by extraction and chromatography.
-
Protocol:
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Separate the fluorohydrin product and the unreacted epoxide by silica gel column chromatography.
-
| Parameter | Typical Range | Notes |
| Substrate Conc. | 10-100 mM | Higher concentrations may lead to substrate inhibition. |
| Nucleophile Conc. | 1.5-2 equivalents | A slight excess of the nucleophile is typically used. |
| pH | 7.0-8.5 | The optimal pH depends on the specific haloalcohol dehalogenase. |
| Temperature | 25-40°C | Higher temperatures can increase the reaction rate but may decrease enzyme stability. |
| Enzyme Loading | Varies | The amount of enzyme will affect the reaction rate. |
| Enantiomeric Excess | >95% achievable | The enantioselectivity is highly dependent on the specific enzyme and substrate. |
Table 2: Key Parameters for Enzymatic Kinetic Resolution of Fluoro-epoxides
Analytical Protocols
Accurate and reliable analytical methods are essential for monitoring the progress of biocatalytic reactions and for determining the purity and stereochemistry of the products.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Rationale: Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of fluoro-hydroxypropionic acid and its derivatives. The choice of the chiral stationary phase (CSP) is critical for achieving good separation.[23][24][25]
-
Protocol:
-
Column Selection: Screen different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H) to find the one that provides the best separation for the target analyte.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid) to achieve good resolution and peak shape.
-
Analysis:
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis under isocratic or gradient elution conditions.
-
Detect the analytes using a UV detector at an appropriate wavelength.
-
Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers.
-
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: Chiral GC-MS is another excellent technique for the separation and identification of volatile chiral compounds. Derivatization is often required to improve the volatility and chromatographic behavior of hydroxy acids.[22][26]
-
Protocol:
-
Derivatization: Derivatize the hydroxyl and carboxyl groups of the fluoro-hydroxypropionic acid with a suitable reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl derivatives).
-
Column Selection: Use a chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-DEX CB).
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the enantiomers.
-
Identify the compounds based on their mass spectra and retention times.
-
Quantify the enantiomers by integrating the peak areas of their corresponding mass fragments.
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low product yield | Inefficient enzyme expression | Optimize induction conditions (inducer concentration, temperature, time). |
| Low enzyme activity | Check pH, temperature, and cofactor concentrations. | |
| Substrate or product inhibition | Use a lower substrate concentration or remove the product in situ. | |
| Poor cell viability | Ensure proper aeration and nutrient supply during biotransformation. | |
| Low enantioselectivity | Suboptimal reaction conditions | Optimize pH, temperature, and solvent. |
| Incorrect enzyme choice | Screen a library of enzymes to find one with higher enantioselectivity. | |
| Difficulty in product purification | Emulsion formation during extraction | Centrifuge the mixture or add a demulsifying agent. |
| Co-elution of impurities | Optimize the mobile phase or use a different chromatographic resin. |
Table 3: Troubleshooting Guide for Biocatalytic Synthesis
References
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
- Tang, L., et al. (2021). Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks. Catalysis Science & Technology, 11(1), 135-141.
- Welch, J. T., & Eswarakrishnan, S. (1991). Fluorine in bioorganic chemistry. John Wiley & Sons.
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
- Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing.
- Knapp, D. R. (1979).
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LCGC International. (2019). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- Schriener, A. (2010). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
-
Indian Institute of Technology Guwahati. (n.d.). EXPERIMENT 8 PROTEIN EXPRESSION ANALYSIS by SDS-PAGE. [Link]
- Benítez-Mateos, A. I., Contente, M. L., Roura Padrosa, D., & Paradisi, F. (2021). Flow biocatalysis 101: design, development and applications. Reaction Chemistry & Engineering, 6(4), 599-611.
- Hasnaoui, G., et al. (2015). Halohydrin dehalogenase-catalysed synthesis of enantiopure fluorinated building blocks: bottlenecks found and explained by applying a reaction engineering approach. RSC Advances, 5(110), 90753-90761.
- Zunino, F., & Guisán, J. M. (2020). Enzyme Immobilization and Biocatalysis.
- Šimek, P., et al. (2025).
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
- Deng, H., O'Hagan, D., & Schaffrath, C. (2020). Fluorine Biocatalysis. Current Opinion in Chemical Biology, 55, 83-91.
- Zhang, W., et al. (2020). Chemoenzymatic platform for synthesis of chiral organofluorines based on type II aldolases.
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Deng, H., O'Hagan, D., & Schaffrath, C. (2020). Fluorine Biocatalysis. ResearchGate. [Link]
- Wu, B. (2018). Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship, University of California.
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Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]
- Harsanyi, A., & Sandford, G. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
- Zhao, Y., & Wulff, W. D. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7149-7153.
- van den Heuvel, M., et al. (2004). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA International Journal for Chemistry, 58(3), 116-119.
- Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed.
- de Jong, R. M., et al. (2003). Structure and mechanism of a bacterial haloalcohol dehalogenase: a new variation of the short-chain dehydrogenase/reductase fold without an NAD(P)H binding site. The EMBO journal, 22(18), 4569-4581.
- Kumar, V., & D'Souza, S. F. (2021). Optimizing Recombinant Cas9 Expression: Insights from E. coli BL21(DE3)
- Lobert, S., & Fissl, A. (2008). Production of epoxide hydrolases in batch fermentations of Botryosphaeria rhodina. Applied microbiology and biotechnology, 78(5), 791-797.
- dos Santos, J. C. S., et al. (2021). A low-cost and open-source protocol to produce key enzymes for molecular detection assays.
- Ebner, K., et al. (2021). A Dynamic Loop in Halohydrin Dehalogenase HheG Regulates Activity and Enantioselectivity in Epoxide Ring Opening.
- de Souza, R. O., et al. (2023). Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. RSC Advances, 13(14), 9494-9502.
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Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
- Schmidberger, J. W., et al. (2013). Sequence‐ and activity‐based screening of microbial genomes for novel dehalogenases. Environmental microbiology, 15(7), 1930-1941.
- Assay Genie. (2019). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717).
- Valdehuesa, K. N. G., et al. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. NIH.
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
- Kumar, A., & Pravin, K. (2023). Whole-cell biocatalysis for large-scale production. ScienceDirect.
- Kumar, V., & D'Souza, S. F. (2020).
- Gardossi, L., et al. (2010).
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Agilent. (n.d.). Gold(DE3)pLysS Competent Cells. [Link]
- Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current protocols in toxicology, Chapter 4, Unit 4.23.
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RSSL. (n.d.). Protein Expression and Separation using SDS-PAGE. [Link]
- Daicel Chiral Technologies. (n.d.).
- Widersten, M., & Engström, K. (2025). Epoxide Hydrolases: Structure, Function, Mechanism, and Assay.
-
Fasan, R. (2010). Haloalkane Dehalogenases: A Case Study. YouTube. [Link]
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Troubleshooting & Optimization
Preventing racemization during synthesis of chiral propionic acids
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of chiral propionic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable compounds, with a particular focus on the widely used 2-arylpropionic acids, or "profens." Maintaining stereochemical integrity at the α-carbon is paramount for ensuring the desired pharmacological activity and avoiding potential off-target effects. This resource will equip you with the knowledge to diagnose and prevent racemization in your synthetic routes.
Understanding the Core Challenge: The Fugitive Proton
The primary cause of racemization in chiral propionic acids is the lability of the proton at the chiral α-carbon.[1] Under certain conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the enolate with equal probability, leading to a loss of enantiomeric purity.[1]
The propensity for racemization is influenced by several factors, including the strength of the base used, temperature, solvent polarity, and the nature of the activating group on the carboxylic acid.[2][3][4] This guide will provide strategies to mitigate these risks at various stages of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral propionic acids?
A1: The principal mechanism is base-catalyzed enolization. The presence of a base facilitates the removal of the acidic α-proton, generating a planar enolate intermediate. This intermediate is achiral, and subsequent protonation can occur from either side, resulting in a racemic mixture.[1] Factors that stabilize the enolate, such as resonance with an adjacent aromatic ring (as in profens), can increase the susceptibility to racemization.[2]
Q2: I'm performing a reaction that requires a base. What type of base should I use to minimize racemization?
A2: It is crucial to use a non-nucleophilic, sterically hindered base and to use it in stoichiometric amounts rather than in excess. Strong, unhindered bases will readily deprotonate the α-carbon, leading to racemization. For reactions like alkylations using chiral auxiliaries, non-nucleophilic bases are preferred.[5] In the context of peptide chemistry, where similar racemization issues arise, weaker bases like triethylamine or diisopropylethylamine (DIPEA) are recommended over stronger bases to avoid this problem.[6]
Q3: Does temperature play a significant role in racemization?
A3: Yes, temperature is a critical factor. Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation process, thereby accelerating the rate of racemization.[2] Whenever possible, reactions involving chiral propionic acids, especially in the presence of bases, should be conducted at the lowest effective temperature.
Q4: My synthesis involves activating the carboxylic acid (e.g., forming an acid chloride or active ester). Does this increase the risk of racemization?
A4: Absolutely. Activation of the carboxylic acid significantly increases the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.[7] This is a well-documented issue in peptide synthesis, where the activation of an amino acid can lead to epimerization through the formation of an oxazolone intermediate.[7] The choice of coupling reagent and the use of racemization-suppressing additives are critical in these steps.
Q5: What are chiral auxiliaries, and how can they help prevent racemization?
A5: Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[5] In the synthesis of chiral propionic acids, a chiral auxiliary can be attached to the carboxylic acid, and subsequent reactions, such as alkylation, occur with high diastereoselectivity. The auxiliary is then cleaved under conditions that do not cause racemization of the newly formed chiral center.[5] This method provides excellent stereocontrol and is a powerful strategy for asymmetric synthesis.[5]
Troubleshooting Guides
Scenario 1: Loss of Enantiomeric Excess (ee) During a Base-Mediated Alkylation
Problem: You are performing an α-alkylation of a propionic acid derivative and observe a significant drop in enantiomeric excess in your product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Base is too strong or unhindered. | Strong bases (e.g., LDA, NaH) can rapidly deprotonate the α-carbon, leading to enolate formation and racemization before alkylation can occur. | Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine.[6] Consider using a chiral auxiliary approach, which often employs such bases.[5] |
| Excess base is used. | A stoichiometric excess of base increases the concentration of the enolate, providing more opportunity for racemization. | Use no more than one equivalent of base relative to your substrate. |
| Reaction temperature is too high. | Higher temperatures accelerate the rate of racemization.[2] | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider cooling the reaction to 0 °C or below before adding the base. |
| Prolonged reaction time. | The longer the enolate is present, the greater the chance of racemization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Scenario 2: Racemization During Carboxylic Acid Activation and Amide/Ester Formation
Problem: You are coupling your chiral propionic acid with an amine or alcohol and find that the resulting amide or ester has a lower ee than your starting acid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh activation conditions. | Converting the carboxylic acid to a highly reactive species like an acid chloride significantly increases the acidity of the α-proton, making it prone to racemization, especially in the presence of a base. | Avoid the formation of highly reactive intermediates if possible. Consider using coupling reagents that have a lower propensity for causing racemization. |
| Inappropriate coupling reagents. | Some coupling reagents can promote the formation of intermediates (like oxazolones in peptide synthesis) that are particularly susceptible to racemization.[7] | Use coupling reagents known to suppress racemization. Ynamide coupling reagents have shown remarkable superiority in suppressing racemization of carboxylic acids with an α-chiral center.[8] |
| Absence of racemization-suppressing additives. | Additives can be used to intercept reactive intermediates and prevent them from rearranging into species that can racemize. | Include additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® in your coupling reaction. These additives are known to accelerate coupling and suppress racemization.[7][9] |
Visualizing the Mechanisms
Base-Catalyzed Racemization Pathway
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Workflow for Suppressing Racemization During Amide Coupling
Caption: Recommended workflow for amide coupling to minimize racemization.
Experimental Protocols
Protocol 1: Stereoretentive Amide Coupling Using EDC/Oxyma Pure
This protocol provides a general method for coupling a chiral propionic acid with an amine while minimizing the risk of racemization.
Materials:
-
Chiral propionic acid
-
Amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve the chiral propionic acid (1.0 eq) and Oxyma Pure® (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 10 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Rationale: The use of Oxyma Pure® as an additive with a carbodiimide like EDC allows for high coupling rates at low racemization levels.[9] Performing the reaction at a low initial temperature and using a hindered base like DIPEA further mitigates the risk of α-proton abstraction.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal, 2(1), 1-5. [Link]
-
Gómez, H., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5691. [Link]
-
Siódmiak, J., et al. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal. [Link]
-
Liu, Y., et al. (2020). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Ethyl Corp. (1993). Racemization process for an optically active carboxylic acid or ester thereof.
-
Li, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Williams, K. M., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology, 38(17), 2839-2845. [Link]
-
Estrada, D., et al. (2021). Kinetics of base catalyzed racemization of ibuprofen enantiomers. ResearchGate. [Link]
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]
-
Siódmiak, J., et al. (2017). Mechanism of metabolic chiral inversion of profens[2]. ResearchGate. [Link]
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. [Link]
-
Subirós-Funosas, R., et al. (2013). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 11(15), 2424-2436. [Link]
-
Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Link]
-
Pámies, O., & Bäckvall, J. E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. ResearchGate. [Link]
-
Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]
-
Le, C., & MacMillan, D. W. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(45), 15829-15832. [Link]
-
Noorduin, W. L., et al. (2012). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 12(3), 1211-1215. [Link]
- Ropak, Inc. (1980). Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
-
LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Wikipedia. Chiral inversion. [Link]
-
Khan Academy. Alpha-substitution of carboxylic acids. [Link]
-
Perry, M. R., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society. [Link]
-
LibreTexts. (2021). 19.11: Racemization. [Link]
-
Le, C., & MacMillan, D. W. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (+/-)-Pregabalin. ResearchGate. [Link]
-
Pámies, O., & Bäckvall, J. E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews. [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
-
Seco, J. M., et al. (2001). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 66(23), 7833-7841. [Link]
-
Knapik-Kowalczuk, J., et al. (2019). Pressure Dependence of the Crystallization Rate for the S-Enantiomer and a Racemic Mixture of Ibuprofen. Pharmaceuticals, 12(1), 35. [Link]
-
Lämmerhofer, M., & Lindner, W. (1996). Kinetics of base catalyzed racemization of ibuprofen enantiomers. Chirality, 8(3), 253-259. [Link]
-
LibreTexts. (2021). 18.6: Reactions at the α Carbons of Carboxylic Acids. [Link]
-
The Organic Chemistry Tutor. (2019). 08.09 Activation Substitution of Carboxylic Acids. YouTube. [Link]
-
Wikipedia. Racemization. [Link]
-
Wang, D., et al. (2017). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Journal of the American Chemical Society, 139(20), 6811-6814. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Synthesis
Introduction
Enzymatic synthesis offers unparalleled specificity and efficiency in chemical transformations, forming the cornerstone of modern drug development and biotechnology. However, achieving high conversion rates can be a significant challenge. Low yields can stem from a multitude of factors, ranging from the enzyme's intrinsic stability to subtle variations in reaction conditions. This guide provides a structured, in-depth approach to diagnosing and resolving common issues that lead to low conversion rates. As your virtual application scientist, my goal is to explain not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.
Section 1: Initial Diagnosis - Where is the Problem?
When faced with a low conversion rate, the first step is to systematically categorize the potential source of the problem. A common mistake is to randomly tweak parameters. A more effective approach is to logically narrow down the possibilities.
FAQ: My enzymatic reaction has a low yield. Where do I even start troubleshooting?
Start by considering the four pillars of any enzymatic reaction: the enzyme, the substrate(s), the reaction conditions, and the product(s). A methodical approach involves sequentially validating each component. The flowchart below provides a high-level diagnostic pathway.
Caption: High-level diagnostic workflow for troubleshooting low conversion rates.
Section 2: Enzyme-Related Issues
The biocatalyst is the heart of your synthesis. Issues with its activity, stability, or concentration are the most common culprits for poor performance.
FAQ: How can I confirm my enzyme is active and stable?
Causality: An enzyme's activity can be compromised by improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of denaturing agents.[1][2] Stability issues can also arise under the actual reaction conditions, which may differ from the optimal storage conditions.[2]
Troubleshooting Protocol:
-
Run a Standard Activity Assay: Before starting your main synthesis, always perform a small-scale, standardized activity assay.[3] This involves using a known, high-quality substrate (often a chromogenic or fluorogenic one for ease of detection) under ideal conditions (optimal pH, temperature) as specified by the manufacturer or literature.[4][5]
-
Establish a Baseline: The result from this assay is your baseline "Units/mg" or specific activity. If this value is significantly lower than expected, your enzyme stock is likely compromised.
-
Test Stability Under Reaction Conditions: Incubate the enzyme in your reaction buffer (without the substrate) for the planned duration of your synthesis. Then, test its residual activity using the standard assay. A significant drop in activity indicates that the reaction conditions themselves (e.g., pH, temperature, co-solvents) are denaturing the enzyme.[6]
FAQ: Is my enzyme concentration optimal?
Causality: The rate of an enzyme-catalyzed reaction is directly proportional to the enzyme concentration, but only if the substrate is not the limiting factor.[7] Using too little enzyme will result in a slow reaction that may not reach completion in a practical timeframe. Conversely, using an excessive amount may be uneconomical and can complicate downstream purification.
Troubleshooting Protocol:
-
Create a Titration Curve: Set up a series of parallel reactions with identical substrate concentrations and conditions, but vary the enzyme concentration (e.g., 0.5x, 1x, 2x, 5x of your current concentration).
-
Monitor Initial Rates: Measure the product formation at early time points for each reaction to determine the initial velocity (V₀).
-
Analyze the Data: Plot V₀ against enzyme concentration. In the ideal range, this relationship should be linear. If the rate does not increase with higher enzyme concentration, it suggests another factor (like substrate availability or product inhibition) is the bottleneck.
FAQ: Could my enzyme be inhibited?
Causality: Inhibition is a major cause of lower-than-expected conversion rates. Inhibitors can be present as contaminants in your substrate, or the substrate/product themselves can act as inhibitors at high concentrations.[1]
Troubleshooting Protocol:
-
Check Substrate for Contaminants: Use the highest purity substrate available. If you suspect contamination, try a batch from a different supplier or re-purify your current stock. Common inhibitors include heavy metals or chelating agents like EDTA.[8]
-
Investigate Substrate Inhibition: Run the reaction at various substrate concentrations while keeping the enzyme concentration constant. If the reaction rate decreases at very high substrate concentrations, this points to substrate inhibition.[9]
-
Investigate Product Inhibition: This is a very common issue where the product of the reaction binds to the enzyme and reduces its activity.[10] To test for this, run a reaction and "spike" it with varying concentrations of your final product at the beginning (time zero). If the initial reaction rates decrease as you add more product, you are experiencing product inhibition.[11][12] This is a form of feedback inhibition common in metabolic pathways.[10][11]
Caption: Decision process for identifying substrate vs. product inhibition.
Section 3: Substrate & Co-factor Related Issues
Even with a perfect enzyme, the quality and concentration of your starting materials are critical.
FAQ: How do I know if my substrate quality is the problem?
Causality: Substrates can degrade during storage, contain inhibitory impurities, or have a lower-than-stated purity. Even seemingly minor impurities can act as potent enzyme inhibitors.[13]
Troubleshooting Protocol:
-
Verify Purity and Identity: Use analytical techniques like NMR, HPLC, or Mass Spectrometry to confirm the identity and purity of your substrate. Compare this with the Certificate of Analysis from the supplier.
-
Use a Fresh Batch: If possible, test a newly purchased batch of substrate against your current stock in parallel reactions.
-
Assess for Co-factor Requirements: Many enzymes require co-factors (e.g., Mg²⁺, NAD⁺/NADH) for activity. Ensure you are including all necessary co-factors at their optimal concentrations as recommended in the literature.[5]
FAQ: Is my substrate concentration too high or too low?
Causality: According to Michaelis-Menten kinetics, the reaction rate is highly dependent on substrate concentration.[7][14] At low concentrations, the rate is roughly proportional to the substrate concentration.[9] As the concentration increases, the enzyme's active sites become saturated, and the rate plateaus at its maximum velocity (Vmax).[14]
Troubleshooting Protocol:
-
Determine Kinetic Parameters (Km and Vmax): To truly optimize, you must understand your enzyme's kinetics. By measuring the initial reaction velocity at a wide range of substrate concentrations, you can generate a Michaelis-Menten plot.[15][16]
-
Interpret the Data:
-
Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax.[17] It is an inverse measure of the enzyme's affinity for the substrate; a low Km indicates high affinity.[16]
-
Vmax (Maximum Velocity): This is the theoretical maximum rate when the enzyme is fully saturated with the substrate.[17]
-
-
Practical Application: For efficient conversion, you should ideally work at a substrate concentration that is several times higher than the Km to ensure the enzyme is operating close to its Vmax. If your current concentration is well below the Km, the reaction will be unnecessarily slow.
| Parameter | Definition | Implication for Low Conversion |
| Km | Substrate concentration at ½ Vmax. | A high Km means low affinity; higher substrate concentrations are needed.[16] |
| Vmax | Maximum reaction rate at saturating substrate concentration. | A low Vmax indicates the enzyme is intrinsically slow or its concentration is too low. |
| [S] | Substrate Concentration. | If [S] << Km, the reaction rate is highly limited by substrate availability. |
Section 4: Reaction Condition & Process Parameter Issues
The reaction environment dictates the enzyme's structure and catalytic efficiency. Deviations from optimal conditions can drastically reduce performance.
FAQ: How critical is pH, and how do I optimize it?
Causality: Every enzyme has an optimal pH range for activity.[18][19] Extreme pH levels can alter the ionization state of amino acid residues in the active site or even cause irreversible denaturation of the enzyme, leading to a complete loss of function.[1][20][21]
Troubleshooting Protocol:
-
Buffer Selection: Use a buffer system with a pKa value within +/- 1 pH unit of your target pH to ensure stable pH control throughout the reaction.
-
pH Profiling: Set up a series of reactions across a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 unit increments), keeping all other parameters constant.
-
Measure and Plot: Measure the activity for each pH value and plot the results. This will reveal the optimal pH for your specific enzyme and substrate combination.
FAQ: Is temperature affecting my conversion rate?
Causality: Temperature influences reaction rates by affecting the kinetic energy of molecules.[19] Increasing the temperature generally increases the reaction rate up to an optimum point.[18][22] Beyond this optimum, the enzyme will begin to denature, leading to a rapid loss of activity.[1][18][23]
Troubleshooting Protocol:
-
Temperature Profiling: Similar to pH profiling, run the reaction at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C).
-
Balance Activity and Stability: Be aware that the temperature that gives the highest initial activity may not be suitable for long reactions if the enzyme is not stable at that temperature. You may need to choose a slightly lower temperature to ensure the enzyme remains active for the entire reaction duration.[24]
FAQ: Could poor mixing or mass transfer be the culprit in a scaled-up reaction?
Causality: This is a critical issue often overlooked when moving from small-scale vials to larger reactors. If the reaction mixture is not homogenous, localized depletions of substrate or accumulations of product (and thus product inhibition) can occur.[25][26] In reactions with immobilized enzymes or poorly soluble substrates, the rate at which the substrate can diffuse to the enzyme's active site can become the rate-limiting step.[25][27][28]
Troubleshooting Protocol:
-
Improve Agitation: Ensure you have adequate mixing for the scale of your reaction. Compare results from a well-mixed small-scale reaction to your larger setup.
-
Assess Solubility: If your substrate has low solubility in the aqueous buffer, consider adding a small percentage of a biocompatible co-solvent (like DMSO or ethanol) to improve it. Always test the enzyme's stability in the presence of the co-solvent first.
-
Consider Mass Transfer Limitations: For immobilized enzymes, the reaction rate may be limited by diffusion.[26] Reducing the particle size of the support or increasing the substrate concentration in the bulk solution can help mitigate these effects.[25]
Section 5: Advanced Methodologies
Protocol 5.1: Determining Michaelis-Menten Constants (Km and Vmax)
Objective: To quantitatively assess the enzyme's affinity for its substrate and its maximum catalytic speed.
Materials & Reagents:
-
Purified enzyme stock of known concentration.
-
Substrate stock solution of high purity.
-
Reaction buffer at optimal pH and temperature.
-
Detection instrument (e.g., spectrophotometer, HPLC).
-
Quenching solution to stop the reaction (e.g., acid, base, or specific inhibitor).
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer. A good range is typically from 0.1 x Km to 10 x Km (if Km is roughly known) or a wide logarithmic range if it is unknown.
-
Set up reactions by adding a fixed amount of enzyme to each substrate dilution. Start the reaction by adding the enzyme last.[29]
-
At several early time points (e.g., 1, 2, 3, 5, 10 minutes), take an aliquot of the reaction mixture and immediately stop the reaction with the quenching solution. It is critical to be in the "initial velocity" phase where less than 10-15% of the substrate has been consumed.
-
Quantify the amount of product formed in each quenched sample using your chosen analytical method.
-
For each substrate concentration, plot product concentration versus time. The slope of the initial linear portion of this curve is the initial velocity (V₀) for that substrate concentration.
-
Plot the calculated V₀ values against the corresponding substrate concentrations [S]. This is the Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, transform the data using a Lineweaver-Burk plot (1/V₀ vs 1/[S]).[15][30] The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.
References
-
Factors affecting enzyme activity. Monash University.
-
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam.
-
enzyme kinetics lab. University of Oklahoma.
-
Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. ResearchGate.
-
Protocol for enzyme assays. The Royal Society of Chemistry.
-
Effect of mass transfer limitations on enzymatic reactions in microreactors: a model-based analysis. LUND UNIVERSITY.
-
My results show a very low yield. What trouble-shooting suggestions do you have? PCR Biosystems.
-
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Patsnap Synapse.
-
Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. MDPI.
-
Enzyme Inactivation: 5 Powerful Insights into Its Science. Novoprolabs.
-
5.4: Enzyme Inhibition. Chemistry LibreTexts.
-
Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.
-
Effect of Substrate Concentration on Enzymatic Reaction. Creative Enzymes.
-
How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse.
-
enzyme-kinetics-example-problems. LearnChemE, University of Colorado Boulder.
-
Enzyme Activity Assays. Sigma-Aldrich.
-
Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering.
-
Michaelis-Menten Kinetics. Chemistry LibreTexts.
-
Viral Inactivation in Bioprocessing. Mettler Toledo.
-
Enzymatic Strategies for Next-Generation DNA Synthesis. ACS Catalysis.
-
The effect of substrate concentration on enzyme activity. Worthington Biochemical Corporation.
-
Effect of Temperature on Enzymatic Reaction. Creative Enzymes.
-
Review: Enzyme inactivation during heat processing of food-stuffs. International Journal of Food Science & Technology.
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
-
Enzyme Kinetics Questions and answers. University of Technology, Iraq.
-
Catalysis mass transfer limitations tutorial part 1. YouTube.
-
Alternative design strategies to help build the enzymatic retrosynthesis toolbox. Nature Communications.
-
Enzyme Assay Analysis: What Are My Method Choices? Thermo Fisher Scientific.
-
On the optimality of the enzyme–substrate relationship in bacteria. Nature Microbiology.
-
Enzyme Inactivation in Food Processing. Apple Academic Press.
-
Biochemistry Enzyme kinetics. SlideShare.
-
Enzyme Kinetics & The Michaelis-Menten Equation. eCampusOntario Pressbooks.
-
End-Product Inhibition. Save My Exams.
-
Enzymatic strategies for asymmetric synthesis. ResearchGate.
-
Mass transfer limitations in solid-supported immobilized enzymes. ResearchGate.
-
A Level Biology Revision "End-Product Inhibition". YouTube.
-
Enzymes Activity and Stability Analysis. Creative Enzymes.
-
What is Viral Inactivation? #biochemistry. YouTube.
-
Educational activity of enzyme kinetics in an undergraduate biochemistry course. Journal of Biological Education.
-
Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Enzymes.
-
Mass-Transfer Limitations for Immobilized Enzyme-Catalyzed Kinetic Resolution of Racemate in a Batch Reactor. Industrial & Engineering Chemistry Research.
-
Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. ResearchGate.
Sources
- 1. Enzyme Inactivation: 5 Powerful Insights into Its Science [fermentorchina.com]
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- 3. 酶活性测定 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Enzymes Activity and Stability Analysis | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
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- 11. teachmephysiology.com [teachmephysiology.com]
- 12. savemyexams.com [savemyexams.com]
- 13. enzyme-kinetics-example-problems - LearnChemE [learncheme.com]
- 14. Untitled Document [homepages.ucl.ac.uk]
- 15. biochemlab.umb.edu [biochemlab.umb.edu]
- 16. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 17. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 18. monash.edu [monash.edu]
- 19. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
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- 21. youtube.com [youtube.com]
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- 29. biochem.du.ac.in [biochem.du.ac.in]
- 30. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for HPLC Chiral Separation
Welcome to the technical support center for chiral separation by HPLC. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of resolving enantiomers. As a self-validating system, this document provides not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and troubleshooting.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during chiral separations. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a systematic approach to resolution.
Q1: Why am I seeing poor or no resolution (Rs < 1.5) between my enantiomers?
Causality: Poor resolution is the most common challenge in chiral chromatography. It indicates that the chosen chromatographic conditions (the combination of the chiral stationary phase (CSP) and the mobile phase) are not creating a sufficient difference in the transient diastereomeric complexes formed between each enantiomer and the CSP.[1] Selectivity (α) is the most critical factor influencing resolution.[2]
Troubleshooting Protocol:
-
Confirm System & Column Health: Before modifying the mobile phase, ensure the issue isn't instrumental.
-
System Suitability: Inject a well-characterized chiral standard to confirm your HPLC system and column are performing as expected. A sudden drop in efficiency for a new column could indicate damage from harsh solvents.[3]
-
Column History: Be aware of "additive memory effects," where prior use of acidic or basic modifiers can persistently alter the stationary phase's surface chemistry, impacting current separations.[4] If possible, use a new column or one with a well-documented history for developing new methods.[3][4]
-
-
Re-evaluate Your Mobile Phase System: Chiral separations are highly sensitive to the mobile phase mode.[2] A compound that doesn't resolve in normal phase might separate perfectly in reversed-phase or polar organic mode on the same column.[2]
-
Normal Phase (NP): The default starting point for many polysaccharide CSPs. It uses a non-polar solvent (e.g., hexane, heptane) with a polar modifier (e.g., an alcohol).[5][6]
-
Reversed Phase (RP): Uses a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a non-polar stationary phase. This mode is often preferred for LC-MS compatibility and for analytes with poor solubility in organic solvents.[7]
-
Polar Organic Mode (POM): Uses polar organic solvents like pure methanol, ethanol, or acetonitrile.[5] This mode can offer unique selectivity due to different interactions with the CSP and is beneficial for sample solubility.[8]
-
-
Optimize the Alcohol Modifier (Normal Phase):
-
Mechanism: In normal phase, the alcohol modifier is the primary tool for adjusting retention and selectivity. It competes with the analyte for hydrogen bonding sites on the CSP.
-
Action: Systematically vary the alcohol percentage. A good starting point is often Hexane/Isopropanol (IPA) 80:20.[5] Decrease the alcohol percentage (e.g., to 90:10) to increase retention and potentially improve resolution. Conversely, increase it (e.g., to 70:30) to decrease retention.
-
Change the Alcohol: The type of alcohol can have a dramatic effect. Switching from isopropanol (IPA) to ethanol (EtOH) can significantly alter selectivity.[9][10] Ethanol is a stronger hydrogen bond acceptor and can provide different interactions.
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) than standard HPLC, as this can increase efficiency.[11]
-
Temperature: Decreasing the column temperature generally enhances the weak intermolecular forces (hydrogen bonds, dipole-dipole interactions) responsible for chiral recognition, often leading to increased selectivity and better resolution.[10][11]
-
Q2: My peaks are tailing or fronting. How can I improve the peak shape?
Causality: Poor peak shape compromises resolution and quantification accuracy.[12]
-
Tailing peaks often result from unwanted secondary interactions between the analyte and the stationary phase, especially with residual silanols on the silica support.[13] For ionizable compounds, this is common if the mobile phase pH is not optimal.
-
Fronting peaks are typically a sign of column overload.[14]
-
Split peaks can indicate a column inlet blockage or a sample solvent that is too strong or incompatible with the mobile phase.[12]
Troubleshooting Protocol:
-
Diagnose the Problem:
-
All Peaks Affected? If all peaks in the chromatogram are distorted, it suggests a problem at the column inlet, such as a partially blocked frit.[12] Try back-flushing the column (if the manufacturer allows) or replacing it.[12]
-
Only Analyte Peaks Affected? If only the chiral analyte peaks are tailing, the issue is likely chemical.
-
-
Introduce/Optimize a Mobile Phase Additive: This is the most powerful tool for improving the peak shape of ionizable compounds. The goal is to suppress the ionization of the analyte to minimize secondary interactions.[13][15]
-
For Acidic Analytes: Add a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).[15] Formic acid is generally preferred for LC-MS applications.[7]
-
For Basic Analytes: Add a small amount of a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA).[5][15] Other amines like ethylenediamine (EDA) can sometimes offer dramatic improvements in peak symmetry but may have limited miscibility.[15]
-
Self-Validation: Start with a low concentration (e.g., 0.1%) and observe the effect on both peak shape and retention time. The additive not only improves shape but also competes for active sites, which can alter selectivity.
-
-
Check for Overload:
-
Action: Prepare and inject a dilution series of your sample (e.g., 10 mg/mL, 1 mg/mL, 0.1 mg/mL). If the peak shape improves at lower concentrations, the original sample was overloading the column.
-
-
Match Sample Solvent to Mobile Phase:
-
Causality: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, especially for early-eluting peaks.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader concepts and strategic choices in mobile phase optimization.
Q3: How do I choose the right starting mobile phase for a new chiral compound?
Answer: Selecting the initial mobile phase is a critical step that depends on the analyte's properties and the chosen Chiral Stationary Phase (CSP). A systematic screening approach across different modes is highly recommended because chiral retention mechanisms are complex and often unpredictable.[2][16]
Below is a logical workflow for selecting a starting point.
Diagram: Initial Mobile Phase Selection Workflow
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. chiraltech.com [chiraltech.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Addressing peak tailing in chromatography of acidic compounds
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing when analyzing acidic compounds via High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide is structured to help you diagnose and resolve issues methodically, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding peak tailing of acidic compounds, providing concise answers and directing you to more detailed explanations within this guide.
Q1: What is peak tailing and why is it a problem?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical, Gaussian shape.[2] Tailing is problematic because it can obscure the separation of closely eluting compounds, compromise the accuracy of peak integration and quantification, and indicate undesirable secondary interactions within your HPLC system.[2][3]
Q2: I thought peak tailing was mainly an issue for basic compounds. Why are my acidic compound peaks tailing?
While the interaction between basic compounds and acidic residual silanol groups on silica-based columns is a classic cause of peak tailing, acidic compounds can also exhibit this issue.[1][4] The primary causes for acidic compound peak tailing include:
-
Secondary Interactions: Repulsive interactions between an ionized acidic analyte (anion) and ionized silanol groups (anionic at mid-to-high pH) can cause peak distortion. More commonly, interactions with trace metals on the silica surface, which can act as Lewis acid sites, can lead to chelation and peak tailing.[5]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your acidic analyte, the compound can exist in both ionized and non-ionized forms, leading to a distorted peak shape.[2][6] For optimal peak shape in reversed-phase chromatography, it is generally best to keep the mobile phase pH at least 1.5 to 2 units below the analyte's pKa to ensure it is fully protonated (neutral).[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of my acidic compound?
The mobile phase pH is a critical parameter in controlling the retention and peak shape of ionizable compounds like acids.[6][7] In reversed-phase HPLC, you generally aim for the neutral form of your analyte to achieve good retention and symmetrical peaks. For an acidic compound, this means working at a low pH (typically pH < 3) to suppress the ionization of the acidic functional groups (e.g., carboxylic acids, phenols).[5][7] When the acidic analyte is in its neutral form, its retention on the nonpolar stationary phase is more consistent, and undesirable secondary interactions are minimized.[7]
Q4: What is a quick first step to try if I see peak tailing for my acidic compound?
A good first step is to lower the pH of your mobile phase. Ensure the pH is at least 1.5-2 units below the pKa of your acidic analyte. This can be achieved by adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase.[8][9] This promotes the neutral, non-ionized form of the acidic analyte, which typically results in better peak shape.[7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting peak tailing for acidic compounds, complete with explanations of the underlying causes and step-by-step protocols.
Issue 1: All peaks in my chromatogram are tailing.
If every peak, regardless of the analyte's chemical properties, is showing tailing, the issue is likely mechanical or related to the overall system, rather than a specific chemical interaction.[10]
Root Cause Analysis:
-
Partially Blocked Column Frit: Debris from samples, mobile phase, or wear and tear of pump seals can accumulate on the inlet frit of the column.[10] This disrupts the flow path and leads to a distorted sample band being introduced to the column, causing tailing for all peaks.[10]
-
Column Void: A void or channel can form at the head of the column bed due to factors like pressure shocks or dissolution of the silica support at high pH.[11] This also leads to a non-uniform flow and peak distortion.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[2][5]
Troubleshooting Protocol:
-
Column Reversal and Flushing:
-
Disconnect the column from the detector and direct the outlet to a waste beaker.
-
Reverse the direction of flow through the column.
-
Flush the column with a strong solvent (e.g., isopropanol, then hexane, then isopropanol again for reversed-phase columns) at a low flow rate.[12] This can sometimes dislodge particulates from the inlet frit.[10]
-
Caution: Always check the column's user manual to ensure it can be back-flushed.[10]
-
-
Guard Column Check:
-
If you are using a guard column, remove it and run the analysis with the analytical column alone.
-
If the peak shape improves, the guard column is the source of the problem and should be replaced.[13]
-
-
Systematic Component Check:
-
To isolate the source of the issue, systematically remove components from the flow path. Start by removing the column and replacing it with a zero-dead-volume union.
-
If the pressure is still high or if issues persist in a flow-injection analysis, the problem lies within the HPLC system (e.g., injector, tubing).[12]
-
-
Minimize Extra-Column Volume:
-
Ensure all tubing connections are made correctly with no gaps.
-
Use tubing with the smallest possible internal diameter and length, especially between the column and the detector.[2]
-
Issue 2: Only my acidic analyte peak is tailing.
When only the peak for your acidic compound is tailing, the cause is almost certainly related to specific chemical interactions between your analyte and the stationary or mobile phase.
Root Cause Analysis and Solutions:
The primary cause of peak tailing for specific compounds is the presence of more than one retention mechanism.[1] For acidic compounds, this can be visualized as follows:
Caption: Interaction of an acidic analyte with the stationary phase.
This is the most powerful tool for controlling the peak shape of ionizable compounds.[14]
-
The Principle: By adjusting the mobile phase pH, you can control the ionization state of your acidic analyte. In its neutral (protonated) form, an acidic compound will interact more consistently with a reversed-phase column, leading to a symmetrical peak.[7] The general rule is to set the pH at least 1.5-2 units away from the analyte's pKa.[6] For an acid, this means lowering the pH.
-
Step-by-Step Protocol:
-
Determine the pKa of your acidic analyte.
-
Select an appropriate buffer or acid modifier. For LC-MS compatibility, volatile options like formic acid or ammonium formate are preferred.[8] For UV detection, non-volatile buffers like phosphate can be used, but be mindful of their potential to precipitate in high concentrations of organic solvent.[15]
-
Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5-2 units below the analyte's pKa. A pH of around 2.5-3 is a common starting point for many acidic compounds.[5][8]
-
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
-
Caption: Workflow for mobile phase pH optimization.
Not all C18 columns are the same. The underlying silica and bonding technology can have a significant impact on peak shape.
-
The Principle: Modern HPLC columns are designed to minimize the undesirable effects of the silica support. Choosing the right column is a proactive way to prevent peak tailing.[3]
-
Column Options:
| Column Type | Description | Best For |
| High Purity, Type B Silica | These columns have very low metal content, reducing the number of highly acidic silanol groups and active metal sites that can cause tailing.[16][17] | General-purpose analysis of acidic and basic compounds. |
| End-Capped Columns | After the primary stationary phase (e.g., C18) is bonded, a small silylating agent is used to "cap" many of the remaining accessible silanol groups, making them inert.[1][2] | Improving peak shape for polar and ionizable compounds. |
| Alternative Stationary Phases | Phases like those with embedded polar groups or polymeric phases (which lack silanol groups entirely) can offer different selectivity and improved peak shape for challenging compounds.[3][18] | When pH adjustment and standard C18 columns are insufficient. |
| Hybrid Silica Columns | These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[3] | Separations requiring a wider pH range and improved peak symmetry. |
-
Protocol for Column Care:
-
Use a guard column to protect your analytical column from contaminants in the sample matrix.[13]
-
Filter your samples and mobile phases to prevent particulates from clogging the column frit.[10]
-
Respect the column's pH limits. Operating a standard silica-based column below pH 2 can lead to hydrolysis of the bonded phase, while operating above pH 8 can dissolve the silica itself.[19]
-
Sometimes, additives are needed to mask the sites of secondary interactions.
-
The Principle: Additives can act as "sacrificial" agents that preferentially interact with the active sites on the stationary phase, preventing your analyte from doing so.
-
Additives for Acidic Compound Tailing:
-
Chelating Agents: If tailing is suspected to be caused by interactions with metal ions on the stationary phase, adding a weak chelating agent like EDTA or citric acid to the mobile phase at a low concentration (e.g., 0.1-0.5 mM) can be effective.[5][20] These agents bind to the metal sites, masking them from the analyte.[5]
-
Competing Bases (Less Common for Acids): While additives like triethylamine (TEA) are traditionally used to mask silanols for basic analytes, they are generally not the first choice for acidic compounds.[15][16] The primary strategy for acids should be pH control.
-
Summary and Key Takeaways
Peak tailing for acidic compounds is a solvable problem. By systematically addressing potential causes, from the mechanical aspects of your HPLC system to the chemical interactions within the column, you can achieve symmetrical peaks and reliable data.
-
Diagnose the Scope: Are all peaks tailing (likely a system/hardware issue) or just your acidic analyte (likely a chemical interaction issue)?
-
Master the Mobile Phase: pH control is your most effective tool. Ensure your acidic analyte is in its neutral, protonated form by setting the mobile phase pH well below its pKa.
-
Choose the Right Column: Start with a high-quality, end-capped, Type B silica column. If problems persist, consider alternative stationary phases.
-
Be Proactive: Use guard columns, filter your samples and mobile phases, and always operate your column within its recommended pH range.
By applying these principles, you can move from troubleshooting to developing robust and reliable chromatographic methods for your acidic compounds.
References
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
BGB Analytik AG. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Equivalent List. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ScienceDirect. (2025, August 5). Chromatographic silanol activity test procedures: The quest for a universal test. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ResearchGate. (2014, August 29). HPLC method development - can anyone help? Retrieved from [Link]
-
ResearchGate. (2025, August 10). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds. Retrieved from [Link]
-
Chromatography Forum. (2009, August 6). what to do to reduce peak tailing? Retrieved from [Link]
-
Chromatography Forum. (2014, August 29). Recommended column for really acid mobile phases. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). ACE News. Retrieved from [Link]
-
Pharma Knowledge Forum. (2025, January 17). Selecting Equivalent HPLC Columns for Accurate Analysis. Retrieved from [Link]
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- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Minimizing Di-substituted Byproducts in Phenoxypropionic Acid Synthesis
Introduction: The synthesis of phenoxypropionic acids, a critical scaffold in numerous herbicides and pharmaceuticals, is frequently accomplished via the Williamson ether synthesis. This involves the O-alkylation of a phenol with an α-haloalkanoic acid or its ester. While robust, this method is often plagued by a persistent challenge: the formation of di-substituted byproducts. This guide provides an in-depth, troubleshooting-focused resource for researchers, scientists, and process chemists to understand, control, and minimize these unwanted side reactions, thereby improving yield, purity, and process efficiency.
Core Issue: Understanding the Competing Reaction Pathways
The primary challenge stems from the ambident nature of the phenoxide nucleophile. While the desired reaction is O-alkylation to form the ether linkage, the phenoxide ion also possesses nucleophilic character on the aromatic ring (particularly at the ortho and para positions), leading to undesired C-alkylation. This C-alkylation event, often following the initial O-alkylation, results in the problematic di-substituted byproduct.
Caption: Competing O- vs. C-alkylation pathways in phenoxypropionic acid synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis and provides actionable solutions grounded in chemical principles.
Q1: I'm observing a significant amount of a higher molecular weight byproduct. How can I confirm it's a di-substituted species and what is the primary cause?
Answer: The most likely cause is a second alkylation event on the aromatic ring of your newly formed phenoxypropionic acid.
-
Confirmation: The byproduct will have a molecular weight corresponding to the addition of a second propionic acid moiety minus HBr (or the relevant leaving group). You can confirm this using LC-MS analysis. 1H NMR will also be definitive, showing a loss of symmetry and fewer protons in the aromatic region compared to the starting phenol.
-
Primary Cause: The conditions you are using are likely too harsh or non-selective. High temperatures, prolonged reaction times, and the use of highly reactive, "hard" alkali metal cations (like Li+ or Na+) in polar protic solvents can increase the propensity for C-alkylation.
Q2: How does my choice of base critically influence the formation of di-substituted byproducts?
Answer: The base is arguably the most critical factor in controlling selectivity. It influences the nature of the phenoxide ion pair and the overall reactivity of the system.
-
Strong vs. Weak Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar protic solvents (like ethanol) lead to a "free" and highly reactive phenoxide ion, which readily undergoes both O- and C-alkylation. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred as they establish a more moderate equilibrium, reducing the concentration of the highly reactive phenoxide at any given moment.
-
The "Hard/Soft Acid-Base" (HSAB) Principle: According to the HSAB theory, "hard" cations (like Na+) associate more tightly with the "hard" oxygen atom of the phenoxide, leaving the "softer" carbon atoms of the ring more exposed for alkylation, especially under certain solvent conditions. Conversely, larger, "softer" cations like potassium (K+) and especially cesium (Cs+) are known to promote O-alkylation selectivity. The Cs+ ion, due to its large size and polarizability, effectively shields the oxygen atom, making it a superior choice for selective O-alkylation.
Q3: What is the optimal solvent system to maximize mono-substitution and why?
Answer: The solvent choice is crucial for modulating the reactivity of the phenoxide nucleophile.
-
Polar Aprotic Solvents are Preferred: Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are highly recommended. In these solvents, the cation is well-solvated, but the phenoxide anion is relatively "naked" and highly nucleophilic at the oxygen atom. This significantly accelerates the rate of the desired O-alkylation compared to C-alkylation.
-
Avoid Polar Protic Solvents: Solvents like ethanol or water should generally be avoided. They can hydrogen-bond with the oxygen atom of the phenoxide, reducing its nucleophilicity and leveling the reactivity difference between the oxygen and carbon atoms, which can lead to poorer selectivity.
Comparative Data: Effect of Base and Solvent on Selectivity
| Base | Solvent | Temperature (°C) | Mono-O-alkylation Yield (%) | Di-substituted Byproduct (%) | Source |
| NaOH | Ethanol | 80 | ~70-75 | ~15-20 | General |
| K2CO3 | Acetone | 60 | ~85-90 | ~5-10 | General |
| K2CO3 | DMF | 80 | >90 | <5 | General |
| Cs2CO3 | MeCN | 80 | >95 | <2 | Specific |
Note: Yields are illustrative and can vary based on the specific phenol and alkylating agent used.
Q4: Can reaction temperature and reagent addition rate be optimized to improve selectivity?
Answer: Absolutely. Kinetic control is key.
-
Temperature Control: C-alkylation generally has a higher activation energy than O-alkylation. Therefore, running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will heavily favor the desired O-alkylation pathway. Start with moderate temperatures (e.g., 50-60 °C) and monitor the reaction by TLC or LC-MS. Avoid high temperatures (>100 °C) if possible.
-
Controlled Addition: Instead of adding the alkylating agent (e.g., ethyl 2-bromopropionate) all at once, add it slowly over a period of 1-2 hours. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation event on the product molecule.
Caption: A troubleshooting workflow for optimizing reaction conditions.
Q5: Is there an alternative method, like Phase Transfer Catalysis, that can help?
Answer: Yes, Phase Transfer Catalysis (PTC) is an excellent technique for improving selectivity in this synthesis.
-
Mechanism: In a PTC system (e.g., a biphasic water/toluene system), the phenol is deprotonated by NaOH in the aqueous phase. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), then transports the phenoxide ion into the organic phase where the alkylating agent resides.
-
Benefits: The phenoxide is transferred as a bulky, lipophilic ion pair with the tetra-alkylammonium cation. This large cationic partner sterically shields the oxygen atom, promoting highly selective O-alkylation and effectively suppressing C-alkylation. This method often allows for the use of inexpensive bases like NaOH while achieving the selectivity of more expensive reagents.
Optimized Experimental Protocol (Example)
This protocol for the synthesis of 2-(4-chlorophenoxy)propanoic acid incorporates best practices to minimize di-substitution.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq), potassium carbonate (K2CO3, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, 5 mL per gram of phenol).
-
Initial Stirring: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slow Addition: Heat the mixture to 70 °C. Slowly add ethyl 2-bromopropionate (1.1 eq) dropwise via a syringe pump or dropping funnel over 1 hour.
-
Reaction: Maintain the reaction at 70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Saponification & Purification: The resulting crude ester can be saponified directly using NaOH in a water/ethanol mixture. After acidification with HCl, the desired phenoxypropionic acid will precipitate and can be collected by filtration. This precipitation/crystallization step is highly effective at removing any minor, more soluble di-substituted byproducts.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
-
Gallardo, H., & Leite, F. P. (2004). The role of the counter-ion, solvent and temperature on the O/C alkylation ratio of 4-substituted phenoxides. Arkivoc, 2004(5), 18-25. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
-
Zeng, Z., et al. (2011). Synthesis of Aryloxypropionic Acids by Williamson Ether Synthesis. Advanced Materials Research, 233-235, 1735-1738. [Link]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important intermediate. Our aim is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a robust, efficient, and scalable process.
I. Overview of the Recommended Synthetic Approach
For the scalable synthesis of this compound, we recommend a two-step approach:
-
Grignard Reaction: The reaction of a 4-fluorophenyl Grignard reagent with an alkyl pyruvate (e.g., ethyl pyruvate) to form the corresponding ethyl 2-(4-fluorophenyl)-2-hydroxypropionate.
-
Hydrolysis: The subsequent hydrolysis of the ester to yield the final product, this compound.
This method is selected for its reliability, use of readily available starting materials, and scalability.
Caption: Overall synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Grignard reaction in this synthesis?
A1: The success of the Grignard reaction hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[1][2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.[2]
-
Magnesium Activation: The surface of the magnesium metal may have an oxide layer that can inhibit the reaction. Activation, for instance with a small crystal of iodine or by mechanical means, is often necessary to initiate the formation of the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic.[1] Maintaining a controlled temperature is crucial to prevent side reactions and ensure a safe operation, especially during scale-up.
Q2: Can I use a different pyruvate ester other than ethyl pyruvate?
A2: Yes, other alkyl pyruvates such as methyl or butyl pyruvate can be used. The choice of the ester will primarily affect the alcohol byproduct of the subsequent hydrolysis step (methanol or butanol, respectively). For scalability and cost-effectiveness, ethyl pyruvate is a common and practical choice.
Q3: What are the common side products in the Grignard reaction step?
A3: Potential side products include:
-
Biphenyl derivative: Wurtz-type coupling of the Grignard reagent can lead to the formation of 4,4'-difluorobiphenyl.
-
Unreacted starting materials: Incomplete reaction will result in the presence of 4-fluorobromobenzene and ethyl pyruvate in the crude product.
-
Over-addition product: While the reaction with a pyruvate ester is expected to yield the tertiary alcohol, harsh conditions could potentially lead to other reactions, though less common in this specific synthesis.
Q4: Acidic or basic hydrolysis: Which is better for the final step?
A4: Both acidic and basic hydrolysis can be effective.
-
Acidic Hydrolysis: This is a reversible reaction, so an excess of water is needed to drive the equilibrium towards the products.[3][4]
-
Basic Hydrolysis (Saponification): This is an irreversible process that initially forms the carboxylate salt.[4][5] A subsequent acidification step is required to obtain the final carboxylic acid.[5] For large-scale production, basic hydrolysis is often preferred due to its irreversibility and potentially higher yields.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the intermediate ester | 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Loss of inert atmosphere. 4. Impure starting materials. | 1. Activate the magnesium with a crystal of iodine or by crushing a few turnings. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. 3. Check for leaks in your reaction setup. Maintain a positive pressure of inert gas. 4. Verify the purity of 4-fluorobromobenzene and ethyl pyruvate by GC or NMR. |
| Formation of a significant amount of biphenyl byproduct | 1. High reaction temperature during Grignard formation. 2. High concentration of the Grignard reagent. | 1. Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the ethyl pyruvate. 2. Consider a slower addition of the alkyl halide to the magnesium suspension to maintain a lower instantaneous concentration of the Grignard reagent. |
| Incomplete hydrolysis of the ester | 1. Insufficient reaction time or temperature. 2. For acidic hydrolysis, insufficient excess of water. 3. For basic hydrolysis, insufficient amount of base. | 1. Monitor the reaction by TLC or HPLC. If starting material is still present, extend the reaction time or slightly increase the temperature. 2. Ensure a sufficient excess of aqueous acid is used. 3. Use at least one equivalent of base, and preferably a slight excess, to ensure complete saponification. |
| Difficulty in isolating the final product | 1. Emulsion formation during workup. 2. Product is too soluble in the aqueous phase. | 1. Add a saturated brine solution to break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary. 2. During acidification, ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate and reduce its water solubility. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will improve recovery. |
| Final product is impure after initial isolation | 1. Incomplete removal of byproducts. 2. Contamination with unreacted starting materials. | 1. Recrystallization is an effective method for purifying α-hydroxy acids. Suitable solvent systems should be determined empirically (e.g., water, toluene, or mixtures). 2. If significant amounts of starting materials are present, consider column chromatography for purification, although this may be less practical for very large scales. |
IV. Detailed Experimental Protocols
A. Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)-2-hydroxypropionate
Caption: Step-by-step protocol for the Grignard reaction.
B. Step 2: Hydrolysis of Ethyl 2-(4-fluorophenyl)-2-hydroxypropionate
Caption: Step-by-step protocol for the hydrolysis and purification.
V. Analytical Characterization
The purity and identity of the final product should be confirmed using appropriate analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| HPLC (High-Performance Liquid Chromatography) | To determine the purity of the final product and quantify any impurities. | A single major peak corresponding to the product with purity typically >98%. The mobile phase and column should be chosen based on the polarity of α-hydroxy acids.[6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure of the product. | The spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the hydroxyl and carboxylic acid protons. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To further confirm the chemical structure by showing all unique carbon environments. | The spectrum should display the expected number of signals corresponding to the carbons in the molecule, including the quaternary carbon bearing the hydroxyl group and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product. | The mass spectrum should show a molecular ion peak (or a peak corresponding to [M-H]⁻ or [M+H]⁺) that matches the calculated molecular weight of this compound. |
| Melting Point | To assess the purity of the crystalline solid. | A sharp melting point range is indicative of a pure compound. |
VI. References
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Ester Hydrolysis. Save My Exams. [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
-
Determination of α-hydroxyacids in cosmetics. Journal of Food and Drug Analysis. [Link]
Sources
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]
Stability issues of "2-(4-Fluorophenyl)-2-hydroxypropionic acid" in solution
Introduction
Welcome to the technical support guide for 2-(4-Fluorophenyl)-2-hydroxypropionic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a key chiral building block and intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring experimental reproducibility, accuracy, and the integrity of developmental data. This guide offers a combination of frequently asked questions for quick reference, detailed troubleshooting for specific experimental issues, validated protocols, and a scientific deep dive into the degradation mechanisms you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As an alpha-hydroxy acid, it is susceptible to both acid- and base-catalyzed degradation, as well as oxidation and photodegradation.[1][2][3] The carbon-fluorine bond on the phenyl ring is exceptionally strong and not expected to undergo cleavage under typical laboratory conditions.[3]
Q2: What are the optimal storage conditions for solutions of this compound?
For maximum stability, solutions should be prepared fresh using high-purity solvents. If storage is necessary, we recommend the following:
-
pH: Store in a buffered solution between pH 3 and 6. Avoid strongly acidic or alkaline conditions.
-
Temperature: Store at 2-8°C. Avoid freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q3: What are the visible signs of degradation?
While early-stage degradation may not have visible indicators, significant degradation can sometimes be observed as a slight yellowing or browning of a previously colorless solution. The most definitive sign of degradation is the appearance of new peaks or a decrease in the parent compound's peak area during chromatographic analysis (e.g., HPLC).
Q4: Which analytical technique is best for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most reliable technique.[5] This method can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of its purity and degradation over time. A typical wavelength for detection would be between 210-230 nm, where the phenyl ring provides strong chromophoric activity.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My solution of this compound is showing a progressive loss of the main peak in my HPLC analysis over a short period.
-
Probable Cause 1: pH-Mediated Degradation. The most likely cause is that the solution's pH is either too acidic or too alkaline, catalyzing the dehydration of the alpha-hydroxy acid. The tertiary benzylic alcohol is particularly prone to elimination of water to form the more stable, conjugated 2-(4-fluorophenyl)acrylic acid.
-
Solution: Ensure your solvent system is buffered to a pH between 3 and 6. If using unbuffered aqueous solutions, the inherent acidity of the compound (pKa ~3-4) can create a sufficiently acidic environment to promote slow degradation. For non-aqueous solvents, trace amounts of acid or base impurities can be sufficient to initiate degradation. Use high-purity, neutral solvents like acetonitrile or methanol.
-
-
Probable Cause 2: Thermal Degradation. Elevated temperatures, even room temperature over extended periods, can accelerate the dehydration reaction.
-
Solution: Prepare solutions fresh and keep them cool (2-8°C) when not in use. Avoid leaving stock solutions on the benchtop for the duration of an experiment.
-
-
Troubleshooting Workflow:
Fig 1. Troubleshooting workflow for analyte loss.
Issue 2: I'm observing a new, later-eluting peak in my chromatogram that grows over time.
-
Probable Cause: Oxidative Degradation. The alpha-hydroxy acid moiety can be oxidized, particularly at the tertiary carbon bearing the hydroxyl group. This would lead to the formation of 2-(4-fluorophenyl)-2-oxopropanoic acid (a phenylglyoxylic acid derivative). This new keto-acid is generally more polar than the parent compound and may elute earlier in reversed-phase HPLC. However, if dimerization or other secondary reactions occur, later-eluting peaks are possible.
-
Solution: De-gas your solvents before use. If preparing stock solutions for storage, purge the vial headspace with an inert gas (N₂ or Ar) before sealing. Avoid sources of metal ions, which can catalyze oxidation.[3]
-
Issue 3: My solution turned slightly yellow after being left in the lab overnight.
-
Probable Cause: Photodegradation. Aromatic compounds, including 2-arylpropionic acids, can be susceptible to photodegradation upon exposure to UV light (including ambient laboratory light).[4][6] This process can create colored degradants.
-
Solution: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Minimize the exposure of the solution to direct light during experimental manipulations.
-
Part 3: Protocols and Methodologies
Protocol 3.1: Recommended Procedure for Solution Preparation and Storage
-
Solvent Selection: Use HPLC-grade acetonitrile, methanol, or a buffered aqueous solution. For aqueous solutions, prepare a buffer (e.g., 10 mM phosphate or acetate) and adjust the pH to a value between 3.0 and 6.0.
-
Preparation: Accurately weigh the this compound solid and dissolve it in the chosen solvent to the desired concentration. Use a calibrated volumetric flask.
-
Sonication: If dissolution is slow, briefly sonicate the solution (not exceeding 5 minutes) in a room temperature water bath.
-
Storage: If immediate use is not possible, transfer the solution to a clean, amber glass vial. Purge the headspace with nitrogen or argon, seal tightly with a PTFE-lined cap, and store in a refrigerator at 2-8°C.
-
Usage: Allow the solution to equilibrate to room temperature before use to ensure accurate volume measurements.
Protocol 3.2: General-Purpose HPLC-UV Method for Stability Monitoring
This method is designed to be a starting point and should be fully validated for your specific application.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 70% A / 30% B, hold for 2 min; linear to 30% A / 70% B over 8 min; hold for 2 min. | A gradient elution ensures that both the parent compound and a wide range of potential degradants (more or less polar) are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times and improved peak efficiency. |
| Injection Vol. | 10 µL | A standard volume; can be adjusted based on concentration and detector sensitivity. |
| Detection | UV at 220 nm | The phenyl ring provides a strong absorbance at this wavelength. |
| Run Time | ~15 minutes (including re-equilibration) | Allows for sufficient separation and column re-equilibration. |
Part 4: Scientific Deep Dive: The Chemistry of Degradation
Understanding the potential chemical transformations of this compound is key to preventing them. The two most probable non-photolytic degradation pathways are dehydration and oxidation.
4.1 Dehydration (Acid/Base Catalyzed)
Under acidic or basic conditions, and often accelerated by heat, the molecule can undergo an elimination reaction (dehydration) to lose a molecule of water. The tertiary alcohol and the adjacent acidic proton form a favorable leaving group. The product is 2-(4-fluorophenyl)acrylic acid, a conjugated system which is thermodynamically stable.
4.2 Oxidation
The tertiary alcohol can be oxidized to a ketone. This reaction can be initiated by strong oxidizing agents or by atmospheric oxygen, particularly in the presence of trace metal ion catalysts. The product is 2-(4-fluorophenyl)-2-oxopropanoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Mandelic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Photoreactivity of the Nonsteroidal Anti-inflammatory 2-Arylpropionic Acids with Photosensitizing Side Effects¶ / Photochemistry and Photobiology, 2007 [sci-hub.ru]
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid by Quantitative NMR
From the Desk of a Senior Application Scientist
Welcome to a detailed examination of purity determination for the specialized synthetic intermediate, 2-(4-Fluorophenyl)-2-hydroxypropionic acid. In the landscape of pharmaceutical development and fine chemical synthesis, the accurate assessment of a compound's purity is not merely a quality control checkpoint; it is the foundation of reliable downstream applications, from reaction yield calculations to ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).
This guide moves beyond a simple recitation of protocols. It is designed to provide you, the research scientist or drug development professional, with a deep, comparative understanding of why a particular analytical choice is made. We will focus on Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical technique, contrasting its performance, underlying principles, and practical workflows against established methods like High-Performance Liquid Chromatography (HPLC) and classical Titrimetry. Our objective is to equip you with the rationale to select the most fitting analytical tool for your specific needs, balancing the demands for accuracy, throughput, and resource allocation.
The Primacy of qNMR: A Foundational Technique
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method. The foundational principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This provides a linear response without the need for calibration curves against the analyte itself, a significant departure from chromatographic methods.[2]
When an internal standard of known purity and weight is introduced into the sample, the purity of the analyte can be determined by a straightforward ratio of signal integrals, corrected for molar mass and the number of protons. This direct traceability to a certified reference material (CRM) and, by extension, to SI units, grants qNMR a unique status in metrology, capable of achieving purity assignments with uncertainties of less than 0.1% under optimized conditions.
Why qNMR Excels for this compound
For a molecule like this compound, qNMR is particularly advantageous. The structure possesses multiple, distinct proton environments that are ideal for quantification:
-
Aromatic Protons: The fluorophenyl group provides signals in a region of the ¹H NMR spectrum that is typically uncongested.
-
Methyl Protons: The methyl group (CH₃) gives a sharp singlet, which is an excellent candidate for precise integration.
The choice of which proton signal to use for quantification is a critical decision. The methyl singlet is often preferred due to its sharpness and distance from potentially broad hydroxyl or carboxylic acid protons. However, the aromatic signals can also be used, and consistency between calculations from different signals serves as an internal validation of the result.
Experimental Workflow: qNMR Purity Determination
The following protocol is a self-validating system. The causality behind each step is explained to ensure not just procedural accuracy, but a fundamental understanding of the method's integrity.
Diagram: qNMR Purity Analysis Workflow
Caption: Workflow for qNMR purity determination.
Step-by-Step qNMR Protocol
-
Selection of Internal Standard (IS):
-
Causality: The IS must be of high, certified purity (>99.9%), chemically inert towards the analyte, and possess sharp, well-resolved proton signals that do not overlap with any analyte signals. It must also be soluble in the chosen deuterated solvent.
-
Recommendation: For this compound, Maleic acid or Dimethyl sulfone (DMSO₂) are excellent candidates. They are stable, non-volatile solids with simple spectra.
-
Protocol: Use an IS with a purity certificate. Dry the IS and the analyte under vacuum to remove residual solvents.
-
-
Sample Preparation:
-
Causality: Accurate weighing is the cornerstone of qNMR accuracy. Using a microbalance ensures precision. The analyte-to-IS mass ratio should be chosen to yield signal integrals of similar magnitude for optimal signal-to-noise and integration accuracy.
-
Protocol: a. Accurately weigh ~15-20 mg of this compound onto weighing paper using a calibrated microbalance. Record the weight (m_analyte). b. Accurately weigh ~10-15 mg of the chosen internal standard. Record the weight (m_IS). c. Transfer both solids to a single vial. Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure complete dissolution. d. Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Causality: Quantitative accuracy requires that the NMR experiment is set up to ensure full relaxation of all relevant nuclei between scans. This prevents signal saturation and ensures the signal area is truly proportional to concentration.
-
Protocol: a. Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion). b. Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. c. Set the acquisition parameters for quantitative analysis:
- Pulse Angle: 30-90°. A 90° pulse gives the maximum signal per scan, but a 30° pulse with a shorter relaxation delay can sometimes be more time-efficient.
- Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and IS). A generic value of 30-60 seconds is often sufficient for small molecules but should be experimentally determined for highest accuracy.
- Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Purity Calculation:
-
Causality: Proper processing ensures that the integrated areas accurately reflect the signal intensity. Manual, careful integration is superior to automated routines for this purpose.
-
Protocol: a. Apply Fourier transformation, followed by careful manual phasing and baseline correction across the entire spectrum. b. Integrate a well-resolved signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard. c. Calculate the purity using the following master equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., 3 for a CH₃ group)
-
M: Molar mass of the compound
-
m: Weighed mass of the compound
-
Purity_IS: Certified purity of the internal standard
-
-
Alternative Methodologies: A Comparative Overview
No single technique is universally optimal. Here, we compare qNMR to two common alternatives: HPLC-UV and Acid-Base Titration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse for purity analysis in the pharmaceutical industry, relying on the physical separation of the main component from its impurities.
-
Principle: The sample is dissolved in a mobile phase and passed through a column (typically a C18 stationary phase for organic acids). Components separate based on their differential partitioning between the mobile and stationary phases. Purity is typically determined by an area percent calculation from the resulting chromatogram.
-
Experimental Protocol (Ion Suppression RP-HPLC):
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). The low pH suppresses the ionization of the carboxylic acid, increasing its retention on the nonpolar C18 column.[3]
-
Standard/Sample Preparation: Prepare a stock solution of the analyte in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Elution: Isocratic or gradient elution.
-
-
Analysis: Inject the sample and integrate all observed peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Acid-Base Titration
This classical technique provides a direct measure of the acidic functional group content, which is often the primary goal of a purity assay for a carboxylic acid.
-
Principle: The carboxylic acid analyte is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, where all the acid has been neutralized, is detected using a colorimetric indicator or a pH meter.[4][5]
-
Experimental Protocol:
-
Titrant Standardization: Accurately standardize a ~0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh ~150-200 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate with the standardized NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Calculation: Calculate the purity based on the stoichiometry of the acid-base reaction.
-
Head-to-Head Performance Comparison
The choice of analytical method is a function of the specific requirements of the task. The table below provides a direct comparison of the key performance attributes for each technique.
| Feature | Quantitative NMR (qNMR) | HPLC-UV (Area %) | Acid-Base Titration |
| Principle | Ratio of nuclei in a magnetic field | Chromatographic separation & UV absorbance | Chemical neutralization reaction |
| Specificity | High (structure-specific signals) | High (separation-based) | Moderate to Low (titrates any acidic impurity) |
| Accuracy | Very High (±0.1-2%), primary method[6] | High (±1-2%), requires reference standard for absolute quantification | High (±0.5-1%), dependent on titrant standardization |
| Precision | Excellent (<1% RSD) | Excellent (<1% RSD) | Excellent (<0.5% RSD) |
| Sensitivity | Moderate (mg scale) | High (µg to ng scale) | Low (mg scale) |
| Reference Standard | Required (Internal Standard for purity) | Not required for area %; required for absolute quantification | Required (for titrant standardization) |
| Throughput | Moderate to High (minimal method development)[7] | Moderate (requires method development and run time) | High (for established methods) |
| Sample Integrity | Non-destructive | Destructive | Destructive |
| Cost & Complexity | High initial cost, moderate per-sample cost, high operator skill | Moderate initial cost, low per-sample cost, moderate operator skill | Low initial cost, very low per-sample cost, low operator skill |
Decision Framework: Selecting the Right Tool
The optimal analytical strategy depends on the context of the measurement. This decision diagram can guide your choice.
Caption: Decision guide for selecting a purity analysis method.
Conclusion and Recommendations
For the definitive purity assessment of This compound , qNMR emerges as a superior technique, particularly when establishing a reference standard or requiring a high-confidence value for critical applications. Its status as a primary method, its structural selectivity, and its non-destructive nature provide a level of analytical certainty that is difficult to match. The ability to obtain a direct purity value without analyte-specific calibration streamlines the workflow, especially in research and development settings where certified standards of the new chemical entity are not yet available.[7][8]
HPLC-UV remains the indispensable tool for impurity profiling. Its strength lies in its ability to separate and detect trace-level impurities that may not be visible or quantifiable by NMR. For routine quality control and release testing where a chromatographic fingerprint is required, HPLC is the industry standard.
Acid-Base Titration , while less specific, offers a fast, inexpensive, and highly precise method for confirming the content of the carboxylic acid functional group. It is an excellent choice for routine, high-throughput checks in a manufacturing environment where the impurity profile is already well-characterized.
Ultimately, these techniques are not mutually exclusive but are complementary. A comprehensive characterization of a new chemical entity like this compound would ideally leverage qNMR to certify the purity of a reference batch, HPLC-UV to develop a detailed impurity profile, and titration for rapid in-process controls. This integrated approach ensures the highest level of quality and confidence in your scientific and developmental endeavors.
References
- 2-HYDROXYPROPANOIC ACID | - atamankimya.com.
-
Analysis of Organic Acids in Aqueous Samples Application . Agilent. [Link]
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules . ACG Publications. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application . Shimadzu. [Link]
-
qNMR: A powerful tool for purity determination . RSSL. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . MDPI. [Link]
-
Carboxylic Acid Unknowns and Titration . Web.mnstate.edu. [Link]
-
9.2: Acid–Base Titrations . Chemistry LibreTexts. [Link]
-
Quantitative Classical Chemical Analysis Titrations . University of Technology, Iraq. [Link]
-
What is qNMR and why is it important? . Mestrelab Resources. [Link]
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- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
A Senior Application Scientist's Guide to Validating an HPLC Method for the Quantification of 2-(4-Fluorophenyl)-2-hydroxypropionic acid
For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, a key intermediate in various synthetic pathways. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental choices and offering a comparative perspective on potential outcomes. This guide is structured to be a self-validating system, where the integrity of each step reinforces the next, ensuring a robust and defensible analytical method.
The Analytical Challenge and the Proposed HPLC Solution
This compound presents a typical analytical challenge for a small organic molecule. Its quantification requires a method that is not only accurate and precise but also specific enough to distinguish it from starting materials, by-products, and potential degradation products.
Based on the chemical properties of the analyte (an organic acid), a reversed-phase HPLC (RP-HPLC) method is the logical choice. Herein, we propose a hypothetical yet scientifically sound HPLC method as the basis for our validation guide.
Proposed Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 220 nm |
| Run Time | 10 minutes |
Rationale for Choices: The C18 column is a workhorse for the separation of moderately polar compounds. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape and retention for the acidic analyte. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. A detection wavelength of 220 nm is selected based on the UV absorbance of the phenyl group.
The Validation Master Plan: A Holistic Approach
Method validation is not a linear process but an interconnected series of experiments designed to demonstrate the method's suitability for its intended purpose. Our validation master plan is visually represented below.
Caption: Overall workflow for HPLC method validation.
System Suitability: The Daily Health Check
Before any validation or sample analysis, it is imperative to ensure the chromatographic system is performing optimally.[1][2][3][4] System Suitability Testing (SST) is a set of predefined criteria that must be met to confirm the system's readiness.[3]
Experimental Protocol for System Suitability:
-
Prepare a standard solution of this compound at a concentration in the middle of the intended calibration range (e.g., 50 µg/mL).
-
Inject this standard solution six replicate times.
-
Evaluate the following parameters against the acceptance criteria.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and the ability to generate sharp peaks.[5] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the detector's response. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and the mobile phase composition. |
Specificity: Proving You're Measuring Only What You Intend To
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7]
Experimental Protocol for Specificity:
-
Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: If the analyte is in a formulated product, inject a sample of the placebo (all formulation components except the active pharmaceutical ingredient) to check for interference.
-
Forced Degradation Studies: Subject the analyte to stress conditions to intentionally produce degradation products.[8][9][10][11][12] This is a critical step to demonstrate that the method can separate the analyte from its potential degradants.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples and assess the peak purity of the analyte using a photodiode array (PDA) detector.
Expected Outcome for a Specific Method:
The chromatogram of the analyte should show no interfering peaks at its retention time in the blank and placebo injections. In the forced degradation samples, any degradation products should be well-resolved from the main analyte peak. The peak purity analysis should confirm that the analyte peak is spectrally homogeneous.
Caption: Conceptual diagram of a specific chromatographic separation.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol for Linearity:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations. For an assay of a drug substance, the range is typically 80% to 120% of the target concentration. A wider range, such as 50% to 150%, can also be used.[14]
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.
Acceptance Criteria and Data Presentation:
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.998 | Indicates a strong linear relationship between concentration and response.[14][15] |
| Y-intercept | Should be close to zero | A significant y-intercept may indicate the presence of a systematic error. |
| Residual Plot | Random distribution of points around the x-axis | Confirms the linearity of the data and the absence of any trends. |
Example Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25 | 152,345 |
| 50 | 301,567 |
| 75 | 455,890 |
| 100 | 605,123 |
| 125 | 758,456 |
| 150 | 909,876 |
| r² | 0.9995 |
Accuracy: How Close Are You to the True Value?
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[6][16] It is often determined by a recovery study.[16]
Experimental Protocol for Accuracy:
-
Prepare a placebo matrix (if applicable).
-
Spike the placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14] Prepare each concentration level in triplicate.[14][17]
-
Analyze the spiked samples and calculate the percent recovery for each sample.
Acceptance Criteria and Data Presentation:
The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for the assay of a drug substance.[18]
Example Accuracy Data:
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.2 | 99.0% |
| 80 | 80.8 | 101.0% |
| 80 | 79.6 | 99.5% |
| Mean (80%) | 99.8% | |
| 100 | 99.5 | 99.5% |
| 100 | 101.2 | 101.2% |
| 100 | 100.3 | 100.3% |
| Mean (100%) | 100.3% | |
| 120 | 118.8 | 99.0% |
| 120 | 120.6 | 100.5% |
| 120 | 119.4 | 99.5% |
| Mean (120%) | 99.7% |
Precision: A Measure of Reproducibility
Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6] It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[19]
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two sets of experiments.
-
Acceptance Criteria and Data Presentation:
The RSD for repeatability and intermediate precision should be within an acceptable limit, typically ≤ 2.0%.
Example Precision Data:
| Repeatability (Day 1, Analyst 1) | Intermediate Precision (Day 2, Analyst 2) | |
| Sample 1 | 100.2% | 99.8% |
| Sample 2 | 99.5% | 100.5% |
| Sample 3 | 100.8% | 101.0% |
| Sample 4 | 99.9% | 99.5% |
| Sample 5 | 100.5% | 100.2% |
| Sample 6 | 100.1% | 100.8% |
| Mean | 100.2% | 100.3% |
| RSD | 0.45% | 0.55% |
Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the Lower Boundaries
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[20][21] The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]
Experimental Protocol for LOD and LOQ:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH).[22]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
Alternative Approach (Signal-to-Noise Ratio):
LOD can also be determined at a signal-to-noise ratio of 3:1, and LOQ at a signal-to-noise ratio of 10:1.[5]
Data Presentation:
The calculated LOD and LOQ values should be reported. For the LOQ, it is also good practice to analyze a sample at this concentration to demonstrate that the precision and accuracy are acceptable.
Robustness: Assessing the Method's Resilience
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[23][24] It provides an indication of the method's reliability during normal usage.[6]
Experimental Protocol for Robustness:
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters within a small, realistic range.
-
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
Parameters to Investigate for Robustness:
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 5 °C |
| Mobile Phase Composition | ± 2% in the organic modifier |
| pH of the Mobile Phase Buffer | ± 0.2 units |
Acceptance Criteria:
The system suitability parameters should still be met under all varied conditions, and the final calculated concentration of the analyte should not be significantly affected.
Conclusion: A Validated Method is a Trustworthy Method
The comprehensive validation of this HPLC method for this compound provides a high degree of assurance that the method is suitable for its intended purpose. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we have built a self-validating system that ensures the integrity of the analytical data generated. This guide serves as a practical framework for researchers and scientists to approach method validation with a deep understanding of the underlying scientific principles, ultimately leading to more reliable and defensible scientific outcomes.
References
- HPLC Method Development and Valid
- The 6 Key Aspects of Analytical Method Valid
- Steps for HPLC Method Valid
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid - Benchchem.
- Analysis of Organic Acids in Aqueous Samples Applic
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
- System Suitability in HPLC Analysis | Pharmaguideline.
- A practical guide to forced degradation and stability studies for drug substances.
- Robustness Tests | LCGC Intern
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
- Analytical Method Validation: Back to Basics, Part II - LCGC Intern
- System suitability in HPLC Analysis - Pharmaceutical Upd
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC - NIH.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- What is meant by the limit of detection and quantific
- What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group.
- What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group.
- Acceptance criteria of validation parameters for HPLC - ResearchG
- What do Limit of Detection and Limit of Quantit
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
- System Suitability requirements for a USP HPLC Method - Tips & Suggestions - MicroSolv.
- System Suitability Test in HPLC – Key Parameters Explained - assayprism.com.
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A Comparative Guide to the Synthesis of Fluorinated Arylpropionic Acids
Introduction: The Significance of Fluorinated Arylpropionic Acids in Drug Discovery
Fluorinated arylpropionic acids represent a cornerstone in medicinal chemistry, most notably as a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The strategic incorporation of fluorine atoms into the molecular scaffold can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target enzymes, such as cyclooxygenase (COX). A prime example is Flurbiprofen, a potent NSAID where the fluorine atom is crucial for its therapeutic efficacy. The development of efficient and stereoselective synthetic routes to these compounds is paramount for both academic research and industrial drug production. This guide provides an in-depth comparison of three distinct and strategic synthetic routes for the preparation of fluorinated arylpropionic acids, with a focus on the synthesis of Flurbiprofen as a representative molecule. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative analysis of their respective advantages and limitations.
Route 1: Late-Stage Electrophilic Fluorination of an Aryl Boronic Acid Precursor
This approach strategically introduces the fluorine atom at a later stage of the synthesis onto a pre-formed arylpropionic acid scaffold. This can be particularly advantageous for the synthesis of analogues for structure-activity relationship (SAR) studies, as the core structure can be diversified before the fluorination step.
Causality Behind Experimental Choices
The choice of an aryl boronic acid as the precursor for fluorination is strategic due to its relatively mild reaction conditions and functional group tolerance. The use of an electrophilic fluorine source, such as acetyl hypofluorite (AcOF), allows for the direct replacement of the boronic acid group with a fluorine atom. AcOF is a powerful electrophilic fluorinating agent that can be generated in situ from diluted fluorine gas, making it a more manageable reagent than pure F₂. The mechanism is believed to involve the complexation of the acetate moiety of AcOF with the boron atom, which facilitates the electrophilic attack of the fluorine atom on the aromatic ring, leading to an ipso-substitution.
Experimental Protocol: Synthesis of a Fluorinated Arylpropionic Acid via Electrophilic Fluorination
This protocol is adapted from the general principles of electrophilic fluorination of aryl boronic acids.[1]
Step 1: Synthesis of the Aryl Boronic Acid Precursor
The synthesis of the required 2-(biphenyl-4-yl)propanoic acid boronic acid precursor would typically involve a Suzuki-Miyaura coupling to form the biphenyl core, followed by functionalization to introduce the propionic acid and boronic acid moieties. For the purpose of this guide, we will start from a commercially available or previously synthesized aryl boronic acid ester.
Step 2: Electrophilic Fluorination
-
In a meticulously dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl boronic acid ester (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Cool the solution to the desired temperature, typically between -20 °C and room temperature, depending on the reactivity of the substrate and the fluorinating agent.
-
Slowly add a solution of the electrophilic fluorinating agent, for example, a pre-prepared solution of acetyl hypofluorite (AcOF) (1.1-1.5 eq.), to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any excess fluorinating agent.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated arylpropionic acid ester.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) to obtain the final fluorinated arylpropionic acid.
Visualization of Route 1
Caption: Late-stage electrophilic fluorination of an aryl boronic acid.
Route 2: Convergent Synthesis via Suzuki Coupling and Subsequent Functionalization
This widely employed route involves the initial construction of the fluorinated biphenyl core through a palladium-catalyzed Suzuki-Miyaura coupling reaction. The propionic acid side chain is then introduced in subsequent steps. This convergent approach is robust and allows for the synthesis of a wide range of analogues by varying the coupling partners.
Causality Behind Experimental Choices
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[2][3] The use of a palladium catalyst, often with a phosphine ligand, is crucial for the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. The subsequent steps to build the propionic acid moiety from an amino group via diazotization and Sandmeyer-type reaction, followed by the introduction of the propionic acid side chain, are well-established and reliable transformations in organic synthesis.
Experimental Protocol: Synthesis of Flurbiprofen via Suzuki Coupling
This protocol is a detailed representation of a published synthesis of Flurbiprofen.[2]
Step 1: Synthesis of 2-(3-Fluoro-4-aminophenyl)propanoic acid
This intermediate is prepared from 2,4-difluoronitrobenzene and ethyl methylmalonate in a multistep sequence involving nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis/decarboxylation.
Step 2: Diazotization and Bromination
-
Dissolve 2-(3-fluoro-4-aminophenyl)propanoic acid (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Add the cold diazonium salt solution to the CuBr solution.
-
Heat the mixture to induce the Sandmeyer reaction, leading to the formation of 2-(4-bromo-2-fluorophenyl)propanoic acid.
-
Extract the product with an organic solvent, wash, dry, and purify.
Step 3: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 2-(4-bromo-2-fluorophenyl)propanoic acid (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C, 0.05 mol%), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water or just water).[2]
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, acidify with HCl, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield Flurbiprofen.
Visualization of Route 2
Caption: Convergent synthesis of Flurbiprofen via Suzuki coupling.
Route 3: Asymmetric Synthesis via 1,2-Aryl Rearrangement
For the synthesis of enantiomerically pure arylpropionic acids, asymmetric methods are highly desirable, as typically only one enantiomer possesses the desired pharmacological activity. This route employs a chiral auxiliary to induce a diastereoselective 1,2-aryl migration, thereby establishing the stereocenter with high enantiomeric excess.
Causality Behind Experimental Choices
This elegant strategy hinges on the stereocontrolled rearrangement of an α-hydroxy acetal. The use of a chiral auxiliary, which is later cleaved, allows for the creation of a specific stereocenter. The 1,2-aryl migration is the key stereochemistry-determining step. The choice of reagents and reaction conditions is critical to ensure high diastereoselectivity in the rearrangement and to avoid racemization in subsequent steps. This method is particularly valuable for producing the therapeutically active (S)-enantiomer of profens. A reported method for (S)-Flurbiprofen achieves a high overall yield and excellent enantioselectivity without the need for expensive catalysts.[4][5][6]
Experimental Protocol: Asymmetric Synthesis of (S)-Flurbiprofen
This protocol is based on the principles of asymmetric synthesis involving a 1,2-aryl rearrangement.[4][5][6]
Step 1: Preparation of Chiral α-Hydroxy Acetal
-
Start with 4-bromo-2-fluorobiphenyl as the key starting material.
-
React it with a suitable chiral auxiliary, such as a derivative of lactic acid or a chiral amino alcohol, to form a chiral ester or amide.
-
This is followed by a series of transformations to construct the α-hydroxy acetal intermediate where the stereochemistry is controlled by the chiral auxiliary.
Step 2: Diastereoselective 1,2-Aryl Rearrangement
-
Treat the chiral α-hydroxy acetal with a Lewis acid or a protic acid to promote the 1,2-rearrangement of the fluorobiphenyl group. The stereochemistry of the migrating group is retained, leading to the formation of a chiral α-aryl propionate derivative with high diastereoselectivity.
-
The choice of acid and solvent is crucial to maximize the diastereomeric excess.
Step 3: Cleavage of the Chiral Auxiliary and Hydrolysis
-
Remove the chiral auxiliary under conditions that do not affect the newly formed stereocenter. This could involve hydrolysis or hydrogenolysis.
-
Hydrolyze the resulting ester to the carboxylic acid to yield enantiomerically enriched (S)-Flurbiprofen.
Visualization of Route 3
Caption: Asymmetric synthesis of (S)-Flurbiprofen via 1,2-aryl rearrangement.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Late-Stage Fluorination | Route 2: Suzuki Coupling | Route 3: Asymmetric 1,2-Aryl Rearrangement |
| Overall Yield | Variable, dependent on precursor synthesis. The fluorination step itself can be high yielding (up to 85%).[1] | Good, with reported overall yields of up to 69%.[2] | Good, with a reported overall yield of 20% from 4-bromo-2-fluorobiphenyl.[4][5][6] |
| Stereoselectivity | Not inherently stereoselective. Requires a chiral precursor or subsequent resolution. | Racemic product is typically formed. | Excellent, with reported enantiomeric excess of 96%.[4][5][6] |
| Atom Economy | Moderate, as it involves the use of a boronic acid and a fluorinating agent. | Good, especially the Suzuki coupling step. | Moderate, due to the use of a chiral auxiliary that is later removed. |
| Scalability | Potentially scalable, but the use of specialized fluorinating agents may pose challenges. | Highly scalable and widely used in industrial processes. | Scalable, and designed to avoid expensive catalysts, making it suitable for larger-scale manufacturing.[4][5][6] |
| Reagent Availability | Requires synthesis of a specific boronic acid precursor. Electrophilic fluorinating agents can be expensive. | Starting materials (aryl halides and boronic acids) are widely available. | The key starting material, 4-bromo-2-fluorobiphenyl, is accessible. Chiral auxiliaries are also commercially available. |
| Key Advantages | Good for late-stage functionalization and SAR studies. | Robust, reliable, and highly versatile for analogue synthesis. | Provides direct access to enantiomerically pure product with high enantioselectivity. |
| Key Limitations | May require multi-step synthesis of the precursor. Handling of some fluorinating agents requires care. | Produces a racemic mixture, requiring a separate resolution step for enantiopure products. | The overall yield may be lower than some racemic routes. |
Conclusion and Future Perspectives
The synthesis of fluorinated arylpropionic acids is a mature field with several robust and efficient methodologies. The choice of the optimal synthetic route depends heavily on the specific goals of the researcher or drug developer. For the rapid generation of analogues for early-stage drug discovery, the convergent Suzuki coupling approach (Route 2) offers unparalleled flexibility. When the primary objective is the production of the enantiomerically pure active pharmaceutical ingredient, an asymmetric synthesis, such as the 1,2-aryl rearrangement strategy (Route 3), is superior, obviating the need for costly and often inefficient resolution steps. The late-stage fluorination approach (Route 1) holds promise for specialized applications, particularly in the context of radiolabeling with ¹⁸F for positron emission tomography (PET) imaging.
Future advancements in this field will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metal catalysts and biocatalytic approaches. The continued exploration of novel fluorinating reagents with improved safety profiles and reactivity will also be crucial in pushing the boundaries of what is possible in the synthesis of this important class of therapeutic agents.
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Fañanás-Mastral, M. & Feringa, B. L. Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates. J. Am. Chem. Soc.2014 , 136(28), 9894-9897. [Link]
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Milenković, D. et al. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Pharmaceuticals (Basel)2024 , 17(1), 108. [Link]
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Hartwig, J. F. et al. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. J. Am. Chem. Soc.2013 , 135(6), 2088-2091. [Link]
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Fañanás-Mastral, M. & Feringa, B. L. Copper-Catalyzed Synthesis of Mixed Alkyl Aryl Phosphonates. J. Am. Chem. Soc.2014 , 136(28), 9894-9897. [Link]
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Asymmetric 1,2-diaxial synthesis of bi-(hetero)aryl benzofulvene atropisomers via transient directing group-assisted dehydrogenative coupling. Chem. Commun.2023 , 59(84), 12621-12624. [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Propionic Acid Derivatives: Ibuprofen, Naproxen, and Ketoprofen
This guide provides an in-depth, objective comparison of the cytotoxic profiles of three widely used propionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs): ibuprofen, naproxen, and ketoprofen. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the varying effects of these compounds on cell viability and the underlying mechanisms of cell death. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trustworthy resource for in vitro toxicological assessments.
Introduction: The Dual Nature of Propionic Acid NSAIDs
Ibuprofen, naproxen, and ketoprofen are cornerstones in the management of pain and inflammation, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. However, beyond their intended pharmacological action, these compounds can induce cytotoxic effects, a critical consideration in drug safety and development. Understanding the comparative cytotoxicity of these derivatives is paramount for predicting potential adverse effects and for the development of safer therapeutic agents. This guide delves into the cytotoxic potential of these drugs, exploring their impact on various cell lines and the molecular pathways they trigger, leading to either programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potential. The following tables summarize the available IC50 values for ibuprofen, naproxen, and ketoprofen across different human cell lines, as determined by the MTT assay. It is important to note that direct comparative studies across all three compounds on a single cell line are limited, and thus the data presented is a synthesis from multiple sources.
Table 1: Comparative IC50 Values of Ibuprofen and Naproxen on Human Cholangiocarcinoma Cell Lines after 48 hours of exposure [1]
| Compound | Cell Line | IC50 (mM) |
| Ibuprofen | KKU-M139 | 1.87 |
| Naproxen | KKU-M139 | 2.49 |
| Ibuprofen | KKU-213B | 1.63 |
| Naproxen | KKU-213B | 6.95 |
Table 2: Cytotoxicity Data for Ibuprofen on Human Liver Cancer (HepG2) and Normal Fibroblast (AGO) Cell Lines [2]
| Compound | Cell Line | Concentration (mg/mL) | Viability Reduction (after 72h) |
| Ibuprofen | HepG2 | 10 | Significant |
| Ibuprofen | HepG2 | 1 | Significant |
| Ibuprofen | HepG2 | 0.1 | Significant |
| Ibuprofen | HepG2 | 0.001 | Significant |
| Ibuprofen | AGO | 10 | Significant |
| Ibuprofen | AGO | < 10 | Not Significant |
Table 3: Cytotoxicity Data for Ketoprofen
| Compound | Cell Line | IC50 (µM) | Source |
| Ketoprofen | L929 | > 100 | [3] |
| Ketoprofen | A2780 | 583.7 (after 24h) | [4] |
From the available data, ibuprofen generally exhibits a lower IC50 value compared to naproxen in cholangiocarcinoma cell lines, suggesting a higher cytotoxic potential in this context[1]. The data on HepG2 cells indicates a dose-dependent cytotoxic effect of ibuprofen[2]. The information for ketoprofen is less directly comparable but suggests a lower cytotoxicity in L929 cells[3].
Mechanisms of Cell Death: Apoptosis vs. Necrosis
The cytotoxic effects of propionic acid derivatives are primarily mediated through the induction of apoptosis and, to a lesser extent, necrosis.
Apoptosis: Programmed Cell Death
Apoptosis is a regulated process of cell suicide that is crucial for normal tissue homeostasis. NSAIDs have been shown to induce apoptosis in various cell types, often through the mitochondrial (intrinsic) pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
-
Ibuprofen-Induced Apoptosis: Ibuprofen has been reported to induce apoptosis through the PI3K/Akt/mTOR signaling pathway[5]. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
-
Naproxen-Induced Apoptosis: Naproxen-induced apoptosis is associated with the modulation of NF-κB, MAPK, and PI3K/Akt signaling pathways[6]. It can also lead to caspase-3 activation[6].
-
Ketoprofen-Induced Apoptosis: Ketoprofen has been shown to induce apoptosis via the extrinsic pathway by acting on the Fas receptor[7]. It can also inhibit the JAK/STAT signaling pathway, which is involved in cell survival[8][9].
Figure 1: Simplified overview of apoptosis pathways induced by propionic acid derivatives.
Necrosis and Necroptosis
Necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis, which often triggers an inflammatory response. Necroptosis is a programmed form of necrosis that can be initiated by signals such as TNF-α[10]. While NSAIDs are known to induce necrosis, particularly at high concentrations, the specific signaling pathways for each propionic acid derivative are less well-defined than for apoptosis. It is understood that NSAID-induced mitochondrial dysfunction can lead to both apoptosis and necrosis[11].
Figure 2: General pathway of NSAID-induced necrosis.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed, step-by-step methodologies for the two most common in vitro cytotoxicity assays, the MTT and LDH assays, consistent with ISO 10993-5 standards.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Figure 3: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a series of dilutions of ibuprofen, naproxen, and ketoprofen in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle controls (medium with the solvent at the highest concentration used) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage, which is an indicator of cytotoxicity.
Figure 4: Workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the test wells, prepare wells for a maximum LDH release control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 10 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in the treated wells to the maximum LDH release control.
Conclusion and Future Perspectives
This guide provides a comparative overview of the in vitro cytotoxicity of ibuprofen, naproxen, and ketoprofen. The available data suggests that ibuprofen may have a higher cytotoxic potential than naproxen in certain cancer cell lines. All three propionic acid derivatives induce apoptosis, albeit through partially distinct signaling pathways.
It is crucial for researchers to recognize that in vitro cytotoxicity can be highly dependent on the cell type, drug concentration, and exposure time. The experimental protocols provided herein offer standardized methods for assessing these effects in a reproducible manner.
Future research should focus on direct, head-to-head comparative studies of these and other NSAIDs across a broader range of cell lines to establish a more comprehensive and directly comparable cytotoxicity profile. Further elucidation of the specific molecular targets and signaling pathways involved in NSAID-induced necrosis will also be critical for a complete understanding of their toxicological profiles. This knowledge will be invaluable for the rational design of safer and more effective anti-inflammatory therapies.
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A Comparative Analysis of 2-(4-Fluorophenyl)-2-hydroxypropionic acid and 2-(4-chlorophenyl)-2-hydroxypropanoic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and building blocks, the subtle substitution of one halogen for another on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two such structurally related α-hydroxy acids: 2-(4-Fluorophenyl)-2-hydroxypropionic acid and 2-(4-chlorophenyl)-2-hydroxypropanoic acid. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and therapeutic development endeavors.
Introduction: The Significance of Halogen Substitution
The introduction of fluorine and chlorine into bioactive molecules is a cornerstone of modern medicinal chemistry. These halogens can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. While both are halogens, their distinct electronic and steric properties often lead to divergent biological outcomes. This guide will dissect these differences in the context of the 2-phenyl-2-hydroxypropionic acid scaffold.
Physicochemical Properties: A Tale of Two Halogens
While direct experimental data comparing the two title compounds is sparse in the literature, we can infer their properties based on established principles of physical organic chemistry. The primary difference between the two molecules lies in the electronic and steric nature of the halogen substituent at the para-position of the phenyl ring.
| Property | This compound | 2-(4-chlorophenyl)-2-hydroxypropanoic acid | Rationale for Predicted Differences |
| Molecular Weight | 184.16 g/mol | 200.62 g/mol | The higher atomic mass of chlorine compared to fluorine. |
| Predicted Acidity (pKa) | Expected to be slightly less acidic | Expected to be slightly more acidic | While fluorine is more electronegative, chlorine has a greater acidifying effect on benzoic acids due to fluorine's moderate π-donating character, which slightly counteracts its inductive electron withdrawal[1]. |
| Predicted Lipophilicity (LogP) | Expected to be lower | Expected to be higher | Chlorine substitution generally leads to a greater increase in lipophilicity compared to fluorine substitution. |
| Predicted Melting Point | Likely a crystalline solid | Likely a crystalline solid | Based on related structures, both are expected to be crystalline solids. The melting point will be influenced by crystal packing, which is difficult to predict without experimental data. |
Synthesis and Reaction Mechanisms
The synthesis of 2-aryl-2-hydroxypropanoic acids can be achieved through several established synthetic routes. A common and versatile approach involves the use of a Grignard reagent to introduce the substituted phenyl group onto a lactate-derived electrophile.
Proposed Synthetic Pathway
A plausible synthetic route for both compounds would start from a protected lactic acid derivative, such as methyl lactate. The hydroxyl group is first protected, for example, as a silyl ether, to prevent it from reacting with the Grignard reagent. The ester is then reacted with the appropriate Grignard reagent (4-fluorophenylmagnesium bromide or 4-chlorophenylmagnesium bromide) to form the tertiary alcohol. Finally, deprotection of the hydroxyl group and hydrolysis of the ester yields the desired product.
Caption: Proposed synthetic workflow for 2-(4-halophenyl)-2-hydroxypropionic acids.
Experimental Protocol: General Procedure for the Synthesis of 2-(4-halophenyl)-2-hydroxypropanoic acids
Materials:
-
Methyl lactate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous diethyl ether or THF
-
4-Fluorophenylmagnesium bromide (or 4-chlorophenylmagnesium bromide) solution in ether/THF
-
Hydrochloric acid (e.g., 1 M)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step 1: Protection of Methyl Lactate
-
To a solution of methyl lactate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C, add TBDMSCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the protected methyl lactate.
Step 2: Grignard Reaction
-
Dissolve the protected methyl lactate (1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the Grignard reagent (4-fluorophenylmagnesium bromide or 4-chlorophenylmagnesium bromide, 1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
Step 3: Deprotection and Hydrolysis
-
Combine the organic layers from the previous step and wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Dissolve the crude product in a mixture of THF and 1 M HCl.
-
Stir the mixture at room temperature for 4-6 hours until the deprotection and hydrolysis are complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2 and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, concentrate, and purify the final product by recrystallization or column chromatography.
Spectroscopic Characterization: A Comparative Overview
The structural differences between the two compounds will be evident in their spectroscopic data.
Caption: Key spectroscopic features for the characterization of the title compounds.
Key Spectroscopic Differences:
-
¹⁹F NMR: The most significant difference is the presence of a fluorine atom in this compound, which allows for analysis by ¹⁹F NMR spectroscopy. This can be a powerful tool for monitoring reactions and assessing purity[2].
-
Mass Spectrometry: 2-(4-chlorophenyl)-2-hydroxypropanoic acid will exhibit a characteristic isotopic pattern for chlorine in its mass spectrum, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak. This provides a clear signature for the presence of a single chlorine atom[3]. The molecular ion peaks for the two compounds will also differ by the mass difference between chlorine and fluorine.
-
¹³C NMR: The carbon directly attached to the halogen will have a different chemical shift in each compound. Furthermore, the carbon signals of the aromatic ring in the fluoro-compound will show coupling to the fluorine atom.
-
Infrared Spectroscopy: The C-X stretching frequencies will differ, with the C-F stretch typically appearing at a higher wavenumber than the C-Cl stretch[4].
Biological Activity: A Predictive Comparison
While no direct comparative biological data for these two specific molecules was found, extensive research in medicinal chemistry allows for an informed prediction of their potential biological activities. The choice between a fluorine and a chlorine substituent is a critical decision in drug design, as it can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.
A large-scale analysis of fluorinated and chlorinated molecular matched pairs in drug discovery revealed that chlorinated compounds, on average, show a slight increase in binding affinity and functional bioactivity compared to their fluorinated counterparts[1]. This is attributed to a combination of factors, including the greater polarizability and different halogen bonding capabilities of chlorine.
However, the "better" halogen is highly context-dependent and depends on the specific biological target and the desired pharmacological profile.
-
Metabolic Stability: The C-F bond is stronger than the C-Cl bond, often leading to increased metabolic stability for fluorinated compounds. This can result in a longer half-life in vivo.
-
Binding Interactions: Chlorine, being larger and more polarizable, can engage in different types of interactions with a protein binding pocket compared to fluorine. This can lead to differences in potency and selectivity.
-
Lipophilicity and Permeability: The higher lipophilicity of the chloro-derivative may enhance its ability to cross cell membranes, but it could also lead to increased off-target effects and potential toxicity.
Conclusion and Future Directions
Both this compound and 2-(4-chlorophenyl)-2-hydroxypropanoic acid are valuable building blocks for the synthesis of more complex molecules in drug discovery and materials science. The choice between the two will depend on the specific application and the desired properties of the final product.
-
This compound may be preferred when high metabolic stability is a key consideration, and the ability to use ¹⁹F NMR as an analytical tool is advantageous.
-
2-(4-chlorophenyl)-2-hydroxypropanoic acid might be chosen to potentially enhance binding affinity or to increase lipophilicity.
Further experimental studies are warranted to directly compare the physicochemical properties and biological activities of these two compounds. Such studies would provide valuable data for medicinal chemists and contribute to a deeper understanding of the nuanced effects of halogen substitution in drug design.
References
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Ataman Kimya. 2-HYDROXYPROPANOIC ACID. [Link]
- Meanwell, N. A. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of Medicinal Chemistry.
-
Patel, K., & Sanghani, Y. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate. [Link]
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PubChem. 2-hydroxypropanoic acid;(2R)-2-hydroxypropanoic acid. National Institutes of Health. [Link]
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Zhang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
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JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 2-(4-Fluorophenyl)-2-hydroxypropionic acid
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (e.e.) is not merely a quality control metric; it is a critical determinant of a drug's efficacy and safety. For the chiral molecule 2-(4-Fluorophenyl)-2-hydroxypropionic acid, a key intermediate in the synthesis of various bioactive compounds, robust and reliable analytical methods for quantifying its enantiomeric purity are paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and supported by experimental data.
Introduction: The Significance of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their three-dimensional arrangement can lead to profound differences in their interaction with chiral biological systems such as enzymes and receptors. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is a cornerstone of asymmetric synthesis and drug development.
This guide will explore and compare three principal methods for determining the enantiomeric excess of this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique that is often the gold standard for its accuracy and precision.
-
Gas Chromatography (GC) with Chiral Stationary Phases: A valuable alternative, particularly for volatile compounds, often requiring derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: A versatile method that offers a different analytical perspective, avoiding chromatographic separation.
Each method will be evaluated based on its underlying principles, experimental workflow, and the quality of the resulting data.
Comparative Analysis of Analytical Methodologies
The choice of analytical method for determining enantiomeric excess is often dictated by factors such as the physicochemical properties of the analyte, the required level of accuracy, sample throughput, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted technique for the separation of enantiomers due to its high resolution and broad applicability.[1] The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Separation:
The enantiomers of this compound form transient diastereomeric complexes with the chiral stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.
Experimental Workflow:
Figure 1: A generalized workflow for chiral HPLC analysis.
Recommended Experimental Protocol:
-
Column: A Chiralcel OJ-RH column is often suitable for the separation of acidic enantiomers.[2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (with pH adjustment, e.g., to pH 4) is a common starting point. The exact ratio needs to be optimized for the best resolution.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C or 40°C) to ensure reproducibility.[2]
-
Detection: UV detection at a wavelength where the analyte absorbs, for instance, 210 nm.[2]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Data Presentation:
| Parameter | Typical Value | Reference |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | [3] |
| Mobile Phase | Acetonitrile/Methanol/Water (pH adjusted) | [2] |
| Resolution (Rs) | > 1.5 for baseline separation | [2] |
| Limit of Quantification | Typically in the low µg/mL range | N/A |
Causality Behind Choices: Polysaccharide-based CSPs are chosen for their broad enantioselectivity, forming chiral cavities and interacting with analytes through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase composition is critical; its polarity and pH affect the retention and interaction with the CSP, thereby influencing the separation.
Gas Chromatography (GC) with Chiral Stationary Phases
For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.[4] Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.[5]
Principle of Separation:
Similar to HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives.[4] The derivatized enantiomers interact differently with the CSP, leading to different elution times.
Derivatization:
The carboxylic acid and hydroxyl groups must be derivatized to increase volatility and thermal stability.[6] A common approach is esterification of the carboxylic acid and silylation of the hydroxyl group.
Experimental Workflow:
Figure 2: Workflow for chiral GC analysis, including the essential derivatization step.
Recommended Experimental Protocol:
-
Derivatization:
-
Esterification: React the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst.
-
Silylation: React the hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
-
GC Conditions:
-
Column: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., β- or γ-cyclodextrin derivative).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.
-
Injector and Detector Temperature: Set appropriately high to prevent condensation.
-
Detector: Flame Ionization Detector (FID) for general-purpose detection or a Mass Spectrometer (MS) for enhanced specificity.
-
Data Presentation:
| Parameter | Typical Choice | Rationale |
| Derivatization Agent | BSTFA, Diazomethane | Increases volatility and thermal stability.[5][6] |
| Chiral Stationary Phase | Cyclodextrin derivatives | Forms inclusion complexes with the analytes.[4] |
| Detector | FID or MS | FID offers wide linear range; MS provides structural information. |
Trustworthiness of the Protocol: A key aspect of this method's validity is ensuring that no racemization occurs during the derivatization step. This can be verified by derivatizing a sample of known, high enantiomeric excess and confirming that the e.e. value remains unchanged.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy provides a fundamentally different approach to e.e. determination, as it does not require physical separation of the enantiomers.[8] Instead, it relies on creating a diastereomeric environment in the NMR tube.
Principle of Differentiation:
A chiral solvating agent (CSA) is added to the NMR sample containing the racemic analyte.[9] The CSA interacts non-covalently with both enantiomers to form transient diastereomeric complexes.[10] These diastereomeric complexes are energetically different and exist in different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer.[10]
Experimental Workflow:
Figure 3: Workflow for determining enantiomeric excess using NMR with a chiral solvating agent.
Recommended Experimental Protocol:
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, Benzene-d₆).
-
Chiral Solvating Agent: A common choice for acidic compounds is a chiral amine like (R)- or (S)-1-phenylethylamine or quinine.[11]
-
NMR Experiment: A standard ¹H NMR experiment is usually sufficient. Given the fluorine atom in the molecule, ¹⁹F NMR can also be a powerful tool, often providing a cleaner spectrum with significant chemical shift differences.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Data Presentation:
| Parameter | Typical Choice | Rationale |
| Chiral Solvating Agent | Chiral amines (e.g., 1-phenylethylamine) or alcohols | Forms diastereomeric complexes through acid-base or hydrogen bonding interactions.[9][12] |
| NMR Nucleus | ¹H, ¹⁹F | ¹H is standard; ¹⁹F can offer higher resolution and less background. |
| Molar Ratio (Analyte:CSA) | Typically 1:1 to 1:2 | Optimized to maximize the chemical shift difference (Δδ). |
Expertise in Action: The choice of CSA and solvent is crucial. A non-polar solvent often enhances the non-covalent interactions leading to better spectral resolution. The stoichiometry of the analyte-CSA complex can be investigated through titration experiments to find the optimal ratio for maximum separation of the signals.
Method Comparison Summary and Recommendations
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | NMR with CSA |
| Principle | Physical separation on a chiral stationary phase | Physical separation of volatile derivatives on a chiral stationary phase | Formation of diastereomeric complexes in solution, observed by NMR |
| Sample Prep | Simple dissolution | Derivatization required (can be time-consuming) | Simple mixing of analyte and CSA |
| Sensitivity | High | Very High | Moderate |
| Accuracy/Precision | Excellent | Excellent (if derivatization is complete and non-racemizing) | Good to Excellent |
| Throughput | Moderate | Moderate | Potentially High |
| Instrumentation | Standard HPLC with chiral column | Standard GC with chiral column | Standard NMR spectrometer |
| Key Advantage | Direct analysis, widely applicable | High resolution for volatile compounds | Non-destructive, rapid analysis |
| Key Disadvantage | Cost of chiral columns | Derivatization adds complexity and potential for error | Lower sensitivity, requires suitable CSA |
Recommendation:
-
For routine, high-accuracy quality control, Chiral HPLC is the recommended method due to its robustness, direct analysis capability, and excellent precision.
-
Chiral GC is a strong alternative if the laboratory has established derivatization protocols and requires very high sensitivity.
-
NMR with a CSA is an excellent choice for rapid screening, reaction monitoring, and when a non-destructive method is preferred. Its utility in a high-throughput setting can also be advantageous.[11]
Ultimately, the most suitable method will depend on the specific requirements of the analysis, including the desired level of precision, sample matrix, and available resources. Method validation according to ICH guidelines is essential for any of these techniques when used in a regulated environment.
References
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Noppinger, K. et al. (2017). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]
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Toth, G. et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
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Wenzel, T. J. & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Labuta, J. et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. Available at: [Link]
- Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
-
Le, P. M. et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Wang, Y. et al. (2007). Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector. PubMed. Available at: [Link]
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Di Bari, L. & Pescitelli, G. (2019). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]
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Ishii, K. et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Am-Abel, A. et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
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Kopec, S. et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI. Available at: [Link]
-
Bijev, A. & Yaneva, D. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
Wenzel, T. J. & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. PubMed. Available at: [Link]
-
Li, S. et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. Available at: [Link]
-
Cirilli, R. et al. (2022). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. Available at: [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
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Nakagawa, K. et al. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. Available at: [Link]
-
Qian, H.-L. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Singh, K. et al. (2018). NMR determination of enantiomeric excess. ResearchGate. Available at: [Link]
-
Zuri, G. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Available at: [Link]
-
Zajac, M. et al. (2022). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv. Available at: [Link]
-
Tedesco, D. et al. (2012). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. Available at: [Link]
-
El-Haddad, N. et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]
-
Webber, P. A. et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]
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Svoronos, P. & Sarlo, E. (2023). Derivatization. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic potential of novel derivatives of 2-(4-Fluorophenyl)-2-hydroxypropionic acid. We move beyond simplistic protocols to offer a strategic, multi-faceted screening approach grounded in established pharmacological principles. The methodologies outlined herein are designed to be self-validating, enabling researchers to generate robust, reproducible data for identifying promising lead compounds for further development.
Introduction: The Rationale for Screening this Scaffold
The 2-arylpropionic acid scaffold is a cornerstone of modern medicine, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen[1][2]. The parent compound, this compound, presents a compelling starting point for derivative synthesis due to several key features:
-
The Arylpropionic Acid Core: This moiety is a well-established pharmacophore known to interact with various biological targets, particularly enzymes involved in inflammation.[1]
-
Fluorine Substitution: The 4-fluoro substituent can significantly enhance metabolic stability and binding affinity through favorable electronic interactions with target proteins.
-
Tertiary Hydroxyl Group: This functional group provides a crucial anchor for hydrogen bonding and serves as a versatile handle for creating a diverse library of ester, ether, or other derivatives.
By systematically modifying this core structure, we can explore a wide chemical space to uncover novel therapeutic activities. This guide will focus on a tiered screening cascade for three high-potential therapeutic areas: oncology, inflammation, and infectious diseases.
Foundational Step: Synthesis of Derivatives
The exploration of biological activity begins with a robust synthetic strategy. The carboxylic acid and hydroxyl groups of the parent compound are primary sites for derivatization. A generalized approach involves creating esters, amides, or hydrazones to modulate the compound's lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences target engagement and cell permeability.
A common synthetic route is the condensation reaction. For instance, converting the carboxylic acid to a hydrazide, which can then be reacted with various aromatic aldehydes, yields a library of hydrazide-hydrazone derivatives.[3]
Caption: Generalized workflow for synthesizing derivatives.
Tier 1 Screening: Anticancer Activity
Causality: Phenylacetamide and propanoic acid derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The rationale is to assess the cytotoxicity of the novel derivatives against a panel of human cancer cells and compare their potency and selectivity.
Experimental Workflow: Antiproliferative Screening
Caption: Workflow for anticancer activity screening using the MTT assay.
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay is a standard for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed a panel of human cancer cells (e.g., HCT-116 colon carcinoma, PC3 prostate carcinoma, MCF-7 breast carcinoma) and a non-cancerous cell line (e.g., HEK-293) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.
Comparative Data Summary: Anticancer Activity
| Derivative ID | Modification | HCT-116 IC₅₀ (µM) | PC3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) (Toxicity) | Selectivity Index (SI)¹ |
| Parent | - | >100 | >100 | >100 | >100 | - |
| D-001 | e.g., Methyl Ester | 55.2 | 78.1 | 62.5 | >100 | >1.8 |
| D-002 | e.g., Phenyl Amide | 12.7 | 9.4 | 25.3 | 85.0 | 9.0 (for PC3) |
| D-003 | e.g., Nitro-phenyl Hydrazone | 5.1 | 3.8 | 8.9 | 60.5 | 15.9 (for PC3) |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.5 | 2.5 | 2.3 (for PC3) |
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
Tier 2 Screening: Anti-inflammatory Activity
Causality: The arylpropionic acid class of molecules are classic inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A related compound, Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), is a potent anti-inflammatory agent.[7] Screening for anti-inflammatory activity is therefore a logical step.
Mechanism of Action: NSAID Pathway
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid Isomers
Introduction: In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. 2-(4-Fluorophenyl)-2-hydroxypropionic acid is a chiral building block whose enantiomeric purity is paramount for its successful integration into complex pharmaceutical agents. The presence of a chiral center at the C2 position gives rise to two non-superimposable mirror-image isomers: (R)-2-(4-Fluorophenyl)-2-hydroxypropionic acid and (S)-2-(4-Fluorophenyl)-2-hydroxypropionic acid. Distinguishing between these enantiomers is impossible using standard achiral spectroscopic methods. This guide provides an in-depth comparison of the spectroscopic techniques required to both confirm the compound's structural integrity and definitively differentiate its chiral forms, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
Part 1: Structural Confirmation with Achiral Spectroscopy
Before attempting to differentiate the enantiomers, it is essential to confirm the overall molecular structure. Techniques like NMR, IR, and Mass Spectrometry are indispensable for this purpose. In an achiral environment, the spectra of the (R) and (S) enantiomers are identical, as these methods probe constitutional and bonding arrangements, which are the same for both.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Expected Signals:
-
¹H NMR: The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (~10-12 ppm).[1][2] The protons on the fluorophenyl ring will appear as a set of doublets due to coupling with each other and with the ¹⁹F nucleus. The methyl (CH₃) protons will appear as a singlet upfield. The hydroxyl (OH) proton signal can be broad and its position variable depending on concentration and solvent.
-
¹³C NMR: The carboxyl carbon is the most deshielded, appearing around 165-185 ppm.[2][3] The aromatic carbons will have distinct signals, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The quaternary carbon bearing the hydroxyl and carboxyl groups and the methyl carbon will also have characteristic shifts.
-
¹⁹F NMR: This technique is exceptionally sensitive for fluorinated compounds.[4][5] The spectrum will show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift provides a clean probe of the electronic environment.[6][7]
Table 1: Predicted NMR Chemical Shifts (in CDCl₃)
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -COOH | 10.0 - 12.0 | broad singlet |
| Aromatic C-H | 7.0 - 7.5 | multiplet/doublets | |
| -OH | 2.0 - 5.0 (variable) | broad singlet | |
| -CH₃ | ~1.7 | singlet | |
| ¹³C | -COOH | 175 - 185 | singlet |
| C-F | 160 - 165 | doublet (¹JCF) | |
| Aromatic C-H | 115 - 130 | multiplet | |
| Quaternary C-OH | 70 - 80 | singlet | |
| -CH₃ | 20 - 30 | singlet | |
| ¹⁹F | Ar-F | -110 to -120 (vs. CFCl₃) | singlet/multiplet |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum provides a distinct fingerprint of the molecule's covalent bonds.
Causality Behind Key Absorptions: The key features are the very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, the sharp and strong C=O stretch of the carboxyl group, and the C-F stretch.[1][2][8] The hydroxyl group's O-H stretch will also contribute to the broadness in the 3200-3600 cm⁻¹ region.[9]
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| Hydroxyl O-H | Stretch | 3200 - 3600 | Medium, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Carbonyl C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-O | Stretch | 1050 - 1250 | Medium |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For this molecule (C₉H₉FO₃), the exact mass is 184.0536 g/mol . The fragmentation pattern will be identical for both enantiomers and can help confirm the connectivity, with likely losses of H₂O, CO₂, and the carboxyl group.
Part 2: Differentiation of Enantiomers with Chiral Spectroscopy
Standard spectroscopy confirms what the molecule is, but chiroptical spectroscopy reveals its three-dimensional arrangement, or what it looks like in terms of handedness.
Vibrational Circular Dichroism (VCD)
VCD is the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[10][11] It is an exceptionally powerful technique for determining the absolute configuration of chiral molecules in solution.[12]
The Principle of Differentiation: While the IR spectra of the (R) and (S) enantiomers are identical, their VCD spectra are perfect mirror images of each other. A positive peak in the (R)-isomer's spectrum will appear as a negative peak of equal magnitude at the same frequency in the (S)-isomer's spectrum. By comparing the experimentally obtained VCD spectrum to one predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be unambiguously assigned.[13] The C=O stretching region (~1700 cm⁻¹) and the C-H bending regions often show strong VCD signals that are sensitive to the stereochemistry.
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of circularly polarized light in the UV-Vis region, probing electronic transitions.[14] The aromatic chromophore (the fluorophenyl group) is the key to this technique.
The Principle of Differentiation: Similar to VCD, the ECD spectra of the (R) and (S) enantiomers are mirror images. The Cotton effect—the characteristic shape of the ECD signal around an absorption band—will be positive for one enantiomer and negative for the other.[15] This provides a definitive method for distinguishing the isomers and is also used to determine enantiomeric purity.[16]
Experimental Protocols & Workflows
A logical workflow is critical for the comprehensive analysis of a chiral compound. The initial steps confirm the structure, while the final step determines the stereochemistry.
Caption: Workflow for the complete spectroscopic analysis of this compound isomers.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the acid isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Solvent Choice Rationale: CDCl₃ is a common choice for general organic compounds. If solubility is an issue, or to better observe exchangeable protons (OH, COOH), DMSO-d₆ is an excellent alternative as it slows down proton exchange.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum (e.g., on a 400 MHz spectrometer).
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover 0 to 220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
¹⁹F is a high-receptivity nucleus, so fewer scans are needed compared to ¹³C.
-
Use an appropriate chemical shift reference, such as CFCl₃ (0 ppm).
-
Protocol 2: VCD/IR Sample Preparation and Acquisition
-
Sample Preparation: Prepare a concentrated solution of the sample (~20-50 mg/mL) in a suitable solvent (e.g., CDCl₃). The cell pathlength should be chosen to give an absorbance maximum of ~0.5-1.0 in the region of interest (typically 100-200 µm).
-
Solvent Choice Rationale: The solvent must be transparent in the IR region of interest. CDCl₃ is a good choice as it has relatively few interfering peaks.
-
Data Acquisition:
-
Acquire the IR and VCD spectra simultaneously on a dedicated VCD spectrometer.
-
Collect data for several hours (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio for the VCD spectrum, which is orders of magnitude weaker than the IR absorption.[11]
-
Acquire a background spectrum of the pure solvent in the same cell and subtract it from the sample spectrum.
-
For a robust protocol, acquire the spectrum of the other enantiomer; it must be a perfect mirror image.
-
Conclusion
The comprehensive analysis of this compound isomers requires a multi-technique spectroscopic approach. While standard NMR, IR, and MS are essential for verifying the fundamental chemical structure, they are blind to stereochemistry. Chiroptical techniques, particularly VCD and ECD, are the definitive tools for differentiating the (R) and (S) enantiomers. They provide unique, mirror-image fingerprints for each isomer, allowing for unambiguous assignment of absolute configuration and assessment of enantiomeric purity. This dual-pronged analytical strategy—confirming structure first, then assigning chirality—represents a robust and self-validating system essential for researchers in the pharmaceutical and chemical sciences.
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A Comparative Guide to Ibuprofen Synthesis: Benchmarking Efficiency from Traditional to Modern Methods
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical development, the efficiency of a synthetic route is a critical determinant of a drug's commercial viability and environmental impact.[1] This guide provides an in-depth, objective comparison of three key synthetic methodologies for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. We will dissect the classic Boots process, the greener BHC (Boots-Hoechst-Celanese) process, and a modern continuous-flow synthesis, providing experimental insights and quantitative data to benchmark their performance.
The Evolution of Ibuprofen Synthesis: A Tale of Increasing Efficiency
The journey of ibuprofen synthesis from its initial discovery to modern manufacturing is a compelling case study in the application of green chemistry principles and process optimization. The original route, developed by the Boots Pure Chemical Company in the 1960s, was a six-step process that, while groundbreaking for its time, was inefficient in terms of atom economy and generated significant waste.[2][3] The subsequent development of the BHC process in the 1990s marked a significant leap forward, reducing the synthesis to just three steps and dramatically improving its environmental footprint.[2][3] More recently, the advent of continuous-flow chemistry has offered even more streamlined and efficient approaches to producing this essential medicine.[4]
At a Glance: Key Performance Metrics
To provide a clear overview, the following table summarizes the key efficiency metrics for the three synthetic routes discussed in this guide.
| Metric | Boots Process | BHC Process | Continuous-Flow Synthesis |
| Number of Steps | 6[2][3] | 3[2][3] | 3[4] |
| Overall Yield | ~1.74% (lab scale example)[5] | Not explicitly stated, but step yields are high | 83%[6] |
| Atom Economy | 40%[2][3] | 77% (99% with acetic acid recovery)[2][3] | Not explicitly calculated, but high due to catalytic steps |
| Key Reagents/Catalysts | AlCl₃, NaBH₄, Mg, CO₂[5] | Anhydrous HF, Raney Nickel, Palladium catalyst[3][7] | AlCl₃, ICl, Trimethyl orthoformate[6] |
| Waste Profile | High, significant aqueous salt waste[1][8] | Low, acetic acid is the main byproduct and can be recycled[8] | Minimal, with opportunities for in-line purification[6] |
Delving into the Chemistry: Experimental Protocols and Mechanistic Insights
A thorough understanding of the underlying chemistry is essential for appreciating the nuances of each synthetic approach. Here, we provide detailed experimental protocols and the causal reasoning behind the chosen reagents and conditions.
The Boots Process: A Historical Perspective
The Boots process, while now largely superseded, provides a valuable baseline for comparison. Its six-step sequence highlights the challenges of early industrial organic synthesis.[2][3]
Experimental Protocol: Boots Synthesis of Ibuprofen (Illustrative)
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of aluminum chloride (AlCl₃) in a solvent like dichloromethane at 0°C to form p-isobutylacetophenone.[5] This electrophilic aromatic substitution is a classic method for introducing an acyl group to an aromatic ring. The yield for this step in a laboratory setting has been reported as 25.6%.[5]
-
Step 2: Reduction: The resulting ketone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, using sodium borohydride (NaBH₄) in methanol.[5] This step is often low-yielding in laboratory settings (e.g., 6.8%) due to potential impurities from the first step.[5]
-
Step 3: Chlorination: The alcohol is converted to 1-chloro-1-(4-isobutylphenyl)ethane using concentrated hydrochloric acid.[5] This nucleophilic substitution reaction proceeds with a reported yield of 49.2%.[5]
-
Step 4: Grignard Reaction: The chloroalkane is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent.[5]
-
Step 5: Carboxylation: The Grignard reagent is then reacted with carbon dioxide (CO₂) to form the carboxylate salt of ibuprofen.[5]
-
Step 6: Acidification: Finally, acidification with a strong acid, such as hydrochloric acid, yields ibuprofen.[5] The combined yield for the Grignard and carboxylation steps has been reported as 24.6%.[5]
The low overall yield and poor atom economy of the Boots process are significant drawbacks, primarily due to the stoichiometric use of reagents and the generation of large amounts of waste.[1][8]
Visualizing the Boots Workflow
Caption: The six-step synthetic workflow of the Boots process for ibuprofen.
The BHC Process: A Greener Approach
The BHC process represents a paradigm shift towards more sustainable pharmaceutical manufacturing. By cleverly redesigning the synthetic route, the number of steps was halved, and the atom economy was significantly improved.[2][3]
Experimental Protocol: BHC Synthesis of Ibuprofen
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent at a temperature of 80°C.[7] This step has a high yield, and the HF can be recycled.[3] The primary byproduct is acetic acid, which can also be recovered and reused, pushing the atom economy for this step to nearly 100%.[9]
-
Step 2: Hydrogenation: The resulting 4'-isobutylacetophenone is catalytically hydrogenated to 1-(4-isobutylphenyl)ethanol using a Raney nickel catalyst at 70°C.[7][9] This catalytic reduction is highly efficient and avoids the use of stoichiometric reducing agents.
-
Step 3: Carbonylation: The alcohol is then directly carbonylated to ibuprofen using carbon monoxide in the presence of a palladium catalyst at 130°C.[3][7] This step is a key innovation, as it directly introduces the carboxylic acid moiety in a single, atom-economical transformation.
The elegance of the BHC process lies in its use of catalytic reactions and the recycling of reagents and byproducts, which drastically reduces waste and improves overall efficiency.[8]
Visualizing the BHC Workflow
Caption: The streamlined three-step workflow of the BHC process for ibuprofen synthesis.
Continuous-Flow Synthesis: The Modern Frontier
Continuous-flow technology offers a modern and highly efficient alternative to traditional batch processing. By performing reactions in a continuous stream, it allows for enhanced control over reaction parameters, improved safety, and higher throughput.[4]
Experimental Protocol: A Continuous-Flow Synthesis of Ibuprofen
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene and propionyl chloride are continuously pumped through a reactor containing aluminum chloride.[6] The reaction is rapid and efficient due to the high surface-area-to-volume ratio in the flow reactor.
-
Step 2: 1,2-Aryl Migration: The output from the first step is directly mixed with trimethyl orthoformate and iodine monochloride (ICl) in a subsequent reactor to induce a 1,2-aryl migration, forming an ester intermediate.[6]
-
Step 3: Hydrolysis: The ester is then hydrolyzed in-line to yield ibuprofen.[6]
This entire three-step process can be completed in a matter of minutes with an impressive overall yield of 83%.[6] The ability to integrate reaction and purification steps in a continuous flow system further enhances its efficiency and reduces manual handling.
The Biological Target: Ibuprofen and the Cyclooxygenase (COX) Pathway
Ibuprofen exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Visualizing the COX Signaling Pathway
Caption: Ibuprofen's mechanism of action via inhibition of the COX pathway.
Conclusion: A Clear Trajectory Towards Greener and More Efficient Synthesis
The evolution of ibuprofen synthesis from the cumbersome Boots process to the elegant BHC process and now to the highly efficient continuous-flow methods demonstrates a clear and commendable trajectory in pharmaceutical manufacturing. The focus has progressively shifted towards minimizing waste, maximizing atom economy, and improving overall process efficiency. For researchers and drug development professionals, understanding these different synthetic strategies and their associated performance metrics is crucial for making informed decisions in the development of new chemical entities and the optimization of existing manufacturing processes. The principles of green chemistry, once a niche consideration, are now at the forefront of modern synthetic design, paving the way for a more sustainable and economically viable pharmaceutical industry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard Profile
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is a substituted aromatic carboxylic acid. While a complete, peer-reviewed Safety Data Sheet (SDS) for this specific compound is not widely available, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from suppliers provides critical safety data.
Based on available information, this compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the fluorine atom necessitates careful handling, as thermal decomposition of fluorinated organic compounds can produce hazardous byproducts.
Hazard Summary Table
| Hazard Statement | GHS Classification | Primary Concerns |
| H302 | Acute toxicity, Oral (Category 4) | Ingestion may lead to adverse health effects. |
| H315 | Skin corrosion/irritation (Category 2) | Direct contact can cause skin redness and irritation. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Can cause significant, but reversible, eye irritation. |
| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Inhalation of dust or aerosols may irritate the respiratory system. |
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound, including during disposal preparation:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If handling the solid form where dust generation is possible, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific hazardous waste management plan.
Waste Segregation and Containerization
-
Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected in a designated hazardous waste container.[1]
-
Container Compatibility: The waste container must be made of a material compatible with organic acids, such as high-density polyethylene (HDPE). The original container of the chemical is often a suitable choice for waste accumulation.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". All constituents and their approximate concentrations should be listed.
-
Closure: The container must be kept tightly sealed when not in use to prevent the release of vapors.
Managing Different Waste Streams
-
Solid Waste: Unused or expired solid this compound should be transferred directly into the designated hazardous waste container. Minimize dust generation during transfer by working in a fume hood or a designated containment area.
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound should be collected in a separate, compatible hazardous waste container.
-
Neutralization (for dilute aqueous solutions only, if permitted by institutional policy): For very dilute aqueous solutions, some institutional safety protocols may allow for neutralization prior to collection. This should only be performed by trained personnel in a fume hood. Slowly add a dilute solution of a weak base, such as sodium bicarbonate, while stirring. Monitor the pH until it is between 6 and 8. This neutralized solution must still be collected as hazardous waste unless your institution's environmental health and safety (EHS) office has explicitly approved sewer disposal for the neutralized product. Never pour untreated this compound down the drain.
-
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, absorbent pads from spill clean-ups, and disposable labware, must be placed in the solid hazardous waste container.
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional EHS.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase ventilation to the room if it is safe to do so.
-
Containment: For a solid spill, carefully cover the material with a dry absorbent, such as sand or vermiculite. Avoid raising dust. For a liquid spill, contain the spill with absorbent pads or dikes.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., water, if the material is soluble), and collect the cleaning materials as hazardous waste.
-
Decontamination: Decontaminate all non-disposable equipment used in the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal and Regulatory Considerations
All collected hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. It is the responsibility of the waste generator to ensure that the waste is properly characterized and labeled.[3] The primary federal law governing the management of hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[4]
Due to the presence of fluorine, high-temperature incineration is a common disposal method for halogenated organic compounds.[5] However, incomplete combustion of fluorinated substances can lead to the formation of other hazardous products. Therefore, disposal must be carried out in a facility equipped to handle such materials.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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ACS Publications. (n.d.). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Retrieved from [Link]
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Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them?. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-HYDROXYPROPANOIC ACID. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorophenyl)-2-hydroxypropionic Acid
As researchers and developers, our primary goal is to advance science, but our foremost responsibility is to do so safely. Handling specialized reagents like 2-(4-Fluorophenyl)-2-hydroxypropionic acid requires a nuanced understanding that goes beyond a generic safety checklist. This guide provides a detailed operational plan, grounded in the specific hazards of this compound, to ensure your safety and the integrity of your work. The protocols outlined here are designed not just as rules, but as a self-validating system rooted in the causality of chemical risk.
Foundational Safety Profile: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a chemical's specific toxicological and physical hazards. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its primary hazards from its structure—an aromatic carboxylic acid—and data from closely related analogues.
The core risks associated with compounds in this class necessitate a robust safety posture. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Nature of Hazard |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2] |
| Serious Eye Damage / Eye Irritation | H318 / H319 | Risk of serious, potentially irreversible, damage to eyes.[1][2][3] |
| Respiratory Tract Irritation | H335 | Inhalation of dust may cause irritation to the respiratory system.[1][2] |
| Hazardous Decomposition | - | Combustion can release highly toxic and corrosive gases, including hydrogen fluoride.[1] |
These hazards form the logical basis for the multi-layered PPE strategy detailed below. The risk of serious eye damage is the most acute and dictates the most stringent, non-negotiable level of protection.
Mandated PPE Protocols: A Multi-Layered Defense
Personal protective equipment is the final barrier between you and a potential chemical exposure. It should always be used in conjunction with primary engineering controls, such as a certified chemical fume hood, to minimize the concentration of airborne particulates.
Eye and Face Protection: The Non-Negotiable Barrier
Causality: The potential for causing serious and permanent eye damage (H318/H319) makes eye protection the most critical component of your PPE.[2][3] A single particle of dust entering the eye can have severe consequences.
-
Minimum Requirement: At all times when handling the solid or its solutions, wear chemical splash goggles that conform to the ANSI Z87.1 standard.[4] Safety glasses with side shields are insufficient as they do not provide an adequate seal against dust and splashes.
-
Elevated Risk Scenario: When there is a heightened risk of splashing or aerosolization (e.g., transferring large quantities, preparing concentrated solutions, or heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5] The face shield protects facial skin and provides a secondary barrier for the eyes.
Hand Protection: Selecting the Appropriate Gloves
Causality: The compound is a known skin irritant (H315).[1][2] Protective gloves are essential to prevent direct contact and subsequent irritation.
-
Glove Type: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact with a broad range of chemicals.[4]
-
Best Practice: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly.[6] For prolonged work or when handling larger quantities, consider double-gloving for an added layer of security.[5][7]
Body Protection: Shielding from Incidental Contact
Causality: While not classified as corrosive, preventing skin contact is crucial to avoid irritation.[1] Contaminated clothing can act as a prolonged source of exposure.
-
Standard Use: A fully buttoned, flame-resistant laboratory coat should be worn at all times.[5]
-
Increased Hazard Operations: For tasks involving larger quantities where spills are more likely, supplement your lab coat with a chemical-resistant apron.[8]
Respiratory Protection: Mitigating Inhalation Risks
Causality: As a solid powder, this compound poses a risk of respiratory tract irritation (H335) if its dust is inhaled.[1][2]
-
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or other ventilated enclosure. This is an engineering control and is the primary method for mitigating inhalation risk.[1][9]
-
Secondary Control: If engineering controls are insufficient or not available, a NIOSH-approved respirator with the appropriate particulate filter may be required.[5] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and medical evaluation.[4]
Summary of PPE Requirements
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Handling (Small quantities in fume hood) | Chemical Splash Goggles | Single pair of nitrile gloves | Flame-resistant lab coat | Not required (handled in fume hood) |
| Elevated Risk (Large quantities, splash potential) | Goggles + Face Shield | Double-gloved (nitrile) | Lab coat + Chemical-resistant apron | Not required (handled in fume hood) |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow minimizes risk by ensuring that safety checks are integrated into the procedure.
Pre-Use Risk Assessment & PPE Selection Workflow
The following diagram illustrates the logical flow for ensuring safety before beginning any work with this compound.
Caption: Risk assessment and PPE selection workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see table and diagram above). This always includes a lab coat, chemical splash goggles, and gloves.
-
Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container from its storage location to the fume hood.
-
Weighing and Transfer:
-
Perform all transfers and weighing of the solid powder inside the fume hood to contain any dust.
-
Use a spatula for transfers. Avoid pouring the solid, as this can generate significant dust.
-
Open the container away from your face, directing the opening towards the back of the hood.
-
Close the primary container tightly as soon as the desired amount is dispensed.
-
-
Post-Handling:
-
Clean any minor spills within the fume hood immediately with appropriate materials.
-
Wipe down the spatula and any equipment used.
-
Return the chemical container to its designated storage area.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first remove gloves, then apron (if used), face shield (if used), and goggles. Remove your lab coat last. Wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill and Exposure Response
-
Small Spill (in fume hood): Alert others in the lab. Wearing your full PPE, gently cover the spill with a compatible absorbent material. Collect the material into a sealed container for hazardous waste disposal.[5]
-
Large Spill: Evacuate the immediate area and notify your institution's environmental health and safety office or emergency response team.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10][11] Seek medical attention if irritation persists.
-
Eye Contact: This is a medical emergency. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention from an ophthalmologist.
Waste Disposal Plan
Causality: Fluorinated organic compounds can be persistent in the environment.[12] Proper disposal is not just a regulatory requirement but an act of environmental stewardship.
-
Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.[5]
-
Disposal Route: Do not dispose of this chemical down the drain or in regular trash. The waste must be handled by your institution's hazardous waste program for proper disposal, which may involve high-temperature incineration or specialized landfilling.[5][13]
By adhering to this comprehensive safety and handling guide, you build a deep, trustworthy foundation for your research, ensuring that your valuable contributions to science are achieved without compromising personal or environmental safety.
References
- Safety Data Sheet: 2-Hydroxypropanoic acid. Carl ROTH.
- Safety Data Sheet: (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid. AK Scientific, Inc.
- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.
- SAFETY DATA SHEET: 3-(4-Hydroxyphenyl)propionic acid. Fisher Scientific.
- 2-(4-Hydroxyphenoxy)
- 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526. PubChem.
- Method for removing fluorinated organic compounds from contaminated fluids.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Safety and handling of fluorin
- Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- 5 Types of PPE for Hazardous Chemicals.
- Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- Management of Solid Waste Containing Fluoride—A Review. PMC - PubMed Central.
- SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
